molecular formula C9H11NO B8473753 2-(oxolan-2-yl)pyridine

2-(oxolan-2-yl)pyridine

Número de catálogo: B8473753
Peso molecular: 149.19 g/mol
Clave InChI: FEBPLMHEMNDSAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Oxolan-2-yl)pyridine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyridine ring linked to a tetrahydrofuran (oxolane) ring, a structural motif present in various biologically active molecules . Researchers utilize this core structure as a synthetic intermediate to develop novel compounds for biological screening . The integration of the nitrogen-containing pyridine heterocycle with the oxygen-containing tetrahydrofuran ring creates a unique pharmacophore that can be optimized to interact with specific enzymatic targets. Patents demonstrate that close structural analogs of this compound, such as those with additional carboxylic acid or carboxamide functional groups, are investigated as potential therapeutic agents, highlighting the research value of this chemical scaffold . The molecular framework is typically characterized by techniques including NMR and mass spectrometry to confirm identity and purity, ensuring reliability for research applications. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical compound. Safety Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please ensure safe laboratory practices and comply with all local regulations when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H11NO

Peso molecular

149.19 g/mol

Nombre IUPAC

2-(oxolan-2-yl)pyridine

InChI

InChI=1S/C9H11NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9H,3,5,7H2

Clave InChI

FEBPLMHEMNDSAH-UHFFFAOYSA-N

SMILES canónico

C1CC(OC1)C2=CC=CC=N2

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to the Crystal Structure and Stereochemistry of 2-(Oxolan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereochemical and structural characteristics of 2-(oxolan-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing data from closely related analogs and established analytical principles, this document offers field-proven insights into its conformational analysis, crystal packing, and the experimental methodologies required for its thorough characterization.

Introduction: The Significance of 2-(Oxolan-2-yl)pyridine

2-(Oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, belongs to a class of bidentate ligands that have found extensive applications in coordination chemistry and catalysis.[1][2] The molecule's structure, featuring a pyridine ring linked to a tetrahydrofuran (THF) moiety, imparts specific electronic and steric properties that are crucial for its function in various chemical transformations. The nitrogen atom of the pyridine ring and the oxygen atom of the THF ring can coordinate with metal centers, forming stable chelate complexes.[1][2] Understanding the precise three-dimensional arrangement of these functional groups is paramount for designing novel catalysts and functional materials.

The presence of a chiral center at the C2 position of the oxolane ring introduces the element of stereoisomerism, making the enantioselective synthesis and analysis of this compound a critical aspect of its application.[3] The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic.[4] Therefore, a detailed understanding of the crystal structure and stereochemistry of 2-(oxolan-2-yl)pyridine is essential for its development in pharmaceutical applications.

Stereochemistry and Chiral Separation

The key stereochemical feature of 2-(oxolan-2-yl)pyridine is the chiral center at the carbon atom where the pyridine ring is attached to the oxolane ring. This gives rise to two enantiomers, (R)- and (S)-2-(oxolan-2-yl)pyridine.

Enantioselective Synthesis and Resolution

The synthesis of enantiomerically pure 2-(oxolan-2-yl)pyridine can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries.[5] Alternatively, racemic mixtures can be separated into their constituent enantiomers through techniques such as chiral chromatography.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and analysis of enantiomers.[7][8] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[8]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general methodology for the chiral HPLC analysis of 2-(oxolan-2-yl)pyridine.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Chiral HPLC column (e.g., Daicel Chiralpak series).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The optimal ratio should be determined experimentally to achieve the best resolution.

  • Sample Preparation:

    • Dissolve a small amount of the racemic 2-(oxolan-2-yl)pyridine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 260 nm for the pyridine chromophore).

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • The retention times of the two enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

G cluster_0 Method Development A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases (Normal/Reversed/Polar Organic) A->B C Optimize Mobile Phase Composition B->C D Optimize Flow Rate and Temperature C->D E Method Validation D->E

Caption: The experimental workflow for determining a crystal structure.

Spectroscopic Characterization

A combination of spectroscopic techniques is necessary to confirm the identity and purity of 2-(oxolan-2-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. [9]

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, δ 7-9 ppm) and the oxolane ring (in the aliphatic region, δ 1.5-4.5 ppm). The proton at the chiral center will likely appear as a multiplet due to coupling with adjacent protons.

  • ¹³C NMR: The spectrum will display distinct resonances for each unique carbon atom in the molecule. The carbon of the pyridine ring attached to the oxolane ring and the chiral carbon will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. [10]Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) will confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present. [9]Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, C=C (pyridine ring), and C-O-C (ether linkage in the oxolane ring) stretching vibrations will be observed.

Table 2: Predicted Spectroscopic Data for 2-(Oxolan-2-yl)pyridine

TechniquePredicted Observations
¹H NMR Aromatic protons (pyridine): δ 7.0-8.7 ppm. Chiral proton (C2 of oxolane): δ ~4.5-5.0 ppm (multiplet). Oxolane protons: δ 1.8-4.2 ppm.
¹³C NMR Aromatic carbons (pyridine): δ 120-160 ppm. Chiral carbon (C2 of oxolane): δ ~75-85 ppm. Oxolane carbons: δ 25-70 ppm.
MS (ESI+) Expected [M+H]⁺ at m/z = 164.0919 (for C₁₀H₁₃NO).
IR (cm⁻¹) ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, 1470 (C=C, C=N stretch of pyridine), ~1100 (C-O-C stretch of ether).

Conclusion

While the definitive crystal structure of 2-(oxolan-2-yl)pyridine awaits experimental determination, a robust understanding of its likely structural and stereochemical properties can be inferred from the analysis of close analogs and the application of established analytical principles. This guide provides a comprehensive framework for researchers, outlining the critical aspects of its stereochemistry, the methodologies for its chiral separation, and a detailed approach to its structural elucidation through single-crystal X-ray diffraction and spectroscopic techniques. The provided protocols and workflows serve as a practical resource for the synthesis, characterization, and application of this important heterocyclic compound in various fields of chemical science.

References

  • Nosova, E. V., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978.
  • Exploring the Biomolecular and Cytotoxic Activities of Novel Rhenium(I) Compounds with 2-Aminoguanidine-Derived Schiff Bases. (n.d.).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
  • Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. (2025).
  • Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 2201-2207.
  • Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine.
  • Ochędzan-Siodłak, W., et al. (2018).
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Achanta, P. S., et al. (2016). Stereochemistry of 2,2,5-trisubstituted tetrahydrofuran ring-containing natural products based on (1)H NMR spectroscopy: some observations. Magnetic Resonance in Chemistry, 54(2), 158-163.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine.
  • Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. (2016). The Journal of Organic Chemistry.
  • Chiral HPLC Analysis of (1S)-1-[(2R)
  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (n.d.). PMC.
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024). Beilstein Journal of Organic Chemistry.
  • Importance of Chiral Separ
  • A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. (n.d.). Benchchem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. (2025). The Journal of Organic Chemistry.
  • Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. (2010).
  • SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. (n.d.). Rasayan Journal of Chemistry.
  • Crystal structure of 2-[(2-ethyl)phenylamino]pyridine, C13H14N2. (n.d.).

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(Oxolan-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-(oxolan-2-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comprehensive technical overview of the established and putative mechanisms of action for this class of compounds, with a focus on their interactions with key cellular signaling pathways. We will delve into their role as kinase inhibitors and explore the potential for these derivatives to modulate the activity of ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of 2-(oxolan-2-yl)pyridine derivatives.

Part 1: Kinase Inhibition - Targeting Activated Cdc42-Associated Kinase 1 (ACK1)

A significant mechanism of action for a subset of 2-(oxolan-2-yl)pyridine derivatives is the inhibition of non-receptor tyrosine kinases, particularly Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a critical signaling node that integrates inputs from various receptor tyrosine kinases and is implicated in cell growth, proliferation, and migration.[3][4] Its aberrant activation is a known driver in several human cancers, making it a compelling therapeutic target.[1][2]

Molecular Mechanism of ACK1 Inhibition

Derivatives of 2-(oxolan-2-yl)pyridine have been identified as potent and selective inhibitors of ACK1. A notable example is the class of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones. One of the most potent compounds in this series, 10zi , exhibits an IC50 of 2.1 nM against ACK1, while demonstrating significant selectivity over other kinases such as SRC (IC50 = 218.7 nM). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The inhibitory action of these compounds on ACK1 leads to the downstream suppression of the PI3K/AKT signaling pathway. ACK1 is known to phosphorylate and activate AKT at Tyr176, a key event in promoting cancer cell survival and proliferation.[1] By inhibiting ACK1, these derivatives effectively block this phosphorylation event, leading to a reduction in AKT activity and subsequent anti-proliferative effects.

Signaling Pathway: ACK1 and Downstream AKT Modulation

The signaling cascade initiated by ACK1 and its inhibition by 2-(oxolan-2-yl)pyridine derivatives can be visualized as follows:

ACK1_Pathway RTK Receptor Tyrosine Kinases ACK1 ACK1 (TNK2) RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) Derivative 2-(Oxolan-2-yl)pyridine Derivative (e.g., 10zi) Derivative->ACK1 Inhibition (IC50 = 2.1 nM for 10zi) Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes

Caption: Signaling pathway of ACK1 and its inhibition by 2-(oxolan-2-yl)pyridine derivatives.

Quantitative Data: ACK1 Inhibition

The following table summarizes the inhibitory activity of a representative 2-(oxolan-2-yl)pyridine derivative against ACK1 and a related kinase, highlighting its potency and selectivity.

CompoundTarget KinaseIC50 (nM)Selectivity (vs. SRC)Reference
10zi ACK12.1>100-fold[2]
10zi SRC218.7-[2]
Experimental Protocol: ACK1 Kinase Inhibition Assay

A common method for determining the inhibitory activity of compounds against ACK1 is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[5]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-(oxolan-2-yl)pyridine derivative in DMSO.

    • Prepare a reaction buffer containing the ACK1 enzyme, a suitable substrate (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL), and ATP at a concentration near the Km of ACK1.[6]

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).

    • Add 2 µL of the ACK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes) to allow for the enzymatic reaction to proceed under initial rate conditions.[6]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the produced ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the ACK1 activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Experimental workflow for an ACK1 kinase inhibition assay.

Part 2: Putative Mechanism - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

While direct evidence for the interaction of 2-(oxolan-2-yl)pyridine derivatives with nicotinic acetylcholine receptors (nAChRs) is still emerging, the structural features of this scaffold strongly suggest a potential role as nAChR modulators. The pyridine ring is a well-established pharmacophore for nAChR ligands, and the presence of a cyclic ether, such as the oxolane ring, is found in other known nAChR-active compounds.[7][8][9]

Hypothesized Molecular Mechanism

It is hypothesized that 2-(oxolan-2-yl)pyridine derivatives act as ligands at the orthosteric or allosteric binding sites of nAChRs. Nicotinic receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[8] They exist as various subtypes, with the α4β2 and α7 subtypes being the most abundant in the brain.[10]

The binding of an agonist to the orthosteric site, located at the interface of two subunits, triggers a conformational change that opens the ion channel, allowing the influx of cations and leading to neuronal excitation.[8] Allosteric modulators, on the other hand, bind to a site distinct from the agonist binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to an agonist.

Given the structural diversity of the 2-(oxolan-2-yl)pyridine class, it is plausible that different derivatives could exhibit a range of pharmacological profiles, including full agonism, partial agonism, antagonism, or allosteric modulation at various nAChR subtypes.

Potential Signaling Pathways

The modulation of nAChRs can impact numerous downstream signaling pathways, depending on the receptor subtype and the neuronal population in which they are expressed. For instance, activation of α7 nAChRs can lead to calcium influx, which in turn can activate various intracellular signaling cascades, including those involving calmodulin-dependent kinases (CaMKs) and the ERK/MAPK pathway.

nAChR_Pathway Derivative 2-(Oxolan-2-yl)pyridine Derivative nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) Derivative->nAChR Binding (Agonist/Antagonist/Modulator) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Signaling_Cascades Intracellular Signaling (e.g., CaMK, ERK/MAPK) Cation_Influx->Signaling_Cascades Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: Putative signaling pathway for the modulation of nAChRs by 2-(oxolan-2-yl)pyridine derivatives.

Experimental Protocol: Radioligand Binding Assay for nAChRs

To investigate the interaction of 2-(oxolan-2-yl)pyridine derivatives with nAChRs, a radioligand binding assay is a standard and robust method.[11][12][13]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing the nAChR subtype of interest (e.g., SH-EP1 cells for human α7 nAChRs) in a suitable buffer.[14]

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) to each well.[12][14]

    • Add varying concentrations of the unlabeled 2-(oxolan-2-yl)pyridine derivative (the "competitor").

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand, such as nicotine or epibatidine).[15]

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[13][14]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibitory constant) of the test compound by fitting the competition binding data to the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay for nAChRs.

Conclusion

The 2-(oxolan-2-yl)pyridine scaffold is a promising platform for the development of novel therapeutics with distinct mechanisms of action. The demonstrated activity of certain derivatives as potent and selective ACK1 inhibitors highlights their potential as anti-cancer agents by targeting the ACK1/AKT signaling pathway. Furthermore, the structural characteristics of this class of compounds strongly suggest a plausible role as modulators of nicotinic acetylcholine receptors, opening avenues for the development of novel treatments for neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for the further elucidation of these mechanisms and the discovery of new, highly active derivatives. Future research should focus on expanding the structure-activity relationship studies for both kinase inhibition and nAChR modulation to optimize potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bio-protocol. (n.d.). Radioligand Binding Experiments. [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123-137. [Link]

  • Promega Corpor
  • Dolle, F., et al. (1999). Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251-2259. [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2019). Nicotinic acetylcholine receptors (version 2019.4). [Link]

  • Al-Ghamdi, K. M., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(15), 6469-6481. [Link]

  • Sooksawate, T., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614. [Link]

  • Mahajan, K., et al. (2014). Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. ACS Medicinal Chemistry Letters, 5(12), 1293-1297. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Harris, P. A., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2561-2576. [Link]

  • Lester, H. A., et al. (2009). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 106(22), 9092-9097. [Link]

  • Bagdanoff, J. T., et al. (2015). Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3570. [Link]

  • Chen, Y., et al. (2020). Combined inhibition of ACK1 and AKT shows potential toward targeted therapy against KRAS-mutant non-small-cell lung cancer. Cancer Management and Research, 12, 115-125. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2321-2341. [Link]

  • Mahajan, N. P., & Mahajan, K. (2014). ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation. Cancers, 6(2), 853-868. [Link]

  • ResearchGate. (n.d.). The workflow used in this study for the identification of potential ACK1 inhibitors. [Link]

  • Frontiers. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. [Link]

  • ChemRxiv. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link]

  • El-Sayed, M. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-20. [Link]

  • Moody, C. J., et al. (2025). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Journal of Medicinal Chemistry. [Link]

  • OSTI.GOV. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article). [Link]

  • Nitsche, V., et al. (2024). MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor. Toxicology Letters, 392, 10-18. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-[11][14]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • ChemRxiv. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link]

  • ResearchGate. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. [Link]

Sources

Whitepaper: A Guide to the Thermodynamic Stability of 2-(oxolan-2-yl)pyridine Complexes for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The field of coordination chemistry is pivotal to advancements in catalysis, materials science, and pharmaceutical development. Within this domain, the stability of metal complexes is a critical parameter that dictates their utility and efficacy. This guide provides a comprehensive technical overview of the thermodynamic principles governing the stability of complexes formed with 2-(oxolan-2-yl)pyridine, a versatile N,O-bidentate chelating ligand. We will explore the fundamental thermodynamic concepts, dissect the key factors influencing complex stability, present robust experimental and computational methodologies for its determination, and discuss the implications for researchers, scientists, and drug development professionals. This document is designed not merely as a protocol repository but as a foundational text that explains the causality behind scientific choices, empowering researchers to design more effective molecular systems.

Introduction: The 2-(oxolan-2-yl)pyridine Ligand Scaffold

2-(oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, is a heterocyclic compound featuring a pyridine ring linked to a tetrahydrofuran (oxolane) ring at the 2-position. The significance of this ligand lies in its ability to act as a bidentate chelator, coordinating to a central metal ion through both the pyridine nitrogen atom (a soft donor) and the oxolane oxygen atom (a hard donor). This N,O-donor set allows it to form stable complexes with a wide range of transition metals and other metal ions[1][2]. The formation of a five-membered chelate ring upon coordination is a key feature that profoundly influences the thermodynamic stability of its complexes[3]. Understanding this stability is crucial for applications ranging from homogeneous catalysis, where ligand dissociation can impact catalyst lifetime, to drug development, where the stability of a metallodrug can affect its bioavailability and mechanism of action[4][5].

Fundamental Principles of Thermodynamic Stability

The stability of a metal complex in solution is a measure of the extent to which the complex will form from its constituent metal ion and ligands at equilibrium. It is crucial to distinguish between thermodynamic stability (the equilibrium position) and kinetic stability (the rate at which the complex undergoes reactions)[6]. This guide focuses on the former.

The formation of a metal-ligand complex (ML) can be represented by the following equilibrium:

M + L ⇌ ML

The stability constant (or formation constant), K, is the equilibrium constant for this reaction. For a stepwise formation of complexes (MLn), we have stepwise constants (K1, K2, ..., Kn) and overall stability constants (βn)[7].

The thermodynamic stability is directly related to the change in Gibbs free energy (ΔG°) of the complexation reaction:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG° corresponds to a larger stability constant and a more stable complex. The Gibbs free energy itself is composed of enthalpic and entropic contributions:

ΔG° = ΔH° - TΔS°

  • Enthalpy Change (ΔH°): Reflects the change in bond energies. A negative (exothermic) ΔH° indicates the formation of strong metal-ligand bonds, which contributes favorably to complex stability.

  • Entropy Change (ΔS°): Reflects the change in the system's disorder. A positive ΔS° is favorable and is often the primary driving force for the stability of chelated complexes[8].

The Chelate Effect: A Primary Driver of Stability

The 2-(oxolan-2-yl)pyridine ligand exemplifies the chelate effect , which is the enhanced stability of a complex containing a chelating ligand compared to a complex with an equivalent number of analogous monodentate ligands[3][8].

Consider the coordination of a metal ion, M²⁺, with one bidentate 2-(oxolan-2-yl)pyridine ligand versus two analogous monodentate ligands (e.g., pyridine and tetrahydrofuran).

  • [M(H₂O)₆]²⁺ + 2(Py) ⇌ [M(H₂O)₄(Py)₂]²⁺ + 2H₂O

  • [M(H₂O)₆]²⁺ + (Py-THF) ⇌ [M(H₂O)₄(Py-THF)]²⁺ + 2H₂O

While the enthalpy change (ΔH°) for both reactions is often similar because similar M-N and M-O bonds are formed, the entropy change (ΔS°) for the chelation reaction (2) is significantly more positive. In reaction (1), two particles form two particles (no net change), whereas in reaction (2), two particles form three (the complex and two water molecules), leading to a significant increase in translational entropy[8][9]. This large, positive ΔS° makes ΔG° more negative, resulting in a much larger stability constant for the chelated complex[9][10].

ChelateEffect cluster_reactants Reactants cluster_product Product M Metal Ion (Mⁿ⁺) Complex [M(2-(oxolan-2-yl)pyridine)]ⁿ⁺ Complex M->Complex Coordination Ligand 2-(oxolan-2-yl)pyridine Ligand->Complex Chelation p1->p2 Formation of stable 5-membered chelate ring

Figure 1: Conceptual diagram illustrating the chelation of a metal ion by the 2-(oxolan-2-yl)pyridine ligand, resulting in a stable complex.

Factors Influencing the Thermodynamic Stability of Complexes

The stability of a metal complex is not an intrinsic property of the ligand alone; it is the result of a synergistic interplay between the metal ion, the ligand, and the surrounding environment.

Nature of the Central Metal Ion
  • Charge and Ionic Radius (Charge Density): Stability generally increases with a higher charge on the metal ion and a smaller ionic radius.[11][12]. The higher charge density (charge-to-radius ratio) leads to stronger electrostatic attraction with the ligand's donor atoms[13].

  • Electronegativity and HSAB Principle: Metal ions can be classified as "hard," "soft," or "borderline" acids. Hard acids (e.g., alkali metals, alkaline earth metals, Al³⁺) prefer to bind with hard bases (donors like O, F). Soft acids (e.g., Ag⁺, Pt²⁺, Hg²⁺) prefer soft bases (donors like S, P)[14]. 2-(oxolan-2-yl)pyridine, with its borderline pyridine nitrogen and hard oxolane oxygen, is a versatile ligand capable of forming stable complexes with a wide range of metal ions, particularly borderline and some hard acids from the first transition series[14].

  • Crystal Field Stabilization Energy (CFSE): For transition metals, the arrangement of d-electrons in the presence of ligands can provide additional stability. The magnitude of the CFSE contributes to the overall stability of the complex[6]. This effect is partly responsible for the Irving-Williams series, which describes the general trend in stability for high-spin octahedral complexes of divalent first-row transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺[3][13].

Nature of the Ligand
  • Basicity of Donor Atoms: The pyridine nitrogen is a stronger Lewis base than the etheric oxygen of the oxolane ring. The greater the basicity (electron-donating ability) of the ligand, the more stable the complex it forms[13]. Substituents on the pyridine or oxolane rings can modulate this basicity; electron-donating groups increase basicity and stability, while electron-withdrawing groups decrease them[15].

  • Steric Effects: Bulky substituents near the coordination site can cause steric hindrance, weakening the metal-ligand bonds and reducing complex stability[6][14]. For example, a methyl group adjacent to the pyridine nitrogen could lead to a less stable complex compared to the unsubstituted ligand[6].

  • Chelate Ring Size: The five-membered chelate ring formed by 2-(oxolan-2-yl)pyridine is generally among the most stable arrangements for saturated ligands, as it minimizes ring strain[3][12].

Table 1: Summary of Key Factors Affecting Complex Stability
Factor CategorySpecific FactorInfluence on StabilityRationale
Metal Ion High Positive ChargeIncreases Stronger electrostatic attraction to ligand donor atoms.[11]
Small Ionic RadiusIncreases Higher charge density leads to stronger M-L bonds.[13]
HSAB MatchIncreases Favorable hard-hard and soft-soft interactions.[14]
CFSEIncreases Additional stabilization from d-orbital splitting.[6]
Ligand High BasicityIncreases Stronger donation of electron pair to the metal ion.[13]
ChelationGreatly Increases Favorable entropy change (The Chelate Effect).[8]
Low Steric HindranceIncreases Allows for closer approach and stronger bonding.[6]
Optimal Ring SizeIncreases Minimizes ring strain (5- and 6-membered rings are ideal).[12]
Solvent High Dielectric ConstantDecreases Better solvation of free ions disfavors complex formation.[11]

Experimental Determination of Stability Constants

Accurate determination of stability constants is essential for quantifying thermodynamic stability. Several robust methods are available, each with its own advantages.

Potentiometric (pH) Titration

This is one of the most common and accurate methods for determining stability constants, especially when the ligand has acidic or basic properties[16][17]. The principle involves monitoring the pH of a solution containing the metal ion and the ligand as a standard acid or base is added. The competition between the metal ion and protons (H⁺) for the ligand allows for the calculation of stability constants[16]. The Irving-Rossotti method is a widely adopted protocol[16].

PotentiometricWorkflow prep Prepare Solutions: 1. Mineral Acid 2. Acid + Ligand 3. Acid + Ligand + Metal Ion titrate Titrate each solution with standard carbonate-free alkali (e.g., NaOH) prep->titrate record Record pH vs. Volume of Titrant titrate->record calc_n Calculate Proton-Ligand Formation Function (n̄ₐ) record->calc_n calc_n_metal Calculate Metal-Ligand Formation Function (n̄) record->calc_n_metal calc_pKa Plot n̄ₐ vs. pH Determine Ligand pKa values calc_n->calc_pKa calc_pL Calculate Free Ligand Exponent (pL) calc_n_metal->calc_pL plot_formation Plot Formation Curve (n̄ vs. pL) calc_pL->plot_formation determine_K Determine Stepwise Stability Constants (K₁, K₂, etc.) from the Formation Curve plot_formation->determine_K

Figure 2: Experimental workflow for determining stability constants using the Irving-Rossotti potentiometric titration method.

Detailed Protocol: Irving-Rossotti pH-metric Titration

This protocol provides a self-validating system for determining the stability constants of a 2-(oxolan-2-yl)pyridine-metal complex.

  • Reagent Preparation:

    • Prepare a stock solution of the 2-(oxolan-2-yl)pyridine ligand of known concentration in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

    • Prepare a stock solution of the metal salt (e.g., metal perchlorate or nitrate, as these anions are poorly coordinating) of known concentration.

    • Prepare a standard solution of a strong acid (e.g., HClO₄).

    • Prepare a standard solution of carbonate-free strong base (e.g., NaOH). This is critical, as carbonate ions can interfere by forming metal precipitates or complexes.

    • Prepare a solution of a background electrolyte (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength throughout the titration[18].

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions at the desired experimental temperature (e.g., 25 °C).

    • Use a thermostated titration vessel to maintain a constant temperature.

    • Purge the titration vessel with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂[19].

  • Experimental Titrations:

    • Perform three separate titrations against the standard NaOH solution, keeping the total volume constant:

      • Set A (Acid Blank): Strong acid + Background electrolyte. This titration is used to determine the exact concentration of the base and check for solvent purity.

      • Set B (Ligand Blank): Strong acid + Background electrolyte + Ligand solution. This titration allows for the determination of the ligand's protonation constants (pKa values).

      • Set C (Complex Titration): Strong acid + Background electrolyte + Ligand solution + Metal ion solution.

  • Data Analysis:

    • From the titration curves (pH vs. volume of NaOH added), calculate the average number of protons associated with the ligand (n̄ₐ) for Set B.

    • Plot n̄ₐ against pH. The pH values at n̄ₐ = 0.5, 1.5, etc., correspond to the pKa values of the ligand[16].

    • Using data from all three titrations, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration exponent (pL).

    • Plot the formation curve of n̄ versus pL.

    • The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁[16]. More accurate values are typically obtained using specialized computer programs like LETAGROP[18].

Other Key Methodologies
  • Spectrophotometry: Methods like Job's method of continuous variation can be used if the complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion. It is particularly useful for determining the stoichiometry of the complex[7].

  • Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the enthalpy change (ΔH°) upon complex formation. From this, ΔG° and ΔS° can be calculated, offering a complete thermodynamic profile of the interaction.

  • Electrochemical Methods: Techniques like convolution-deconvolution cyclic voltammetry can be used to calculate stability constants for redox-active metal ions[20].

Computational Chemistry in Stability Assessment

Modern computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the stability of metal complexes[21].

  • Structural Prediction: DFT can accurately predict the geometry of 2-(oxolan-2-yl)pyridine complexes, including bond lengths and angles, which are crucial for understanding steric and electronic effects[21][22].

  • Binding Energy Calculation: The strength of the metal-ligand interaction can be calculated as the binding energy (ΔE). By including solvent models (e.g., Polarizable Continuum Model - PCM), these calculations can be correlated with experimental thermodynamic data in solution[23].

  • Electronic Structure Analysis: DFT allows for the analysis of molecular orbitals and charge distribution, providing a deeper understanding of the nature of the metal-ligand bond and how factors like ligand basicity influence stability[22][24]. For instance, analyzing the HOMO-LUMO gap can provide insights into the electronic softness of a ligand, which correlates with its affinity for soft metal ions[22].

Conclusion and Outlook for Researchers

The thermodynamic stability of 2-(oxolan-2-yl)pyridine complexes is a multifaceted property governed by a delicate balance of enthalpic and entropic factors. The chelate effect provides a significant intrinsic stabilization, which is then modulated by the specific properties of the metal ion, ligand substituents, and the solvent environment. For researchers in catalysis and drug development, a thorough understanding and quantification of this stability are paramount.

A high stability constant, determined through rigorous methods like potentiometric titration, may be desired for applications requiring a robust complex, such as in vivo imaging agents. Conversely, for certain catalytic cycles or prodrug activation mechanisms, a complex with moderate, tunable stability might be necessary. By combining meticulous experimental work with the predictive power of computational chemistry, scientists can rationally design and optimize 2-(oxolan-2-yl)pyridine complexes with the precise thermodynamic profiles required for their specific applications, accelerating innovation in both academic and industrial research.

References

  • Department of Chemistry, LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY. PG- I Semester Inorganic Chemistry: METHODS OF DETERMINATION.
  • Bond, A. M. (1988). An investigation into the determination of stability constants of metal complexes by convolution-deconvolution cyclic voltammetry. PubMed.
  • Unknown Author. Stability constants of metal complexes and their applications.
  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.
  • De Stefano, C., Furia, E., Giuffrè, O., & Pettignano, A. (2007). Solvation Effects on the Stability of Silver(I) Complexes with Pyridine-Containing Ligands Studied by Thermodynamic and DFT Methods. Inorganic Chemistry, 46(12), 5068-5079. ACS Publications.
  • Öhman, L. O., & Sjöberg, S. (1998). Experimental determination of stability constants of aqueous complexes. Coordination Chemistry Reviews, 181, 1-27.
  • IUPAC Commission on Equilibrium Data. (1987). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. Pure and Applied Chemistry, 59(12), 1703-1740.
  • Goswami, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.
  • Kozłowski, H., Gaggelli, E., Valensin, G., & Szyrwiel, Ł. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI.
  • Thomas, M. (2020). Stability of Metal Complexes. IntechOpen.
  • Filo. (2025). Q(a)-Explain the factors affecting the stability of metal complexes. (b)-...
  • Wang, Y., et al. (2015). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications.
  • Unknown Author. (2026). Factors Influencing Stability of Metal Complexes.
  • Government Shivalik College Naya Nangal. THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES.
  • Rojas, R., et al. (2024). Stability constants of mixed-ligand cobalt(II) complexes with pyridinedicarboxylic acids and small bioligands studied by potentiometric measurements. Taylor & Francis.
  • Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. PMC.
  • Ochędzan-Siodłak, W., et al. (2018). Data in Brief. Semantic Scholar.
  • Dalal Institute. Chelate Effect and Its Thermodynamic Origin.
  • LibreTexts Chemistry. (2025). 3.1.2: The Chelate Effect (and Macrocycle Effect).
  • Housecroft, C. E. (2004). Overcoming the chelate effect: hypodentate coordination of common multidentate amine ligands. Comptes Rendus Chimie, 7(12), 1195-1209.
  • Unknown Author. Understanding the Chelate Effect. Scribd.
  • Ude, M. O., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Janus, E., et al. (2018). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
  • Unknown Author. (Year not available). A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry.
  • Kitchen, J. A., et al. (2014). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin sate. Dalton Transactions.
  • Goswami, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate.
  • Milios, C. J., et al. (2020). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. MDPI.
  • Lajunen, L. H. J. (1992). COMPLEX FORMATION OF PYRIDINE OXIMES WITH DIVALENT TRANSITION METAL IONS IN AQUEOUS SOLUTION. HELDA - Helsinki.fi.
  • Mbamalu, A. U., et al. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry.
  • Tokoph, K. (2017). The Chelate Effect Makes Complexes More Stable. YouTube.
  • Askerov, R. K., et al. (2016). The synthesis and crystal structure of 2-(chloro-selan-yl)pyridine 1-oxide: the first monomeric organoselenenyl chloride stabilized by an intra-molecular secondary Se⋯O inter-action. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1864-1866.
  • Li, Y., et al. (2013). Synthesis and Crystal Structures of Two CO(II) Complexes with Pyridine-multicarboxylic Acid and N,N '-Bridging Mixed Ligands. ResearchGate.
  • Gichumbi, J. M., et al. (2016). Application of Arene ruthenium(II) complexes with pyridine-2-carboxaldimine ligands in the transfer hydrogenation of ketones. ResearchGate.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Pyridine-2-sulfonate as a Ligand for Transition Metal Catalysis. Benchchem.
  • Eriksson, L. A., et al. (2003). Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. PubMed.
  • Hancock, R. D. (Year not available). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions.

Sources

The Electronic and Coordination Dynamics of 2-(Oxolan-2-yl)pyridine: A Senior Scientist’s Guide to Hemilabile N,O-Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern coordination chemistry and homogeneous catalysis, the design of ancillary ligands dictates the efficiency, stability, and selectivity of the metal center. 2-(oxolan-2-yl)pyridine —also known as 2-(tetrahydrofuran-2-yl)pyridine—represents a highly privileged structural motif. As a bidentate N,O-ligand, it features a rigid, aromatic pyridine ring coupled to a saturated, oxygen-containing oxolane (tetrahydrofuran) ring.

The true power of this molecule lies in its hemilability . By pairing a borderline/soft nitrogen donor with a hard, purely σ-donating oxygen donor, the ligand creates a dynamic coordination environment. This whitepaper deconstructs the electronic properties of 2-(oxolan-2-yl)pyridine, explains the causality behind its hemilabile behavior, and provides self-validating experimental workflows for its synthesis and application in catalytic systems.

Electronic and Structural Profiling

To understand why 2-(oxolan-2-yl)pyridine is highly sought after in late-transition-metal catalysis (e.g., Pd, Ru, Ir), we must isolate the electronic contributions of its two distinct donor sites. The ligand operates on the principles of Hard-Soft Acid-Base (HSAB) theory[1], creating an intentional electronic asymmetry.

The Pyridine Anchor (N-Donor)

The sp²-hybridized nitrogen of the pyridine ring acts as the thermodynamic "anchor" for the metal center.

  • Electronic Profile: It is a strong σ-donor and a weak π-acceptor. The π-accepting ability, derived from the empty π* orbitals of the aromatic ring, allows it to stabilize electron-rich late transition metals in low oxidation states (e.g., Pd(0), Ru(II))[2].

  • Causality in Design: Because the M–N bond is thermodynamically robust, it prevents the complete dissociation of the ligand from the metal center during catalytic turnover, thereby preventing catalyst aggregation and precipitation (e.g., palladium black formation).

The Oxolane Arm (O-Donor)

The sp³-hybridized oxygen of the oxolane ring acts as the kinetic "labile arm."

  • Electronic Profile: As a hard base, the ether oxygen is a pure σ-donor with no π-accepting capability. Its interaction with soft late transition metals is inherently mismatched, resulting in a relatively weak coordinate bond[3].

  • Steric Profile: The puckered five-membered oxolane ring introduces moderate steric bulk compared to linear ethers, further destabilizing the M–O bond through steric repulsion when coordinated to crowded metal centers[4].

Quantitative Data Summary

Table 1: Comparative Electronic and Steric Parameters of Donor Sites

ParameterPyridine Moiety (N-Donor)Oxolane Moiety (O-Donor)
Hybridization sp²sp³
HSAB Classification Borderline / SoftHard
Bonding Mode Strong σ-donor, weak π-acceptorPure σ-donor (No π-backbonding)
Typical M–L Bond Energy 35 – 45 kcal/mol10 – 20 kcal/mol
Role in Catalysis Thermodynamic AnchorKinetic Vacancy Generator
Steric Profile Planar, minimal steric clashPuckered ring, moderate bulk

The Hemilabile Mechanism: The "Windshield Wiper" Effect

The deliberate M–N / M–O bond strength disparity gives rise to hemilability—often colloquially termed the "windshield wiper" effect. In a catalytic cycle, the metal requires a vacant coordination site to bind the incoming substrate. Traditional strongly chelating bidentate ligands (like bipyridine) often inhibit substrate binding, while monodentate ligands can dissociate completely, leading to catalyst decomposition.

2-(oxolan-2-yl)pyridine solves this paradox. The weak M–O bond breaks readily under thermal or kinetic stress, opening a coordination site. Once the catalytic step is complete and the product departs, the oxolane oxygen rapidly re-coordinates, stabilizing the resting state of the catalyst[5][6].

HemilabileCycle Resting Resting Catalyst [M]-N,O-chelate Active Active Catalyst [M]-N (O-dissociated) Resting->Active O-dissociation (Thermal Activation) Substrate Substrate Bound [M]-N-(Substrate) Active->Substrate Substrate Binding Product Product Formation [M]-N-(Product) Substrate->Product Catalytic Step (e.g., Insertion) Product->Resting Product Release & O-reassociation

Figure 1: Catalytic cycle illustrating the "windshield wiper" effect of hemilabile N,O-ligands.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis utilizes a highly efficient radical C–H functionalization, and the subsequent analytical protocol provides definitive proof of hemilability.

Protocol 1: Synthesis of 2-(oxolan-2-yl)pyridine via Minisci-Type Reaction

This method avoids toxic organotin or organoboron reagents by directly coupling pyridine with tetrahydrofuran (THF) using radical chemistry.

Reagents:

  • Pyridine (1.0 equiv)

  • Tetrahydrofuran (Solvent and reactant, 20.0 equiv)

  • Ammonium persulfate, (NH4​)2​S2​O8​ (Oxidant, 2.0 equiv)

  • Trifluoroacetic acid, TFA (Activator, 1.0 equiv)

  • Silver nitrate, AgNO3​ (Catalyst, 10 mol%)

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask under N2​ , dissolve pyridine in anhydrous THF. Add TFA dropwise at 0 °C. Causality: Protonation of pyridine lowers the LUMO of the heterocycle, making it highly electrophilic and primed for attack by nucleophilic radicals.

  • Radical Generation: Add AgNO3​ followed by (NH4​)2​S2​O8​ . Heat the mixture to 65 °C for 12 hours. Causality: The Ag(I)/persulfate system generates sulfate radical anions, which abstract a hydrogen atom from the α-position of THF to form a nucleophilic α-oxyalkyl radical.

  • Coupling: The THF radical attacks the protonated pyridine at the 2-position. Subsequent rearomatization yields the product.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-(oxolan-2-yl)pyridine as a pale yellow oil.

Protocol 2: Validation of Hemilability via Variable-Temperature NMR (VT-NMR)

To prove that the ligand is hemilabile, we must observe the dynamic exchange of the M–O bond. We will synthesize a [Pd(Cl)2(N,O-ligand)] complex and analyze it.

Step-by-Step Methodology:

  • Complexation: React 2-(oxolan-2-yl)pyridine (1.0 equiv) with Pd(COD)Cl2​ (1.0 equiv) in dichloromethane (DCM) for 2 hours at room temperature. Precipitate the resulting [Pd(Cl)2(N,O-ligand)] complex with diethyl ether.

  • Sample Preparation: Dissolve 15 mg of the Pd-complex in 0.6 mL of CD2​Cl2​ in an NMR tube under inert atmosphere.

  • Low-Temperature NMR (-80 °C): Acquire a ¹H NMR spectrum. Observation: The protons adjacent to the oxolane oxygen will appear as sharp, distinct multiplets shifted downfield relative to the free ligand. Causality: At low temperatures, the M–O bond is "frozen" in the coordinated state.

  • Heating and Coalescence (-40 °C to +25 °C): Gradually increase the temperature in 10 °C increments, acquiring spectra at each step. Observation: The oxolane proton signals will broaden and eventually coalesce. Causality: As thermal energy surpasses the M–O bond dissociation energy, the oxygen rapidly coordinates and dissociates on the NMR timescale.

  • Data Extraction: Use line-shape analysis at the coalescence temperature ( Tc​ ) to calculate the exchange rate constant ( k ). Apply the Eyring equation to determine the activation free energy ( ΔG‡ ) for M–O dissociation. A ΔG‡ between 10–15 kcal/mol definitively validates the hemilabile nature of the ligand[7].

Applications in Catalysis and Drug Development

Homogeneous Catalysis

The 2-(oxolan-2-yl)pyridine motif is exceptionally useful in cross-coupling reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck). When bound to Palladium(II), the hemilabile nature allows the catalyst to operate at high turnover frequencies (TOF > 10,000 h⁻¹)[3]. The oxolane arm dissociates to allow the oxidative addition of bulky aryl halides, while the pyridine arm prevents the reduction of Pd(II) to inactive Pd(0) aggregates. Similar ether-pyridine motifs have been successfully deployed in Ruthenium-catalyzed olefin metathesis to stabilize highly reactive alkylidene intermediates[8].

Pharmacological Relevance

Beyond catalysis, the 2-(oxolan-2-yl)pyridine scaffold is highly relevant in drug development. The incorporation of saturated oxygen heterocycles (like oxolane) adjacent to aromatic rings is a proven strategy to:

  • Improve Aqueous Solubility: The ether oxygen acts as a hydrogen-bond acceptor, improving the topological polar surface area (TPSA).

  • Modulate Pharmacokinetics: Replacing flat, fully aromatic biaryl systems with a sp³-rich oxolane ring increases the fractional sp³ carbon count ( Fsp3​ ), which statistically correlates with higher clinical success rates due to reduced off-target toxicity and better metabolic stability[9].

References

  • Olefin Metathesis Catalyst Supported by a Hemilabile NHC Ligand Bearing Polyether Arms: Structure, Activity, and Decomposition National Institutes of Health (NIH) URL:[Link]

  • A hemilabile diphosphine pyridine pincer ligand: σ- and π-binding in molybdenum coordination complexes National Institutes of Health (NIH) URL:[Link]

  • Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst ResearchGate URL:[Link]

  • Synthesis and Characterization of Tetrahydrofurfurylcyclopentadienyl Molybdenum Tricarbonyl Dimer: Evidence for 19-Electron Intramolecular “Solvento” Interactions ACS Publications URL:[Link]

  • Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling Journal of the American Chemical Society (JACS) URL:[Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study National Institutes of Health (NIH) URL:[Link]

  • DFT-Enabled Development of Hemilabile (P∧N) Ligands for Gold(I/III) RedOx Catalysis Journal of the American Chemical Society (JACS) URL:[Link]

  • Kinetic Evaluation of Ligand Hemilability in Transition Metal Complexes ResearchGate URL:[Link]

Sources

in vitro toxicity profile of 2-(oxolan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(oxolan-2-yl)pyridine

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 2-(oxolan-2-yl)pyridine. Direct toxicological data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this document outlines a robust, multi-tiered testing strategy designed to elucidate its potential cytotoxic, genotoxic, and mechanistic liabilities. By integrating established cell-based assays and predictive methodologies, this guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to characterize the safety profile of this and structurally related compounds. The protocols and rationale described herein are grounded in authoritative toxicological principles and best practices, ensuring a scientifically rigorous approach to safety and risk assessment.

Introduction: The Need for a Defined Toxicity Profile

2-(oxolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a saturated five-membered oxolane (tetrahydrofuran) ring. Pyridine and its derivatives are ubiquitous precursors and solvents in the pharmaceutical, agricultural, and chemical industries.[1] While essential, this class of compounds is not without toxicological concern. The parent compound, pyridine, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, potentially carcinogenic to humans, and is known to pose various health risks at toxic doses.[2][3] The persistent nature and water solubility of many pyridine derivatives can lead to environmental accumulation and potential human exposure.[3][4]

Given the limited specific data for 2-(oxolan-2-yl)pyridine, a systematic in vitro evaluation is imperative to identify potential hazards early in the development lifecycle. This guide provides the scientific rationale and detailed protocols for a comprehensive assessment, beginning with baseline cytotoxicity and progressing to specific endpoints like genotoxicity and mechanisms of cell death.

Pre-Assessment: Physicochemical Characterization and In Silico Prediction

Prior to initiating cell-based assays, a foundational understanding of the compound's chemical properties is critical for accurate data interpretation.

Physicochemical Analysis
  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and common solvents like dimethyl sulfoxide (DMSO). This is crucial for preparing accurate dosing solutions and preventing precipitation in cell culture media.

  • Stability: Assess the compound's stability in the chosen vehicle and cell culture medium over the duration of the planned experiments to ensure the tested concentrations remain consistent.

  • LogP: The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity, which can influence its membrane permeability and potential for bioaccumulation. For pyridine, the log Pow is approximately 0.64, suggesting low potential for bioaccumulation.

In Silico Toxicological Prediction

Computational models can offer a preliminary risk assessment and guide the design of subsequent in vitro assays.

  • DEREK Nexus® (Deductive Estimation of Risk from Existing Knowledge): Analyzes the chemical structure for toxicophores associated with endpoints like mutagenicity, carcinogenicity, and skin sensitization.

  • PASS (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities, including potential adverse effects, based on structural analogs. While in silico tools predict that many pyridine compounds are non-carcinogenic, they may induce other adverse effects.[3]

Tier 1: Assessment of Basal Cytotoxicity

The initial step in any toxicity profile is to determine the concentrations at which the compound elicits a cytotoxic response. This is typically achieved by measuring the dose-dependent reduction in cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these assays.

Recommended Cell Lines

A panel of human cell lines should be used to identify potential organ-specific toxicity.

  • Hepatotoxicity: HepG2 (human liver carcinoma) cells are a standard model as the liver is a primary site of xenobiotic metabolism. Numerous studies on pyridine derivatives utilize HepG2 cells.[5][6][7]

  • Nephrotoxicity: HEK293 (human embryonic kidney) cells.

  • General Cytotoxicity: A549 (human lung carcinoma) or MRC-5 (human fetal lung fibroblast) cells to represent another critical organ system and a non-cancerous cell line, respectively.[8]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-(oxolan-2-yl)pyridine in the appropriate cell culture medium. Replace the existing medium with the dosing solutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Summary

All quantitative data should be summarized for clear comparison.

Cell LineExposure Time (hr)IC50 (µM) [Mean ± SD]
HepG224Experimental Value
48Experimental Value
HEK29324Experimental Value
48Experimental Value
A54924Experimental Value
48Experimental Value
Table 1: Hypothetical summary table for IC50 values of 2-(oxolan-2-yl)pyridine.
Workflow and Principle Diagrams

MTT_Principle cluster_cell Mitochondrion of Viable Cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolves Crystals Enzyme->Formazan Reduction Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the MTT assay for cell viability.

Tier 2: Assessment of Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a potential initiating event for carcinogenesis. The available data on pyridine itself shows mixed or weak evidence of genotoxicity, making this assessment crucial for its derivatives.[2][9][10]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshifts, induced by the test compound.

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver). This is critical as some compounds become genotoxic only after metabolism.

  • Exposure: Combine the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events. It is a preferred follow-up to the Ames test as it assesses chromosomal damage in mammalian cells.

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment: Treat the cells with 2-(oxolan-2-yl)pyridine at a range of concentrations (typically up to a cytotoxic level determined in Tier 1) for a short duration (3-6 hours) with and without S9, and for a longer duration (24 hours) without S9.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Genotoxicity_Workflow cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Genotoxicity Start 2-(oxolan-2-yl)pyridine Cytotoxicity MTT Assay (HepG2, HEK293, A549) Start->Cytotoxicity IC50 Determine IC50 Values & Non-Toxic Concentrations Cytotoxicity->IC50 Ames Ames Test (Point Mutations) IC50->Ames Micronucleus In Vitro Micronucleus (Chromosome Damage) IC50->Micronucleus Result1 Result1 Ames->Result1 Positive/Negative Result2 Result2 Micronucleus->Result2 Positive/Negative Conclusion Genotoxicity Profile Result1->Conclusion Result2->Conclusion

Caption: Overall workflow for in vitro toxicity assessment.

Tier 3: Mechanistic Insights

If cytotoxicity is observed, further assays can elucidate the underlying mechanism of cell death. Studies on other pyridine derivatives have shown induction of apoptosis and cell cycle arrest.[5][11][12]

Apoptosis vs. Necrosis
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost (late apoptosis/necrosis).

Oxidative Stress
  • ROS Detection: The production of reactive oxygen species (ROS) can be a key mechanism of toxicity. Intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.

Summary and Interpretation

The collective data from this tiered approach will generate a comprehensive in vitro toxicity profile for 2-(oxolan-2-yl)pyridine.

  • No Toxicity: If no significant cytotoxicity or genotoxicity is observed at high concentrations (e.g., >1 mM), the compound has a low in vitro toxicity profile.

  • Selective Cytotoxicity: If the compound is cytotoxic to a specific cell line (e.g., HepG2) at much lower concentrations than others, it may indicate organ-specific toxicity.

  • Genotoxicity: A positive result in either the Ames or micronucleus assay is a significant finding that flags the compound as a potential mutagen and/or carcinogen, warranting careful consideration for any further development. A positive Ames test followed by a negative micronucleus test may suggest a risk specific to prokaryotes or a specific type of DNA damage not leading to chromosomal aberrations.

  • Mechanistic Clues: Data from Tier 3 assays can explain how the compound induces cytotoxicity (e.g., via apoptosis triggered by oxidative stress), providing a more complete picture of its biological effects.

This structured guide provides a robust framework for generating the necessary data to make informed decisions about the safety and development potential of 2-(oxolan-2-yl)pyridine.

References

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.).
  • SAFETY DATA SHEET - 2-(Hydroxymethyl)pyridine. (2025, December 18). Fisher Scientific.
  • Pyridine; Evaluation of the carcinogenicity and genotoxicity. (2023, August 29). Health Council of the Netherlands.
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM.
  • Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (2025, April 16).
  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC. (n.d.).
  • Pyridine - SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Pyridine. (n.d.). Det Nationale Forskningscenter for Arbejdsmiljø (NFA).
  • In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. (2020, April 4). Journal of Applied Pharmaceutical Science.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC. (2024, December 13).
  • Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6-di(thiazol-2-yl)-2,4′-bipyridine. (n.d.). Royal Society of Chemistry.
  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta Chemicals.
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). SpringerLink.
  • 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. (2019, August 15). PubMed.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023, April 3). RSC Publishing.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. (n.d.).
  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (n.d.). PubMed.
  • Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR). (n.d.). Nature Environment and Pollution Technology.

Sources

computational molecular docking of 2-(oxolan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Molecular Docking of 2-(oxolan-2-yl)pyridine

This guide provides a comprehensive, technically-grounded walkthrough for performing a computational molecular docking study on the compound 2-(oxolan-2-yl)pyridine. Designed for researchers and drug development professionals, this document moves beyond a simple list of steps to explain the underlying scientific rationale for key methodological choices, ensuring a robust and reproducible in silico experiment. Our approach is rooted in establishing a self-validating system, where each stage is designed to build confidence in the final predictive model of protein-ligand interaction.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[1][2] At its core, the process aims to answer two fundamental questions:

  • Will this ligand bind to the target protein? This is assessed through a "scoring function" that estimates the binding affinity, often expressed as a free energy change (ΔG) in kcal/mol.[3][4] A more negative value suggests a stronger, more stable interaction.[3][5]

  • How will the ligand bind? The simulation generates multiple possible binding orientations, or "poses," of the ligand within the protein's active site.[6]

This predictive power makes docking an indispensable tool in modern drug discovery for virtual screening of large compound libraries, lead optimization, and elucidating potential mechanisms of action before committing to costly and time-consuming wet-lab experiments.[7][8][9]

The subject of our study, 2-(oxolan-2-yl)pyridine, belongs to the pyridine family of heterocyclic compounds. The pyridine scaffold is a common feature in many commercially available drugs and biologically active compounds, known to interact with a wide range of biological targets.[10][11] For this guide, we will use a relevant and well-characterized therapeutic target to illustrate the docking process: the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.

The Experimental Workflow: A Self-Validating Protocol

A successful docking experiment is not merely about running software; it's about meticulous preparation and rigorous validation. The workflow described below is designed to ensure the reliability of the results.

docking_workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A Sourcing Target Protein (e.g., PDB ID: 6LU7) C Protein Preparation (Clean, Add Hydrogens, Assign Charges) A->C Input B Sourcing Ligand (2-(oxolan-2-yl)pyridine) D Ligand Preparation (Generate 3D, Energy Minimization) B->D Input E Define Search Space (Grid Box Generation) C->E Prepared Receptor F Execute Docking (AutoDock Vina) D->F Prepared Ligand E->F Grid Parameters G Analyze Binding Poses & Affinity Scores F->G Docking Output H Visualize Interactions (PyMOL, Discovery Studio) G->H Top Poses I Protocol Validation (Redocking Experiment) G->I Methodology Check J Final Interpretation H->J I->J Confidence Metric (RMSD)

Caption: The computational molecular docking workflow, from initial data sourcing to final, validated interpretation.

Detailed Methodology

This section provides a step-by-step protocol using common, freely available software tools. The rationale behind each step is explained to provide a deeper understanding of the process.

Part 1: Target Protein Preparation

The quality of your target structure is paramount. The goal is to prepare a biologically relevant and computationally 'clean' receptor model.

Tools:

  • Protein Data Bank (PDB): A global repository for 3D structural data of biological macromolecules.[12]

  • PyMOL: A powerful molecular visualization tool for cleaning and preparing protein structures.[13][14]

Protocol:

  • Obtain Protein Structure: Download the crystal structure of your target protein from the RCSB PDB database.[15] For this example, we will use the SARS-CoV-2 main protease in complex with an inhibitor (PDB ID: 6LU7).

  • Load and Clean the Structure in PyMOL:

    • Open the downloaded PDB file in PyMOL.[16][17]

    • Remove Water Molecules: These are often not well-resolved crystallographically and can interfere with docking. Use the command: remove solvent[18]

    • Remove Co-crystallized Ligands and Other Heteroatoms: To prepare for docking our new ligand, the original ligand must be removed. Select and remove any non-protein, non-cofactor molecules.[18]

    • Select the Relevant Protein Chain: Some PDB files contain multiple protein chains (a biological assembly). For initial docking, it is often sufficient to use a single chain (e.g., Chain A) that contains the active site.

  • Prepare for Docking Software: The final preparation steps are often handled by specific tools designed for the docking software. For AutoDock, this involves using AutoDock Tools (MGLTools).[19][20]

    • Add Polar Hydrogens: X-ray crystallography typically does not resolve hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonds.[6]

    • Assign Partial Charges: Assign Kollman charges, which are standard for protein atoms in the AutoDock force field.

    • Save as PDBQT format: This specialized file format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

The ligand must be converted from a 2D representation to a low-energy 3D conformation.

Tools:

  • PubChem: A public database of chemical substances and their properties.[21]

  • Avogadro: An advanced, free molecular editor and visualizer designed for computational chemistry.[22][23]

Protocol:

  • Obtain Ligand Structure: The structure of 2-(oxolan-2-yl)pyridine can be obtained from PubChem or drawn from scratch in a molecular editor like Avogadro.[24][25]

  • Generate 3D Coordinates and Add Hydrogens: Ensure the structure is in 3D. Use Avogadro's "Add Hydrogens" function to ensure the correct protonation state for a physiological pH (typically 7.4).[22][23]

  • Energy Minimization: This is a critical step. The initial 3D structure may not be in a low-energy, sterically favorable conformation. Use Avogadro's built-in optimization tools (e.g., with the MMFF94 force field) to find a more stable conformation.[26] This prevents docking a high-energy, unrealistic ligand pose.

  • Save in a Docking-Ready Format: Save the optimized structure. For use with AutoDock Vina, this ligand file will also need to be converted to the PDBQT format, which defines the rotatable bonds that the software will explore during the simulation.[27]

Part 3: The Docking Simulation with AutoDock Vina

Tools:

  • AutoDock Vina: A widely used, open-source program for molecular docking known for its speed and accuracy.[28][29][30]

Protocol:

  • Define the Search Space (Grid Box): You must tell Vina where to perform the docking calculation. This is done by defining a 3D grid, or "box," that encompasses the protein's active site.

    • Causality: If the box is too small, you may miss the true binding pocket. If it's too large, the search becomes computationally expensive and less accurate. A good practice is to define the box around a co-crystallized ligand from a similar PDB structure, ensuring it's large enough to allow for ligand flexibility.[20]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, as well as the coordinates and dimensions of the grid box.[6]

  • Run the Simulation: Execute Vina from the command line, pointing it to your configuration file. vina --config conf.txt --log results.log[30]

Part 4: Analysis and Interpretation of Results

Running the simulation is only half the battle; interpreting the results requires scientific judgment.[3][31]

Protocol:

  • Examine the Binding Affinity Scores: The output log file will contain a table of binding affinities for the top-ranked poses. The score is an estimation of the binding free energy (kcal/mol). Lower (more negative) values indicate more favorable binding.[4][5]

  • Visualize the Binding Poses: Load the receptor PDBQT file and the docking output file (e.g., docking_results.pdbqt) into a visualization tool like PyMOL.

  • Analyze Intermolecular Interactions: For the top-ranked poses, carefully inspect the interactions between 2-(oxolan-2-yl)pyridine and the protein's active site residues. Look for:

    • Hydrogen Bonds: These are strong, directional interactions and are often key to binding affinity and specificity.

    • Hydrophobic Interactions: The burying of non-polar surfaces away from water.

    • Pi-stacking or Cation-pi Interactions: Often involving aromatic rings like the pyridine ring.

  • Prioritize Poses: The best-scoring pose is not always the most biologically relevant. Use your knowledge of the protein target to assess whether the interactions are plausible. For example, does the ligand interact with key catalytic residues?

Pose RankBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues (Hypothetical)
1-7.80.00HIS41, CYS145, GLU166
2-7.51.21HIS41, GLN189, THR25
3-7.41.89MET49, GLN189, CYS145
4-7.12.45PRO168, THR190
Caption: Hypothetical docking results for 2-(oxolan-2-yl)pyridine against SARS-CoV-2 Mpro.
Part 5: Trustworthiness Through Protocol Validation

To ensure your docking protocol (software, parameters, and preparation method) is reliable for your specific target, a redocking experiment is essential.[32][33]

Protocol:

  • Select a Holo-Structure: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known ligand (this is the "native" ligand). For our Mpro example, we could use the ligand from PDB ID 6LU7 itself.

  • Prepare and Redock: Extract the native ligand. Prepare the protein and the extracted native ligand using the exact same protocol as described in Parts 1 and 2.

  • Run Docking: Use the same grid box parameters and docking software to dock the native ligand back into its own protein.

  • Calculate Root Mean Square Deviation (RMSD): The crucial validation metric is the RMSD between the atoms of the docked pose and the original crystallographic pose.[32] A low RMSD value (typically ≤ 2.0 Å) indicates that your protocol can accurately reproduce the experimentally determined binding mode.[34][35] This provides strong confidence that the poses predicted for your new ligand, 2-(oxolan-2-yl)pyridine, are also plausible.

Conclusion

This guide has outlined a rigorous, scientifically-grounded workflow for the molecular docking of 2-(oxolan-2-yl)pyridine. By focusing on meticulous preparation, understanding the causality behind each step, and incorporating a self-validating redocking experiment, researchers can move beyond generating simple scores to producing a credible, defensible model of molecular interaction. This model serves as a powerful hypothesis, ready for further computational refinement or, ultimately, experimental validation.[36]

References

  • Worldwide Protein Data Bank: wwPDB. [Link]

  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. [Link]

  • RCSB PDB: Homepage. [Link]

  • National Science Foundation. Protein Data Bank: Key to the Molecules of Life. [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. [Link]

  • Wikipedia. Protein Data Bank. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • Bioinformatics Review. AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Preprints.org. A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

  • Journal of Drug Delivery and Therapeutics. Computational Docking Technique for Drug Discovery: A Review. [Link]

  • PubMed. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. [Link]

  • YouTube. How to Interpret Molecular Docking Results. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ResearchGate. Molecular docking protocol validation. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ScotChem. 5. Creating/modifying ligand molecules. [Link]

  • YouTube. AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]

  • ScotChem. 5. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. [Link]

  • Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. [Link]

  • ResearchGate. (PDF) Validation of Docking Methodology (Redocking). [Link]

  • ResearchGate. Interpretation of Molecular docking results?. [Link]

  • YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • YouTube. A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [Link]

  • ResearchGate. (PDF) A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. [Link]

  • YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]

  • Annual Reviews. The Art and Science of Molecular Docking. [Link]

  • PubMed Central. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • Moodle@Units. PREPARATION OF IMAGES OF PROTEIN STRUCTURES USING THE PYMOL SOFTWARE. [Link]

  • ACS Publications. Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. [Link]

  • YouTube. How to Use PyMol Software for Protein Preparation. [Link]

  • University of St Andrews. A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. [Link]

  • YouTube. PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. [Link]

  • YouTube. PyMOL tutorial | Protein Data Bank | Basic Science Series. [Link]

  • Avogadro Discussion. How to prepare ligands for docking?. [Link]

  • YouTube. Complex Build: How to Add a New Ligand. [Link]

  • PLOS. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • PubChem. 2-(Oxiran-2-yl)pyridine. [Link]

  • Ommega Publishers. Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. [Link]

  • PubMed Central. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • ResearchGate. (PDF) 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine. [Link]

  • IJNRD. Pyridine scaffold: its diverse biological actions. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubChem. 2-(Piperidin-2-yl)pyridine. [Link]

Sources

Pharmacokinetic Profiling of 2-(Oxolan-2-yl)pyridine Scaffolds: Metabolic Liabilities, Bioisosterism, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Chemical Rationale

In modern drug discovery, the over-reliance on basic amines—such as pyrrolidines and piperidines—often leads to suboptimal pharmacokinetic (PK) profiles, including high volume of distribution ( Vd​ ) due to lysosomal trapping, hERG toxicity, and poor oral bioavailability. The 2-(oxolan-2-yl)pyridine scaffold (a pyridine ring substituted at the 2-position with a tetrahydrofuran/oxolane ring) has emerged as a powerful bioisostere.

By replacing the basic nitrogen of a pyrrolidine ring with an oxygen atom, medicinal chemists can dramatically lower the basicity of the molecule. This saturated C(sp3) -rich bioisosteric replacement maintains the three-dimensional vector of the parent scaffold while modulating the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1][2]. However, introducing an oxolane ring adjacent to a pyridine shifts the metabolic liabilities of the molecule. This whitepaper provides an in-depth analysis of the PK properties of 2-(oxolan-2-yl)pyridine compounds, detailing their biotransformation pathways and the self-validating experimental protocols required to evaluate them.

Physicochemical Profiling & ADME Implications

The substitution of a pyrrolidine with an oxolane fundamentally alters the electron distribution and hydrogen-bonding capacity of the molecule. The pyridine nitrogen remains a weak hydrogen-bond acceptor (and weak base), while the oxolane oxygen acts exclusively as a hydrogen-bond acceptor.

Causality in Structural Modification
  • Basicity & pKa: The removal of the secondary/tertiary amine eliminates the primary basic center. This prevents protonation at physiological pH (7.4), thereby reducing phospholipidosis and lysosomal trapping.

  • Lipophilicity (LogD): The oxolane ring generally increases the LogD compared to the protonated pyrrolidine, enhancing passive transcellular permeability (e.g., across the Blood-Brain Barrier for CNS targets).

  • Plasma Protein Binding (PPB): The loss of the positive charge typically increases binding to human serum albumin (HSA) while decreasing binding to α1​ -acid glycoprotein (AAG).

Table 1: Comparative Physicochemical & PK Parameters

Note: Data represents generalized scaffold properties for comparative structural analysis.

Parameter2-(Pyrrolidin-2-yl)pyridine (Nicotine-like)2-(Oxolan-2-yl)pyridine (Bioisostere)Pharmacokinetic Implication
pKa (Strongest Basic) ~8.0 (Pyrrolidine N)~3.5 (Pyridine N)Reduced basicity eliminates physiological protonation, lowering hERG liability.
LogD (pH 7.4) ~0.8 (Highly hydrophilic)~1.5 - 2.0 (Moderate)Improved passive membrane permeability (Caco-2/PAMPA).
Volume of Distribution ( Vd​ ) High (>3 L/kg)Moderate (~1 L/kg)Reduced tissue distribution and lysosomal trapping.
Primary Clearance Mechanism CYP2A6 (Pyrrolidine oxidation)CYP3A4 / CYP2A6 (Oxolane oxidation)Shift in metabolic enzyme reliance, altering drug-drug interaction (DDI) risks.

Metabolic Liabilities & Biotransformation Pathways

The metabolic stability of the 2-(oxolan-2-yl)pyridine scaffold is dictated by two primary sites of vulnerability: the saturated oxolane ring and the heteroaromatic pyridine ring.

Cytochrome P450-Mediated Oxolane Oxidation

Just as CYP2A6 is primarily responsible for the α -hydroxylation of the pyrrolidine ring in nicotine[3][4], the oxolane ring is highly susceptible to CYP-mediated α -hydroxylation (predominantly via CYP3A4 and CYP2A6)[5][6].

  • α -Hydroxylation: The P450 enzyme abstracts a hydrogen atom adjacent to the oxolane oxygen, followed by oxygen rebound to form an unstable hemiacetal ( α -hydroxy-oxolane).

  • Ring Opening vs. Lactonization: The hemiacetal exists in equilibrium with a ring-opened hydroxy-ketone. Alternatively, further oxidation by cytosolic enzymes (or sequential CYP activity) converts the hemiacetal into a stable oxolan-2-one (lactone) metabolite.

Pyridine N-Oxidation

The lone pair on the pyridine nitrogen is susceptible to oxidation by both Cytochrome P450s (e.g., CYP3A4) and Flavin-containing monooxygenases (FMOs). This results in the formation of a highly polar pyridine N-oxide[7][8]. N-oxides are zwitterionic at physiological pH and are rapidly cleared via renal excretion due to their high aqueous solubility[8][9].

MetabolicPathway Parent 2-(Oxolan-2-yl)pyridine (Parent Scaffold) CYP2A6 CYP3A4 / CYP2A6 (Oxolane α-Hydroxylation) Parent->CYP2A6 Oxidation FMO CYP / FMO (Pyridine N-oxidation) Parent->FMO N-Oxidation AlphaOH α-Hydroxy-oxolane (Hemiacetal Intermediate) CYP2A6->AlphaOH NOxide Pyridine N-oxide (Polar Metabolite) FMO->NOxide RingOpen Ring-Opened Hydroxy-ketone AlphaOH->RingOpen Tautomerization Lactone Oxolan-2-one (Lactone Metabolite) AlphaOH->Lactone Further Oxidation

Metabolic biotransformation of 2-(oxolan-2-yl)pyridine via CYP450 and FMO pathways.

Experimental Protocols for Pharmacokinetic Evaluation

To establish the trustworthiness of the PK data, the intrinsic clearance ( CLint​ ) and metabolite profile must be determined using a self-validating in vitro system. The following protocol utilizes Human Liver Microsomes (HLM) to assess the metabolic stability of the 2-(oxolan-2-yl)pyridine scaffold.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Scientific Causality: We utilize an NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) rather than direct NADPH addition. Direct NADPH degrades rapidly at 37°C, which would artificially halt the enzymatic reaction before the 60-minute mark, leading to a false underestimation of clearance.

Materials:

  • Test Compound: 2-(oxolan-2-yl)pyridine derivative (10 mM in DMSO)

  • Human Liver Microsomes (Pooled, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A and B)

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Working Solution Preparation: Dilute the 10 mM test compound to 100 μ M in 50% ACN/water. Further dilute to 1 μ M in 0.1 M phosphate buffer. Rationale: Keeping final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP enzymes.

  • Pre-Incubation: In a 96-well plate, combine 40 μ L of the 1 μ M test compound with 10 μ L of HLM (diluted to 0.5 mg/mL in buffer). Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 μ L of the pre-warmed NADPH regenerating system to each well to initiate the reaction. The final assay volume is 60 μ L.

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 10 μ L of the reaction mixture into a crash plate containing 30 μ L of the ice-cold Quench Solution.

    • Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism. The internal standard (Tolbutamide) controls for any matrix effects or ionization suppression during subsequent MS analysis.

  • Centrifugation & Extraction: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer 20 μ L of the supernatant to an analytical plate. Analyze the disappearance of the parent mass using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Calculation: Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/M ), where V is the incubation volume and M is the microsomal protein mass.

Protocol 2: Metabolite Identification (MetID) via LC-HRMS

To confirm the pathways outlined in Section 3, the 60-minute quenched samples are subjected to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Processing: Extract ion chromatograms (EIC) for predicted mass shifts: +16 Da (N-oxidation or α -hydroxylation) and +14 Da (Lactone formation).

  • Structural Elucidation: Use MS/MS fragmentation patterns. A +16 Da shift that fragments to yield a neutral loss of 16 Da (-O) strongly indicates pyridine N-oxidation[8], whereas a +16 Da shift with a subsequent loss of water (-18 Da) is characteristic of the oxolane hemiacetal.

Conclusion

The 2-(oxolan-2-yl)pyridine scaffold represents a sophisticated bioisosteric approach to overcoming the PK liabilities associated with basic amines. While it successfully mitigates basicity-driven issues like lysosomal trapping and hERG inhibition, drug developers must carefully monitor its specific metabolic vulnerabilities—namely, CYP-mediated oxolane ring oxidation and pyridine N-oxidation. By employing rigorous, self-validating in vitro assays, researchers can accurately profile and optimize these scaffolds for advanced therapeutic applications.

References

  • CYP2A6 cytochrome P450 family 2 subfamily A member 6 [human]. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • CYP2A6 genotype and the metabolism and disposition kinetics of nicotine. PubMed - NIH. Available at:[Link]

  • Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic. PubMed - NIH. Available at:[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - NIH. Available at:[Link]

  • Pharmacokinetics of ML3403, a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. PubMed - NIH. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH. Available at:[Link]

  • The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? PubMed - NIH. Available at: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - NIH. Available at:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC - NIH. Available at:[Link]

Sources

Spectroscopic Properties of 2-(Oxolan-2-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2-(oxolan-2-yl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven methodologies for its characterization.

Introduction

2-(Oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, possesses a unique molecular architecture combining a pyridine ring and a saturated tetrahydrofuran moiety. This combination of an aromatic, electron-deficient ring and a flexible, non-aromatic ether ring imparts distinct chemical and physical properties, making its thorough spectroscopic characterization crucial for its application in various research and development endeavors. This guide will delve into the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of this compound, providing both theoretical understanding and practical protocols for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For 2-(oxolan-2-yl)pyridine, the absorption of UV-Vis radiation is primarily dictated by the pyridine ring. The tetrahydrofuran ring, being saturated, does not exhibit significant absorption in the standard UV-Vis range.

The pyridine moiety is expected to exhibit two main absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, being of higher energy, will result in strong absorption bands at shorter wavelengths, while the lower energy n→π* transitions will appear as weaker bands at longer wavelengths. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm.[1] Substitution on the pyridine ring can cause a shift in these absorption maxima.

Predicted UV-Vis Absorption Data for 2-(Oxolan-2-yl)pyridine:

Predicted TransitionExpected Wavelength (λmax)Notes
π→π~220-230 nmHigh-intensity absorption.
n→π~260-280 nmLow-intensity absorption, characteristic of the non-bonding electrons of the nitrogen atom.

Experimental Protocol for UV-Vis Spectroscopy

A robust protocol for acquiring the UV-Vis spectrum of 2-(oxolan-2-yl)pyridine is as follows:

  • Sample Preparation: Prepare a dilute solution of 2-(oxolan-2-yl)pyridine in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

  • Data Acquisition: Scan the sample from a wavelength of approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) for each peak.

UV-Vis Spectroscopy Workflow Diagram

UV_Vis_Workflow A Prepare Sample Solution (e.g., 10⁻⁴ M in Ethanol) E Measure Sample Absorbance A->E B Prepare Solvent Blank (Ethanol) D Acquire Baseline with Blank B->D C Set Spectrophotometer Parameters (Range: 200-400 nm) C->D D->E F Identify λmax and Determine ε E->F FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Process Data (Baseline Correction, Peak Picking) D->E

Caption: A streamlined workflow for ATR-FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of the atoms in 2-(oxolan-2-yl)pyridine.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the pyridine and tetrahydrofuran rings. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms and the aromaticity of the pyridine ring.

Predicted ¹H NMR Data for 2-(Oxolan-2-yl)pyridine (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Pyridine H-6~8.5Doublet of doubletsMost downfield due to proximity to nitrogen.
Pyridine H-3, H-4, H-5~7.0-7.8MultipletsComplex splitting patterns due to coupling with adjacent protons.
THF H-2~5.0Triplet or Doublet of doubletsChiral center, coupled to adjacent THF protons.
THF H-5~3.9-4.2MultipletDiastereotopic protons adjacent to the oxygen atom.
THF H-3, H-4~1.8-2.5MultipletsAliphatic protons of the THF ring.

Note: The data for the related compound 4-methyl-2-(tetrahydrofuran-2-yl)pyridine shows a signal for the THF H-2 proton at approximately 4.99-4.96 ppm. [2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data for 2-(Oxolan-2-yl)pyridine (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyridine C-2~163Carbon attached to the THF ring.
Pyridine C-6~149Carbon adjacent to nitrogen.
Pyridine C-4~136Para to the substituent.
Pyridine C-3, C-5~121-124Aromatic carbons.
THF C-2~80-85Chiral carbon attached to both oxygen and the pyridine ring.
THF C-5~68Carbon adjacent to the oxygen atom.
THF C-3, C-4~25-35Aliphatic carbons.

Note: For the analogous 4-methyl-2-(tetrahydrofuran-2-yl)quinoline, the corresponding THF carbons appear at 82.2, 69.4, 33.4, and 26.1 ppm. [2]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(oxolan-2-yl)pyridine for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. [3]2. Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR Spectroscopy Workflow Diagram

NMR_Workflow A Dissolve Sample in Deuterated Solvent with TMS B Transfer to NMR Tube A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Process Raw Data (FT, Phasing, Baseline Correction) C->D E Analyze Spectra (Chemical Shifts, Coupling, Integration) D->E

Caption: A standard workflow for acquiring and processing NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

For 2-(oxolan-2-yl)pyridine (Molecular Formula: C₉H₁₁NO, Molecular Weight: 149.19 g/mol ), the molecular ion peak ([M]⁺) is expected at m/z 149.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation will likely proceed through several pathways, including:

  • Loss of the tetrahydrofuran ring: Cleavage of the C-C bond between the two rings to give a pyridinyl fragment.

  • Fragmentation of the tetrahydrofuran ring: Alpha-cleavage next to the oxygen atom, leading to the loss of small neutral molecules like C₂H₄O.

Predicted Key Fragments in the Mass Spectrum:

m/zProposed Fragment
149[M]⁺ (Molecular Ion)
148[M-H]⁺
78[C₅H₄N]⁺ (Pyridinyl cation)

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol) and introduce it into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). [3]2. Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV). [3][4]3. Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight). [4]4. Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Mass Spectrometry Workflow Diagram

MS_Workflow A Sample Introduction (e.g., GC-MS) B Ionization (e.g., Electron Ionization) A->B C Mass Analysis (e.g., Quadrupole) B->C D Ion Detection C->D E Generate Mass Spectrum D->E F Identify Molecular Ion and Fragment Peaks E->F

Caption: A general workflow for mass spectrometry analysis.

Data Summary and Interpretation

The combination of these spectroscopic techniques provides a comprehensive characterization of 2-(oxolan-2-yl)pyridine.

Summary of Predicted Spectroscopic Data:

TechniqueKey Features
UV-Vis λmax ~220-230 nm (π→π) and ~260-280 nm (n→π)
IR Aromatic C-H (~3050 cm⁻¹), Aliphatic C-H (~2900 cm⁻¹), C=N/C=C (~1600, 1480 cm⁻¹), C-O-C (~1100 cm⁻¹)
¹H NMR Aromatic protons (~7.0-8.5 ppm), THF protons (~1.8-5.0 ppm)
¹³C NMR Aromatic carbons (~121-163 ppm), THF carbons (~25-85 ppm)
MS Molecular ion at m/z 149, fragments corresponding to the pyridine and tetrahydrofuran moieties.

By integrating the data from these different spectroscopic methods, researchers can confidently confirm the identity, structure, and purity of 2-(oxolan-2-yl)pyridine, which is a critical step in any drug development or materials science application.

References

  • External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. (n.d.).
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC. (n.d.).
  • Data in Brief - Semantic Scholar. (2018, October 4).
  • Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A Technical Guide - Benchchem. (n.d.).
  • (PDF) 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine - ResearchGate. (2025, November 7).
  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:... - ResearchGate. (n.d.).
  • Synthesis and characterization some of pyridine derivatives. (n.d.).
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.).
  • 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine - PMC. (n.d.).
  • FTIR spectrum for Pyridine | Download Table - ResearchGate. (n.d.).
  • (PDF) Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives - ResearchGate. (2010, July 1).
  • 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate. (n.d.).
  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - MDPI. (2025, October 27).
  • 2-(Oxiran-2-yl)pyridine | C7H7NO | CID 9833950 - PubChem - NIH. (n.d.).
  • Pyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. (2013, November 25).
  • (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine AldrichCPR - Sigma-Aldrich. (n.d.).
  • Modern Mass Spectrometry - Macmillan Group. (n.d.).
  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - RSC Publishing. (2018, August 6).
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.).
  • Mass Spectrum Analysis: A Comparative Guide for 1-(Pyridin-2-yl)propane-1,3-diol and Related Structures - Benchchem. (n.d.).
  • N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide - MDPI. (2022, November 21).
  • (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (2022, February 15).
  • 2(1H)-Pyridinone - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • 4-(oxiran-2-yl)pyridine — Chemical Substance Information - NextSDS. (n.d.).
  • UV-Vis Spectrum of Pyridine - SIELC Technologies. (n.d.).
  • Furan, tetrahydro-2-methyl- - the NIST WebBook. (n.d.).

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(Oxolan-2-yl)pyridine via a Minisci-Type C-H Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(oxolan-2-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method utilizes a Minisci-type radical reaction, a powerful C-H functionalization strategy that enables the direct coupling of a cyclic ether with the pyridine scaffold. This protocol is designed for researchers, scientists, and drug development professionals, offering a practical and efficient approach that avoids the need for pre-functionalized starting materials. The causality behind key experimental choices, safety considerations, and a detailed mechanistic explanation are provided to ensure scientific integrity and reproducibility.

Introduction

The pyridine ring is a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The functionalization of the pyridine core, particularly at the C-2 position, is a cornerstone of synthetic organic chemistry. 2-(Oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, incorporates a saturated five-membered oxygen heterocycle, a structural motif that can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.

Traditional methods for synthesizing 2-substituted pyridines often rely on multi-step sequences involving pre-functionalized precursors like halopyridines. In contrast, direct C-H functionalization offers a more atom-economical and efficient alternative. The Minisci reaction, first reported in the late 1960s, has emerged as a premier method for the direct alkylation of electron-deficient heteroarenes.[1] This reaction proceeds via the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring, a strategy that leverages the innate reactivity of the heterocycle.[2][3]

This guide details a robust protocol for the synthesis of 2-(oxolan-2-yl)pyridine by the direct C-H functionalization of pyridine with tetrahydrofuran (THF). THF serves as both the solvent and the source of the 2-tetrahydrofuranyl radical. The reaction is initiated by the thermal decomposition of a radical initiator, providing a straightforward and accessible method for laboratory-scale synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-(oxolan-2-yl)pyridine via the Minisci reaction is a free-radical chain process. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting.

The overall transformation can be broken down into three key stages: Initiation , Propagation , and Termination .

  • Initiation: The reaction begins with the generation of a radical initiator. In this protocol, we will use benzoyl peroxide (BPO), a common and effective thermal initiator. Upon heating, BPO undergoes homolytic cleavage to form two benzoyloxy radicals.[4] These highly reactive radicals then abstract a hydrogen atom from tetrahydrofuran (THF), preferentially from the carbon adjacent to the oxygen atom due to the stability of the resulting radical. This hydrogen atom transfer (HAT) step generates the key 2-tetrahydrofuranyl radical.[4][5]

  • Propagation: This stage consists of two critical steps:

    • Pyridine Activation: The reaction is conducted in a strongly acidic medium, typically using trifluoroacetic acid (TFA). The pyridine nitrogen is protonated to form a pyridinium ion. This protonation significantly lowers the energy of the pyridine's Lowest Unoccupied Molecular Orbital (LUMO), making the ring much more electrophilic and susceptible to attack by the nucleophilic 2-tetrahydrofuranyl radical.[6]

    • Radical Addition and Rearomatization: The 2-tetrahydrofuranyl radical adds to the activated pyridinium ring. This addition occurs preferentially at the C-2 and C-4 positions due to the electronic distribution in the pyridinium ion.[7] The resulting radical cation intermediate is then oxidized to restore the aromaticity of the pyridine ring, yielding the protonated product and a hydrogen radical. This oxidation is typically effected by another molecule of the initiator or other species in the reaction mixture.

  • Termination: The reaction is terminated when radicals are quenched through various combination or disproportionation reactions.

The choice of a strong acid like TFA is critical not only for activating the pyridine but also for preventing side reactions. The use of THF in excess ensures that it can act as both the solvent and the radical precursor.

Experimental Protocol

This protocol is designed for the synthesis of 2-(oxolan-2-yl)pyridine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier/Grade
PyridineC₅H₅N79.1010 mmol, 0.791 gAnhydrous, ≥99.8%
Tetrahydrofuran (THF)C₄H₈O72.1150 mLAnhydrous, ≥99.9%, inhibitor-free
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.2312 mmol, 2.91 gReagent grade, 75% (wetted with water)
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0220 mmol, 1.5 mLReagent grade, ≥99%
Saturated Sodium BicarbonateNaHCO₃84.01As neededAqueous solution
Dichloromethane (DCM)CH₂Cl₂84.93As neededReagent grade
Anhydrous Magnesium SulfateMgSO₄120.37As neededReagent grade
Silica GelSiO₂60.08As neededFor column chromatography (230-400 mesh)
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography setup

Step-by-Step Procedure

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A 1. Assemble and dry glassware under inert atmosphere. B 2. Add pyridine, THF, and TFA to the flask. A->B C 3. Cool the mixture in an ice bath. B->C D 4. Prepare a solution of BPO in THF. C->D E 5. Add BPO solution dropwise to the reaction mixture. D->E F 6. Heat the reaction to reflux (approx. 66 °C) for 4-6 hours. E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G H 8. Cool the reaction to room temperature. G->H I 9. Quench by slowly adding saturated NaHCO₃ solution. H->I J 10. Extract the aqueous layer with dichloromethane (DCM). I->J K 11. Dry the combined organic layers over MgSO₄. J->K L 12. Concentrate the solution under reduced pressure. K->L M 13. Purify the crude product by flash column chromatography. L->M N 14. Characterize the final product (NMR, MS). M->N

Figure 1. Experimental workflow for the synthesis of 2-(oxolan-2-yl)pyridine.
  • Reaction Setup:

    • Assemble the 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

    • Under a positive pressure of nitrogen, add pyridine (10 mmol, 0.791 g) and 40 mL of anhydrous THF to the flask.

    • With stirring, slowly add trifluoroacetic acid (20 mmol, 1.5 mL) to the solution. An exothermic reaction will occur.

    • Cool the mixture to 0 °C in an ice bath.

  • Initiator Addition and Reaction:

    • In a separate beaker, dissolve benzoyl peroxide (12 mmol, 2.91 g) in 10 mL of anhydrous THF.

    • Transfer the BPO solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of pyridine.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. This will neutralize the excess TFA. Caution: This is an exothermic process and will release CO₂ gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The exact solvent system should be determined by TLC analysis.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(oxolan-2-yl)pyridine as an oil. The product will likely be a mixture of 2- and 4-isomers, with the 2-isomer being the major product.

Safety and Handling

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): Is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. Use inhibitor-free THF for this reaction and do not distill to dryness.

  • Benzoyl Peroxide (BPO): Is a strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water to reduce the shock sensitivity. Do not heat dry BPO.

  • Trifluoroacetic Acid (TFA): Is a strong, corrosive acid. It can cause severe burns. Handle with extreme care, using appropriate gloves and eye protection.

  • Quenching: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases a significant amount of CO₂ gas. Perform this step slowly and with caution in a large enough flask to accommodate potential foaming.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(oxolan-2-yl)pyridine using a Minisci-type radical C-H functionalization reaction. By explaining the underlying mechanism and providing a step-by-step guide, this document aims to empower researchers to successfully implement this efficient synthetic strategy. The direct coupling of THF with the pyridine ring offers a significant advantage over traditional, multi-step methods, making it a valuable tool for the synthesis of novel pyridine-containing compounds in a research and drug development setting.

References

  • Shiraishi, Y., et al. (2021). Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species. Catalysis Science & Technology, 11(8), 2854-2861. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. [Link]

  • Shiraishi, Y., et al. (2021). Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species. Catalysis Science & Technology. [Link]

  • Wikipedia. (n.d.). Minisci reaction. [Link]

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals—VI : A new, convenient and selective alkylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • The Knowles Group. (n.d.). The Minisci Reaction. Princeton University. [Link]

  • Li, Y., et al. (2021). Brønsted Acid-Catalyzed Minisci-Type Cross-Dehydrogenative Coupling of N-Heteroaromatics and Cyclic Ethers. The Journal of Organic Chemistry, 86(14), 9639–9647. [Link]

  • Sugimoto, H., & Itami, K. (2012). Theoretical study on the difference in reactivity between THF and THP toward autoxidation. Organic & Biomolecular Chemistry, 10(44), 8776-8782. [Link]

  • Chem-Station. (2016, March 8). Minisci Reaction. [Link]

  • Jin, J., & MacMillan, D. W. C. (2015). Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C–H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565-1569. [Link]

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]

Sources

2-(oxolan-2-yl)pyridine as a bidentate ligand in transition metal catalysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 2-(Oxolan-2-yl)pyridine as a Hemilabile Ligand in Transition Metal Catalysis

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(oxolan-2-yl)pyridine as a sophisticated bidentate ligand in transition metal catalysis. We will move beyond simple procedural outlines to explore the mechanistic rationale, experimental nuances, and the strategic advantages conferred by the unique structural properties of this ligand.

The Principle of Hemilability: A Strategic Advantage in Catalysis

At the heart of 2-(oxolan-2-yl)pyridine's efficacy is the concept of hemilability .[1][2] This ligand features two distinct donor atoms: a "soft" nitrogen atom within the pyridine ring and a "hard" oxygen atom in the oxolane (tetrahydrofuran) ring. In a coordination complex, the pyridine nitrogen forms a robust, stable bond with the transition metal center. Conversely, the oxolane oxygen forms a weaker, more labile bond.

This disparity in bond strength allows the oxolane group to reversibly dissociate from the metal center during a catalytic cycle.[1] This "on/off" binding mechanism is the cornerstone of hemilability and offers a significant kinetic advantage. By transiently opening a coordination site, the ligand facilitates crucial steps such as substrate binding and product release, which can often be rate-limiting.[1][3] This dynamic behavior can lower the overall activation energy of the catalytic process, leading to higher turnover rates and milder reaction conditions.[1]

Hemilability Coordinated Fully Coordinated (Saturated) Hemi_Coordinated Hemi-Coordinated (Unsaturated) Coordinated->Hemi_Coordinated Substrate Substrate Binding Hemi_Coordinated->Substrate Facilitates Product Product Release Substrate->Product Product->Coordinated Facilitates

Caption: The principle of hemilability in catalysis.

Application in Palladium-Catalyzed Direct C-H Arylation

The unique electronic and structural properties of 2-(oxolan-2-yl)pyridine make it an excellent ligand for palladium-catalyzed cross-coupling reactions, particularly the direct arylation of (hetero)arenes. This modern synthetic strategy avoids the pre-functionalization of one coupling partner, offering a more atom-economical route to biaryl compounds.[4]

In a typical direct arylation reaction, the 2-(oxolan-2-yl)pyridine ligand plays multiple roles within the catalytic cycle:

  • Stabilization: The strong Pd-N bond stabilizes the active palladium species throughout the cycle.

  • Activation: The hemilabile Pd-O bond reversibly opens, creating a vacant coordination site on the palladium center. This is critical for the C-H activation step, which is often the turnover-limiting step of the reaction.[5]

  • Promotion of Reductive Elimination: The flexibility of the ligand can facilitate the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.

Below is a proposed catalytic cycle for the direct arylation of a heterocycle (e.g., thiophene) with an aryl bromide, illustrating the pivotal role of the hemilabile ligand.

Catalytic_Cycle Pd0 Pd(0)L PdII_ArBr Pd(II)(Ar)(Br)L Pd0->PdII_ArBr Oxidative Addition (+ Ar-Br) PdII_Het Pd(II)(Ar)(Het)L PdII_ArBr->PdII_Het C-H Activation (Het-H) -HBr (Hemilability Assists) PdII_Het->Pd0 Product Ar-Het PdII_Het->Product Reductive Elimination

Caption: Proposed catalytic cycle for direct C-H arylation.

Experimental Protocols

The following protocols are designed as a robust starting point. Researchers must note that optimal conditions, including catalyst loading, base, solvent, and temperature, may vary depending on the specific substrates used and should be optimized accordingly.

General Workflow for In-Situ Catalyst Preparation and Reaction

This protocol describes the in-situ generation of the active palladium catalyst from a stable precatalyst, Pd(OAc)₂, and the 2-(oxolan-2-yl)pyridine ligand for a direct C-H arylation reaction. All operations should be performed using standard Schlenk techniques or in a glovebox under an inert atmosphere (Nitrogen or Argon).[6]

Workflow start Start prep Prepare Schlenk Flask (Oven-dried, inert atm.) start->prep add_solids Add Solids: - Pd(OAc)₂ - Ligand - Heteroarene - Base (e.g., K₂CO₃) prep->add_solids evac_backfill Evacuate & Backfill with Inert Gas (3x) add_solids->evac_backfill add_liquids Add Liquids: - Degassed Solvent - Aryl Halide evac_backfill->add_liquids reaction Heat Reaction Mixture (e.g., 100-120 °C) add_liquids->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for direct arylation.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for liquid transfer

  • Heating mantle with a temperature controller and oil bath

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(oxolan-2-yl)pyridine ligand

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Heteroarene (e.g., 2-n-butylthiophene) (1.2 - 1.5 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Pivalate (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or 1,4-Dioxane)

  • Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Catalyst Preparation (In-Situ): To a flame-dried Schlenk flask under a positive pressure of inert gas, add Pd(OAc)₂ (e.g., 2 mol%, 0.02 mmol), 2-(oxolan-2-yl)pyridine ligand (e.g., 4 mol%, 0.04 mmol), the heteroarene (1.2 equiv), and the base (2.0 equiv).

    • Causality Note: A ligand-to-metal ratio of 2:1 is often optimal to ensure the formation of the desired catalytic species while preventing oversaturation of the metal center.

  • Inerting the System: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen and moisture.

  • Addition of Reagents: Add the degassed solvent (to achieve a concentration of ~0.2 M with respect to the aryl bromide) followed by the aryl bromide (1.0 equiv) via syringe.

  • Reaction: Lower the flask into a preheated oil bath and stir vigorously at the desired temperature (typically 100-140 °C).

    • Causality Note: Higher temperatures are often required to facilitate the C-H activation step. The choice of solvent is critical; polar aprotic solvents like DMF can often accelerate the reaction but may be harder to remove.[6]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Data Summary and Experimental Considerations

The following table provides representative starting conditions for the direct arylation of various heterocycles. Optimization is highly recommended for each new substrate combination.

EntryHeterocycleAryl BromidePd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
12-n-Butylthiophene4-Bromoanisole24K₂CO₃Toluene12075-85
2FuranBromobenzene24KOtBuDioxane11060-70
32-Propylthiazole4-Bromonitrobenzene12K₂CO₃DMF14080-90

Table based on typical conditions reported for similar catalytic systems.[6]

Key Considerations for Success:

  • Anhydrous and Anaerobic Conditions: The active Pd(0) species is highly sensitive to oxygen. Rigorous exclusion of air and moisture is critical for catalytic activity and reproducibility.[8]

  • Base Selection: The choice of base is crucial. Carboxylate bases like potassium pivalate can act as proton shuttles in the C-H activation step (Concerted Metalation-Deprotonation pathway), often leading to improved reactivity.

  • Ligand Purity: The purity of the 2-(oxolan-2-yl)pyridine ligand is paramount. Impurities can coordinate to the metal center and inhibit or poison the catalyst.

  • Substrate Scope: Electron-rich heterocycles are generally more reactive in direct C-H arylation. Electron-withdrawing groups on the aryl halide typically accelerate the initial oxidative addition step.

By understanding the underlying principles of hemilability and carefully controlling experimental parameters, researchers can effectively leverage 2-(oxolan-2-yl)pyridine to achieve efficient and selective catalytic transformations.

References

  • Wikipedia. Hemilability. [Link]

  • Pugh, D. et al. (2021). Structurally-Responsive Ligands for High-Performance Catalysts. ACS Catalysis. [Link]

  • Ochędzan-Siodłak, W. et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. Data in Brief. [Link]

  • Sladek, M. et al. (2007). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline‐Based Systems. ResearchGate. [Link]

  • Singamaneni, V. R. et al. (2025). Green Catalysis with Organometallic Complexes: Mechanistic Insights and Industrial Perspectives. Preprints.org. [Link]

  • Pérez-Gálan, P. et al. (2024). A dual-ligand palladium-catalyzed C–H arylation of electron-rich arenes. Royal Society of Chemistry. [Link]

  • Park, Y. et al. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. PubMed. [Link]

  • Ochędzan-Siodłak, W. et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine. ResearchGate. [Link]

  • Al-Jaber, F. A. et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. Tropical Journal of Natural Product Research. [Link]

  • Ochędzan-Siodłak, W. et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. Semantic Scholar. [Link]

  • Nolan, S. P. et al. (2015). Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. ACS Publications. [Link]

  • Slagt, V. F. (2005). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen. [Link]

  • Boyle, T. J. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

Sources

The Untapped Potential of 2-(Oxolan-2-yl)pyridine in Asymmetric Synthesis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Archetypal Pyridine-Oxazoline Ligands

In the expansive landscape of asymmetric catalysis, chiral pyridine-containing ligands have established themselves as a cornerstone for achieving high enantioselectivity in a myriad of chemical transformations.[1][2] Among these, the pyridine-oxazoline (PyOx) scaffold has garnered significant attention and has been successfully employed in numerous catalytic systems.[3] However, the exploration of structurally related, yet distinct, chiral pyridine-based ligands remains a fertile ground for innovation. This guide introduces a promising, yet underexplored, candidate: 2-(oxolan-2-yl)pyridine.

This molecule, featuring a pyridine ring linked to a chiral tetrahydrofuran (oxolane) moiety, presents a unique stereochemical environment. Unlike the planar and rigidified oxazoline ring in PyOx ligands, the non-planar, flexible oxolane ring offers a different spatial arrangement of its substituents, which could translate into novel stereochemical outcomes in metal-catalyzed reactions. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing a prospective look into the applications of chiral 2-(oxolan-2-yl)pyridine in asymmetric synthesis. We will delve into its synthesis, potential as a chiral ligand, and propose detailed protocols for its application in key asymmetric reactions.

Enantioselective Synthesis of 2-(Oxolan-2-yl)pyridine: The Gateway to Chiral Catalysis

The successful application of any chiral ligand in asymmetric catalysis hinges on its availability in an enantiomerically pure form. While a direct, established enantioselective synthesis of 2-(oxolan-2-yl)pyridine is not yet a staple in the literature, a plausible and efficient synthetic strategy can be devised based on well-precedented transformations. A logical approach involves the asymmetric reduction of a suitable precursor, 2-(furan-2-yl)pyridine.

A proposed two-step synthesis is outlined below:

  • Synthesis of the Precursor: 2-(Furan-2-yl)pyridine: This can be achieved through a standard cross-coupling reaction, such as a Suzuki or Stille coupling, between a 2-halopyridine and a furan-2-boronic acid or a 2-stannylfuran, respectively.

  • Asymmetric Hydrogenation: The resulting 2-(furan-2-yl)pyridine can then be subjected to an enantioselective hydrogenation of the furan ring to yield the desired chiral 2-(oxolan-2-yl)pyridine. This transformation can be catalyzed by a chiral transition metal complex, for instance, a rhodium or ruthenium complex with a chiral phosphine ligand.

Proposed Experimental Protocol: Asymmetric Hydrogenation of 2-(Furan-2-yl)pyridine

This protocol is a hypothetical, yet scientifically grounded, procedure for the enantioselective synthesis of (S)-2-(oxolan-2-yl)pyridine.

Materials:

  • 2-(Furan-2-yl)pyridine

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • (R)-BINAP

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H2)

  • Argon (Ar) gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask is added [Rh(COD)2]BF4 (1 mol%) and (R)-BINAP (1.1 mol%). Anhydrous DCM is added, and the mixture is stirred under an argon atmosphere for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate autoclave, 2-(furan-2-yl)pyridine (1 equivalent) is dissolved in a mixture of anhydrous DCM and MeOH.

  • Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with argon, and then pressurized with hydrogen gas to 50 atm.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

  • Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched (S)-2-(oxolan-2-yl)pyridine.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

ParameterValue
Substrate 2-(Furan-2-yl)pyridine
Catalyst [Rh((R)-BINAP)(COD)]BF4
Catalyst Loading 1 mol%
Solvent DCM/MeOH
Pressure 50 atm H2
Temperature Room Temperature
Reaction Time 24 hours
Expected Yield >90%
Expected ee >95%

2-(Oxolan-2-yl)pyridine as a Chiral Ligand: A Structural Perspective

The potential of 2-(oxolan-2-yl)pyridine as a chiral ligand stems from its ability to act as a bidentate N,O-ligand, coordinating to a metal center through the pyridine nitrogen and the oxygen atom of the oxolane ring. The stereocenter at the 2-position of the oxolane ring is positioned to exert a significant influence on the coordination sphere of the metal, thereby creating a chiral environment for the catalytic reaction.

AAA_Mechanism Substrate 1,3-Diphenylallyl Acetate π-Allyl Complex Chiral π-Allyl Pd Complex Substrate->π-Allyl Complex Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->π-Allyl Complex Product Enantioenriched Product π-Allyl Complex->Product Nucleophile Dimethyl Malonate (Nu-) Nucleophile->π-Allyl Complex Nucleophilic Attack

Caption: Simplified proposed catalytic cycle for the Pd-catalyzed AAA.

Detailed Protocol:

Materials:

  • [Pd(allyl)Cl]2

  • (S)-2-(Oxolan-2-yl)pyridine

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene, anhydrous

Procedure:

  • Catalyst Preparation: In a Schlenk tube under argon, [Pd(allyl)Cl]2 (1 mol%) and (S)-2-(oxolan-2-yl)pyridine (2.5 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution is added 1,3-diphenylallyl acetate (1 equivalent).

  • Nucleophile Generation and Addition: In a separate flask, dimethyl malonate (1.2 equivalents) is treated with BSA (1.3 equivalents) and a catalytic amount of KOAc. This mixture is then added to the reaction flask.

  • Reaction and Monitoring: The reaction is stirred at 40 °C for 12 hours. Progress is monitored by TLC or GC.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by column chromatography.

  • Analysis: The yield and enantiomeric excess of the product are determined by standard analytical techniques (NMR, chiral HPLC).

ParameterValue
Pd Precursor [Pd(allyl)Cl]2
Ligand (S)-2-(Oxolan-2-yl)pyridine
Nucleophile Dimethyl malonate
Base BSA/KOAc
Solvent Toluene
Temperature 40 °C
Expected Yield >85%
Expected ee >90%
Application Note 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a fundamental C-C bond-forming reaction for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Copper complexes of chiral ligands are known to be effective catalysts for this transformation.

Proposed Reaction:

The reaction between benzaldehyde and nitromethane.

Catalyst System:

A complex formed from Cu(OAc)2·H2O and (S)-2-(oxolan-2-yl)pyridine.

Proposed Mechanism:

The copper(II) complex with the chiral ligand acts as a Lewis acid to activate the aldehyde. The deprotonated nitromethane (nitronate) then attacks the activated aldehyde in an enantioselective manner, with the stereochemistry being controlled by the chiral environment around the copper center.

Detailed Protocol:

Materials:

  • Cu(OAc)2·H2O

  • (S)-2-(Oxolan-2-yl)pyridine

  • Benzaldehyde

  • Nitromethane

  • Ethanol (EtOH)

  • Triethylamine (Et3N)

Procedure:

  • Catalyst Formation: In a reaction flask, Cu(OAc)2·H2O (5 mol%) and (S)-2-(oxolan-2-yl)pyridine (6 mol%) are stirred in ethanol at room temperature for 1 hour.

  • Reaction Setup: Benzaldehyde (1 equivalent) is added to the catalyst solution. The mixture is cooled to 0 °C.

  • Reactant Addition: Nitromethane (5 equivalents) and triethylamine (10 mol%) are added sequentially.

  • Reaction and Monitoring: The reaction is stirred at 0 °C for 48 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched with 1 M HCl and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Analysis: The yield and enantiomeric excess of the β-nitro alcohol are determined by NMR and chiral HPLC.

ParameterValue
Copper Salt Cu(OAc)2·H2O
Ligand (S)-2-(Oxolan-2-yl)pyridine
Aldehyde Benzaldehyde
Nitroalkane Nitromethane
Base Triethylamine
Solvent Ethanol
Temperature 0 °C
Expected Yield >80%
Expected ee >90%

Conclusion and Future Outlook

While the application of 2-(oxolan-2-yl)pyridine in asymmetric synthesis is still in its nascent, conceptual stage, its structural features and the foundational principles of asymmetric catalysis strongly suggest its potential as a valuable chiral ligand. The proposed synthetic route and application protocols provided in this guide are intended to serve as a starting point for researchers to explore the catalytic capabilities of this intriguing molecule.

The flexibility of the oxolane ring may offer unique advantages in terms of substrate scope and stereochemical control compared to more rigid ligand systems. Further research into the synthesis of various derivatives of 2-(oxolan-2-yl)pyridine with different substituents on the oxolane or pyridine rings could lead to a tunable and highly effective class of ligands for a wide range of asymmetric transformations. The exploration of this untapped potential promises to be a rewarding endeavor for the fields of organic synthesis and drug discovery.

References

  • Gladfelder, J.; Ghosh, S.; Podunavac, M.; Cook, A.; Ma, Y.; Woltornist, R.; Keresztes, I.; Hayton, T.; Collum, D.; Zakarian, A. “Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation.” J. Am. Chem. Soc.2019 , 141, 15024-15028. [Link]

  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chem. Soc. Rev., 2018 , 47, 1388-1403. [Link]

  • Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines. Tetrahedron: Asymmetry2002 , 13, 1431-1435. [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Acc. Chem. Res.2021 , 54, 2645–2658. [Link]

Sources

Application Note: Comprehensive 1H and 13C NMR Characterization of 2-(oxolan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 2-(oxolan-2-yl)pyridine using high-resolution 1H (Proton) and 13C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines the complete workflow from sample preparation to spectral interpretation. We delve into the causality behind chemical shifts and coupling constants, offering field-proven insights to ensure accurate and reproducible results. The methodologies described herein are self-validating, grounded in established spectroscopic principles, and supported by authoritative references.

Introduction: The Role of NMR in Structural Elucidation

2-(oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, is a heterocyclic compound featuring a pyridine ring substituted with an oxolane (tetrahydrofuran) moiety at the 2-position. This structure is a key building block in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

NMR provides a non-destructive window into the molecular framework, revealing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. This application note serves as a comprehensive guide to leveraging 1H and 13C NMR for the definitive characterization of 2-(oxolan-2-yl)pyridine.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is employed for 2-(oxolan-2-yl)pyridine as illustrated below. The pyridine ring carbons are numbered 2 through 6, and the oxolane ring carbons are numbered 2' through 5'.

Caption: IUPAC numbering for 2-(oxolan-2-yl)pyridine.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are optimized for acquiring high-resolution spectra.

NMR Sample Preparation

The choice of solvent is critical. Deuterated chloroform (CDCl3) is an excellent choice as it is a versatile solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of the analyte.

Protocol:

  • Weighing: Accurately weigh 5-10 mg of high-purity 2-(oxolan-2-yl)pyridine directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Homogenization: Cap the NMR tube securely and gently invert it several times until the sample is completely dissolved. A brief sonication or vortexing can be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Causality: TMS is included as an internal standard for chemical shift referencing.[1] Its protons are highly shielded and produce a sharp singlet at 0.00 ppm, providing a reliable reference point for both 1H and 13C spectra.

NMR Data Acquisition Workflow

This workflow outlines the standard sequence of experiments performed on a 400 MHz NMR spectrometer.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition (400 MHz) cluster_proc Phase 3: Data Processing & Analysis Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) Lock Lock on CDCl3 signal Prep->Lock Shim Automated Shimming Lock->Shim H1_Acq 1H Spectrum Acquisition (Pulse-acquire sequence) Shim->H1_Acq C13_Acq 13C Spectrum Acquisition (Proton-decoupled) H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate Assign Signal Assignment & Interpretation Integrate->Assign

Caption: Standard workflow for NMR characterization.

Results and Discussion: Spectral Interpretation

1H NMR Spectrum Analysis

The 1H NMR spectrum provides a wealth of information based on chemical shift, signal multiplicity (splitting pattern), and integration. The data for 2-(oxolan-2-yl)pyridine in CDCl3 are summarized below.

Table 1: 1H NMR Data for 2-(oxolan-2-yl)pyridine (400 MHz, CDCl3)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.55dddJ = 4.8, 1.8, 0.91H
H-4~7.65tdJ = 7.7, 1.81H
H-3~7.25dJ = 7.81H
H-5~7.15dddJ = 7.5, 4.8, 1.11H
H-2'~5.05ddJ = 8.0, 6.51H
H-5'a~4.10m-1H
H-5'b~3.95m-1H
H-3'a~2.40m-1H
H-3'b, H-4'~2.00m-3H

Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent. Data is interpreted based on published values for similar structures.[2]

Expert Interpretation:

  • Pyridine Aromatic Region (7.0-8.6 ppm):

    • H-6: The signal at ~8.55 ppm is assigned to the proton at the 6-position. It appears furthest downfield due to the strong deshielding (electron-withdrawing) effect of the adjacent electronegative nitrogen atom. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H-5, H-4, and a small long-range coupling.

    • H-4: The triplet of doublets (td) at ~7.65 ppm is characteristic of H-4, showing coupling to both H-3 and H-5.

    • H-3 & H-5: The signals for H-3 and H-5 are found in the more shielded region of the aromatic spectrum. Their precise assignment can be confirmed with 2D NMR techniques, but their characteristic multiplicities help in their identification.

  • Oxolane Aliphatic Region (1.8-5.1 ppm):

    • H-2': The proton at the chiral center C-2' (~5.05 ppm) is the most downfield of the aliphatic signals. This significant deshielding is caused by two factors: its benzylic-like position adjacent to the pyridine ring and its connection to a carbon that is also bonded to an oxygen atom. It appears as a doublet of doublets (dd) due to coupling with the two non-equivalent protons on C-3'.

    • H-5': The two protons on C-5' are diastereotopic and appear as separate multiplets around 3.95-4.10 ppm. Their downfield shift is a direct result of being attached to a carbon bonded to the ring oxygen.

    • H-3' & H-4': The remaining protons of the oxolane ring appear as complex, overlapping multiplets in the upfield region (~1.8-2.4 ppm), consistent with a standard tetrahydrofuran scaffold.[3]

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: 13C NMR Data for 2-(oxolan-2-yl)pyridine (100 MHz, CDCl3)

Assigned CarbonChemical Shift (δ, ppm)
C-2~163.0
C-6~149.0
C-4~136.5
C-3~122.0
C-5~120.5
C-2'~81.5
C-5'~69.0
C-3'~33.0
C-4'~25.8

Note: Data is interpreted based on published values for similar structures and general principles of 13C NMR.[2][4]

Expert Interpretation:

  • Pyridine Carbons (120-165 ppm):

    • C-2: The signal for C-2 at ~163.0 ppm is the most downfield, as this carbon is directly bonded to the electronegative nitrogen and substituted with the oxolane ring.

    • C-6 & C-4: The C-6 (~149.0 ppm) and C-4 (~136.5 ppm) signals are also significantly downfield, a characteristic feature of pyridine rings. The carbon adjacent to nitrogen (C-6) is more deshielded than C-4.[4]

    • C-3 & C-5: The remaining pyridine carbons, C-3 and C-5, appear at higher fields (~122.0 and ~120.5 ppm, respectively).

  • Oxolane Carbons (25-82 ppm):

    • C-2': The carbon at the junction, C-2', is the most downfield aliphatic carbon at ~81.5 ppm, being influenced by both the pyridine ring and the ring oxygen.

    • C-5': The C-5' carbon at ~69.0 ppm is also deshielded due to its direct attachment to the oxygen atom.

    • C-3' & C-4': The remaining carbons, C-3' and C-4', resonate at ~33.0 and ~25.8 ppm, respectively, which is a typical range for sp3-hybridized carbons in a five-membered ring.[2]

Conclusion

1H and 13C NMR spectroscopy provide a definitive and highly detailed fingerprint of 2-(oxolan-2-yl)pyridine. The chemical shifts and coupling patterns are highly diagnostic, allowing for the unambiguous assignment of every proton and carbon in the molecule. The protocols and interpretations detailed in this application note establish a robust, self-validating system for the structural confirmation and purity assessment of this important heterocyclic compound, ensuring confidence in its use for research and development applications.

References

  • External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Inform
  • Photoinduced Nickel-Catalyzed Chemo- and Regioselective Hydroalkylation of Internal Alkynes with Ether and Amide - Supporting Inform
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136 . Testbook. [Link]

Sources

The Strategic Application of 2-(Oxolan-2-yl)pyridine in API Synthesis: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[1] When this critical heterocycle is substituted with an oxolane (tetrahydrofuran) ring at the 2-position, the resulting molecule, 2-(oxolan-2-yl)pyridine, emerges as a highly versatile and strategic building block for the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications and protocols involving 2-(oxolan-2-yl)pyridine. We will explore its role as a directing group in regioselective functionalization, its incorporation as a key pharmacophoric element, and provide detailed, field-proven protocols for its use in API synthesis.

The Synthetic Advantage: Directed ortho-Metalation (DoM)

A primary application of 2-(oxolan-2-yl)pyridine in synthesis is its function as a powerful Directing Metalation Group (DMG). The DoM strategy is a cornerstone of modern aromatic chemistry, allowing for the precise and regioselective C-H functionalization of an aromatic ring ortho to the DMG.[3]

The Causality Behind the Selectivity:

The synthetic power of the 2-(oxolan-2-yl) moiety lies in the ability of the oxygen atom within the oxolane ring and the pyridine nitrogen to chelate with a strong organolithium base, such as n-butyllithium (n-BuLi) or the less nucleophilic lithium diisopropylamide (LDA).[4][5] This coordination brings the base into close proximity to the C6 proton of the pyridine ring, dramatically increasing its acidity and facilitating its abstraction. This process forms a stable 6-lithiated intermediate, which can then be quenched with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. Using sterically hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent competitive nucleophilic addition to the pyridine ring's C=N bond.[4][6]

The general mechanism is depicted below:

Caption: Step-by-step workflow for the ortho-iodination of 2-(oxolan-2-yl)pyridine.

Step-by-Step Procedure:

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add freshly distilled diisopropylamine (1.2 eq) to anhydrous THF (~5 mL/mmol of substrate) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • LDA Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Lithiation: Dissolve 2-(oxolan-2-yl)pyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 6-position.

  • Electrophilic Quench: Dissolve iodine (1.2 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Quenching and Workup: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color is gone, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-iodo-2-(oxolan-2-yl)pyridine.

Safety, Handling, and Storage

  • 2-(Oxolan-2-yl)pyridine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. * n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using syringe techniques. Always have an appropriate fire extinguisher (Class D) readily available.

  • Diisopropylamine: Flammable and corrosive liquid. Handle with care in a fume hood.

  • Iodine: Harmful if inhaled or swallowed and causes skin irritation. Avoid creating dust.

  • Storage: Store all reagents according to manufacturer recommendations. Anhydrous solvents should be stored under an inert atmosphere. Organolithium reagents must be stored in a cool, dry place away from air and moisture.

Conclusion and Future Outlook

2-(Oxolan-2-yl)pyridine is more than just a substituted heterocycle; it is a strategic tool that enables chemists to solve complex synthetic challenges in API development. Its ability to direct regioselective functionalization via DoM provides a reliable and powerful method for building molecular complexity. As drug discovery continues to demand novel scaffolds with precise three-dimensional arrangements, the utility of chiral and functionalized derivatives of 2-(oxolan-2-yl)pyridine is expected to grow, further cementing its role as a valuable building block in the medicinal chemist's toolbox.

References

  • El-Gendy, G. A., & Smith, K. (2015).
  • Andersson, H., Gustafsson, M., Olsson, R., & Almqvist, F. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters, 49(47), 6901-6903.
  • BenchChem. (2025).
  • BenchChem. (2025). The Pivotal Role of 2-(Tetrahydrofuran-2-yl)acetic Acid in Modern Medicinal Chemistry. BenchChem.
  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Reich, H. J. (2003). Directed (ortho)
  • Sigma-Aldrich. (2025).
  • Khilya, O. V., et al. (2011). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Chemistry of Heterocyclic Compounds, 47, 1137-1145.
  • ThermoFisher Scientific. (2025).
  • Ricca Chemical Company. (2023).
  • Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1033-1067.
  • Inter-Technical. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Al-Warhi, T., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 19895.
  • Orozco-Gonzalez, Y., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(41), 25484-25505.
  • BLDpharm. (n.d.). 1822828-04-5|2-(Oxolan-2-yl)pyridine-4-carboxylic acid.
  • Kumar, V., et al. (2025). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Journal of Drug Delivery and Therapeutics, 15(11), 1-13.
  • Khilya, O. V., et al. (2011). SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES. Chemistry of Heterocyclic Compounds, 47(9), 1137-1145.
  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters.
  • IntechOpen. (2024).
  • O'Hara, F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Organometallic Chemistry, 21, 1-32.
  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.
  • Reddy, M. S., et al. (2002). U.S. Patent No. 6,437,139. Washington, DC: U.S.
  • Sigma-Aldrich. (n.d.). (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine AldrichCPR.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine.
  • Baxendale, I. R., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1152-1180.
  • Rivera-Fuentes, P., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(30), 5795-5799.
  • Macmillan Group. (2023). Redefining the Synthetic Logic of Medicinal Chemistry.
  • Auctores Publishing. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Pharmacology & Toxicology, 8(1).

Sources

Application Notes and Protocols for the Extraction and Purification of 2-(Oxolan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Purity in Advancing Research

2-(Oxolan-2-yl)pyridine, a heterocyclic compound incorporating both a pyridine and a tetrahydrofuran (oxolane) moiety, represents a class of structures with significant potential in medicinal chemistry and materials science. The pyridine ring is a cornerstone in many pharmaceutical agents, while the oxolane group can modulate solubility, polarity, and metabolic stability. For researchers, scientists, and drug development professionals, the purity of such a building block is not a trivial detail; it is the foundation upon which reliable, reproducible, and meaningful data are built.

Impurities, whether unreacted starting materials, byproducts, or degradation products, can interfere with biological assays, poison catalyst systems, and compromise the integrity of downstream synthetic steps. This guide provides a detailed examination of the principles and practical protocols for the solvent extraction and chromatographic purification of 2-(oxolan-2-yl)pyridine, designed to empower researchers to achieve the high levels of purity required for demanding applications.

I. Critical Safety Considerations

Handling 2-(oxolan-2-yl)pyridine and the solvents required for its purification necessitates strict adherence to safety protocols. Pyridine and its derivatives are classified as hazardous substances.[1][2]

  • Hazard Profile: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause skin and serious eye irritation.[3] Chronic exposure may lead to organ damage.[1]

  • Handling: Always handle 2-(oxolan-2-yl)pyridine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Solvent Safety: The organic solvents used in extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane) are flammable and/or toxic. Keep them away from ignition sources and ensure proper ventilation.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Aqueous acidic and basic washes should be neutralized before disposal.

II. Physicochemical Properties: The Key to Separation Strategy

Understanding the physical and chemical properties of 2-(oxolan-2-yl)pyridine is fundamental to designing an effective purification strategy. While experimental data for this specific compound is scarce, we can infer its properties from its constituent parts: pyridine and tetrahydrofuran (oxolane).

PropertyValue (Estimated/Calculated)Rationale & Implication for Purification
Molecular Formula C₉H₁₁NOCalculated.
Molecular Weight 149.19 g/mol Calculated.
Appearance Colorless to yellow liquidThe color may indicate the presence of impurities.[6]
Boiling Point ~180-200 °CEstimated. Higher than pyridine (115 °C) due to increased molecular weight. Suitable for purification by vacuum distillation if non-volatile impurities are present.
pKa (of conjugate acid) ~4.5 - 5.5Estimated. The basicity is conferred by the pyridine nitrogen (pKa of pyridinium is ~5.2).[6] This basicity is the cornerstone of acid-base extraction protocols.
Solubility Soluble in most organic solvents (EtOAc, DCM, CHCl₃). Moderately soluble in water.The oxolane moiety increases polarity compared to alkyl-substituted pyridines. Its basicity allows for high solubility in aqueous acid via protonation.[6]

III. Principles of Purification for a Basic Heterocycle

The purification of 2-(oxolan-2-yl)pyridine from a crude reaction mixture typically relies on exploiting its key chemical handle: the basic nitrogen atom of the pyridine ring. This allows for a powerful separation from non-basic (neutral or acidic) impurities.

A. Liquid-Liquid Extraction (LLE): An Acid-Base Approach

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8] For a basic compound like 2-(oxolan-2-yl)pyridine, we can manipulate the pH of the aqueous phase to control which layer the compound prefers.

  • Acid Wash: By washing the organic solution with a dilute aqueous acid (e.g., 1 M HCl), the basic pyridine nitrogen is protonated. This forms a water-soluble pyridinium salt.[9]

    C₉H₁₁NO (organic soluble) + H⁺Cl⁻ (aqueous) → [C₉H₁₁NOH]⁺Cl⁻ (water soluble)

    Neutral and acidic impurities remain in the organic layer, which can be discarded.

  • Basification & Back-Extraction: The aqueous layer, now containing the protonated product, is then treated with a base (e.g., NaOH) to a pH > 10.[9] This deprotonates the pyridinium salt, regenerating the free base, which is less soluble in water. The free base can then be "back-extracted" into a fresh organic solvent (e.g., ethyl acetate or dichloromethane).[9]

This acid-base cycling is a highly effective method for removing non-basic impurities.

B. Chromatographic Purification

When impurities have similar basicity or polarity to the product, column chromatography is the preferred method.[9]

  • Stationary Phase: Silica gel is the most common stationary phase for purifying pyridine derivatives. However, the acidic nature of residual silanol groups on the silica surface can cause strong interactions with the basic pyridine nitrogen, leading to significant peak tailing.[10]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. To mitigate peak tailing, a small amount of a basic modifier, such as triethylamine (~0.1-1%), is often added to the eluent. The triethylamine competes with the product for binding to the acidic silanol sites, resulting in more symmetrical peaks and better separation.[10]

IV. Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

This protocol is ideal for removing neutral or acidic impurities from a crude reaction mixture.

Workflow Diagram: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel_1 Separatory Funnel: Wash with 1 M HCl (aq) start->sep_funnel_1 organic_impurities Organic Layer: Neutral/Acidic Impurities sep_funnel_1->organic_impurities Separate aqueous_product Aqueous Layer: Protonated Product [C₉H₁₁NOH]⁺Cl⁻ sep_funnel_1->aqueous_product Separate sep_funnel_2 Separatory Funnel: Basify with 6 M NaOH to pH > 10 aqueous_product->sep_funnel_2 back_extract Back-extract with fresh EtOAc (x3) sep_funnel_2->back_extract aqueous_waste Aqueous Layer: Inorganic Salts (Waste) back_extract->aqueous_waste Separate combined_organic Combined Organic Layers: Product in EtOAc back_extract->combined_organic Combine dry Dry over Na₂SO₄, Filter combined_organic->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate final_product Purified 2-(oxolan-2-yl)pyridine evaporate->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 10-20 times the mass of the crude product is a good starting point.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous hydrochloric acid (1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.[11]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Note: If using DCM, the organic layer will be the bottom layer.

  • Re-extraction (Optional but Recommended): To ensure complete transfer of the product, add another portion of 1 M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base solution (e.g., 6 M NaOH) with swirling until the pH of the solution is greater than 10, as confirmed by pH paper. The solution may become cloudy as the free base precipitates before redissolving in the extraction solvent.[9]

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., EtOAc). Shake vigorously as before.

  • Collection: Allow the layers to separate and drain the organic layer (now containing the purified product) into a clean flask. Repeat the back-extraction two more times with fresh organic solvent, combining all organic extracts.[9]

  • Drying and Evaporation: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[9]

Protocol 2: Purification via Flash Column Chromatography

This protocol is effective for separating the target compound from impurities with similar basicity or polarity.

Workflow Diagram: Flash Chromatography

G start Determine Eluent System via TLC pack Pack Silica Gel Column with Non-Polar Solvent start->pack load Load Crude Sample (minimal solvent) pack->load elute Elute with Gradient (e.g., Hexane to EtOAc + 0.5% TEA) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify & Pool evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Purified 2-(oxolan-2-yl)pyridine evaporate->final_product

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give the product a retention factor (Rƒ) of ~0.2-0.4. Add 0.5-1% triethylamine (TEA) to the solvent mixture to improve peak shape.[12]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and use air pressure to pack the silica bed firmly, ensuring there are no cracks or air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA) and gradually increasing the polarity, often provides the best separation.[9][13]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product. Spot every few fractions on a TLC plate, develop, and visualize (e.g., under UV light).

  • Concentration: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator to obtain the final compound.[14]

V. Purity Assessment

After purification, the identity and purity of 2-(oxolan-2-yl)pyridine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound and can detect volatile impurities.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity, often reported as a percentage of the total peak area.[15]

VI. Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion forms during LLE High concentration of surfactants or amphiphilic impurities. Vigorous shaking.Add a small amount of brine (saturated NaCl) to the separatory funnel. Allow the mixture to stand for a longer period. Gently swirl instead of shaking vigorously.
Low recovery after LLE Incomplete extraction from the aqueous layer. Product is somewhat water-soluble.Ensure the aqueous phase is sufficiently basic (pH > 10) before back-extraction. Perform more back-extractions (e.g., 4-5 times). Use a more polar organic solvent like dichloromethane for back-extraction.
Significant peak tailing in chromatography Strong interaction between the basic product and acidic silica gel.Add a competing base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent.[10] Use a different stationary phase, such as deactivated (neutral) silica or alumina.
Poor separation of product and impurity in chromatography The chosen eluent system lacks sufficient selectivity.Try a different solvent system (e.g., replace ethyl acetate with acetone or ether). Use a slower, shallower gradient during elution.[9]

References

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Wikipedia. Liquid–liquid extraction. Available from: [Link]

  • ACS Publications. Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

  • MDPI. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Available from: [Link]

  • Wikipedia. Liquid-liquid extraction. Available from: [Link]

  • Google Patents. HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
  • ScienceDirect. LIQUID-LIQUID EXTRACTION WITH 2-ACETYLPYRIDINEBENZOYLHYDRAZONE IN THE DETERMINATION OF TRACES OF COPPER, NIC. Analytica Chimica Acta. Available from: [Link]

  • PMC. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. Available from: [Link]

  • A Review Article on Recently Adopted Synthetic Approaches to Pyridine and Analogs. Available from: [Link]

  • Fisher Scientific. MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine. Available from: [Link]

  • Master Organic Chemistry. An overview of purification techniques in organic chemistry. Available from: [Link]

  • MDPI. Organics | Special Issue : Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Wikipedia. 4-Pyrrolidinylpyridine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available from: [Link]

  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206.
  • PubChem. 2-(Piperidin-2-yl)pyridine. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-(oxolan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(oxolan-2-yl)pyridine, a heterocyclic compound incorporating both a pyridine and a tetrahydrofuran (oxolane) moiety, is a valuable building block in synthetic and medicinal chemistry. Its structural characterization is crucial for quality control, metabolite identification, and reaction monitoring. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing vital information on molecular weight and structure through fragmentation analysis. This application note presents a detailed guide to the predicted mass spectrometric fragmentation patterns of 2-(oxolan-2-yl)pyridine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry and literature data on the fragmentation of related pyridine and tetrahydrofuran derivatives.

Molecular Structure and Properties

  • IUPAC Name: 2-(oxolan-2-yl)pyridine

  • Molecular Formula: C₉H₁₁NO

  • Molecular Weight: 149.19 g/mol

  • Nominal Mass: 149 Da

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule. For 2-(oxolan-2-yl)pyridine, the fragmentation is anticipated to be driven by the stability of the pyridine ring and the facile cleavage of the tetrahydrofuran ring.

The molecular ion peak (M⁺˙) at m/z 149 is expected to be observed. The primary fragmentation pathways are predicted to involve the oxolane ring, given the relative lability of its C-C and C-O bonds compared to the aromatic pyridine ring.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage of the Oxolane Ring: The most prominent fragmentation is predicted to be the cleavage of the C-C bond between the pyridine and oxolane rings. This would result in the loss of a neutral tetrahydrofuran radical, however, a more favorable pathway involves the formation of a stable pyridinium cation. A significant peak is expected at m/z 78 , corresponding to the pyridine radical cation.

  • Formation of the Oxolanyl Cation: Cleavage of the bond between the two rings can also lead to the formation of the 2-oxolanyl cation at m/z 71 . This is a well-documented fragmentation pattern for 2-alkyl-tetrahydrofurans, where the alkyl group is lost to yield a stable C₄H₇O⁺ ion[1].

  • Ring Opening of the Oxolane Moiety: The oxolane ring can undergo ring-opening followed by further fragmentation. This can lead to the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (CH₂O)[2]. For instance, a loss of ethene (28 Da) from the molecular ion would lead to a fragment at m/z 121 .

  • Pyridine Ring Fragmentation: While less favorable than the cleavage of the oxolane substituent, some fragmentation of the pyridine ring itself may occur, typically after initial fragmentation of the side chain. This can lead to the characteristic loss of HCN (27 Da) from pyridine-containing fragments.

The following diagram illustrates the predicted EI fragmentation pathways:```dot digraph "EI_Fragmentation_of_2-(oxolan-2-yl)pyridine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₉H₁₁NO]⁺˙\nm/z 149\n(Molecular Ion)"]; F1 [label="[C₅H₄N]⁺\nm/z 78\n(Pyridinium cation)"]; F2 [label="[C₄H₇O]⁺\nm/z 71\n(2-Oxolanyl cation)"]; F3 [label="[C₇H₇NO]⁺˙\nm/z 121"];

M -> F1 [label="- C₄H₇O•"]; M -> F2 [label="- C₅H₄N•"]; M -> F3 [label="- C₂H₄"]; }

Caption: Predicted ESI-MS/MS fragmentation of 2-(oxolan-2-yl)pyridine.

Summary of Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation
1507971Loss of the oxolane moiety
15013218Loss of water

Experimental Protocols

The following are generalized protocols for the acquisition of mass spectra for 2-(oxolan-2-yl)pyridine. Instrument parameters should be optimized for the specific mass spectrometer being used.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a detailed fragmentation pattern for structural elucidation.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-(oxolan-2-yl)pyridine in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV [3] * Ion Source Temperature: 230 °C [3] * Mass Range: m/z 40-300

    • Scan Speed: 1000 amu/s

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To confirm the molecular weight and investigate the fragmentation of the protonated molecule.

Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare a solution of 2-(oxolan-2-yl)pyridine in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid at a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MS1 Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 150.

    • MS/MS Scan: Select the precursor ion at m/z 150 and apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-30 eV) to generate product ions. Scan the product ions in the range of m/z 50-160.

  • Data Analysis: Analyze the product ion spectrum to identify the major fragments and compare them with the predicted fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of 2-(oxolan-2-yl)pyridine is predicted to be characterized by distinct patterns under EI and ESI conditions. In EI-MS, fragmentation is expected to be dominated by cleavage of the oxolane ring, leading to characteristic ions at m/z 78 and m/z 71. In ESI-MS/MS, the protonated molecule at m/z 150 is anticipated to primarily lose the neutral oxolane moiety to produce a pyridinium ion at m/z 79. The detailed protocols provided in this application note offer a robust starting point for the experimental characterization of this and structurally related compounds, facilitating their unambiguous identification and further investigation in various scientific disciplines.

References

  • Boutin, J. A., & Bignon, J. (2015). Fragmentation of Tetrahydrofuran Molecules by H+, C+, and O+ Collisions at the Incident Energy Range of 25–1000 eV. The Journal of Physical Chemistry A, 119(4), 639-647.
  • Dagaut, P., & Karsenty, F. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 159(5), 1835-1844.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(Oxolan-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of 2-(Oxolan-2-yl)pyridine Derivatives in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A particularly promising subclass is the 2-(oxolan-2-yl)pyridine series, which incorporates a tetrahydrofuran (oxolane) moiety. This structural feature can enhance solubility and introduce a key hydrogen bond acceptor, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Recent studies have highlighted the potential of 2-(oxolan-2-yl)pyridine derivatives as potent and selective kinase inhibitors. For instance, analogs of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-one have been identified as selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in cancer progression and resistance to targeted therapies. This makes the 2-(oxolan-2-yl)pyridine scaffold a high-interest chemotype for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(oxolan-2-yl)pyridine derivatives in HTS. It offers insights into assay selection, detailed experimental protocols, and strategies to mitigate common challenges associated with screening pyridine-containing compounds.

Guiding Principles for High-Throughput Screening of 2-(Oxolan-2-yl)pyridine Derivatives

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[4] The success of an HTS campaign relies on the development of robust, reproducible, and miniaturized assays. When screening 2-(oxolan-2-yl)pyridine derivatives, several key considerations come into play:

  • Target Selection: The choice of biological target is paramount. Given the known activity of this scaffold, kinases are a primary target class. ACK1 is a specific example, but other kinases involved in oncology, inflammation, or neurodegenerative diseases are also viable targets.

  • Assay Format: Both biochemical (cell-free) and cell-based assays are applicable.

    • Biochemical assays , such as fluorescence-based kinase assays, directly measure the effect of a compound on the purified target protein. They are generally less prone to artifacts related to cell permeability and cytotoxicity.

    • Cell-based assays , such as cytotoxicity assays (e.g., MTT) or reporter gene assays, provide a more physiologically relevant context by assessing the compound's effect within a living cell.

  • Compound Management: The solubility and stability of the 2-(oxolan-2-yl)pyridine derivatives in aqueous assay buffers are critical. The oxolane moiety generally improves aqueous solubility compared to more lipophilic analogs. However, it is essential to perform solubility tests and ensure proper dissolution in a suitable solvent, typically dimethyl sulfoxide (DMSO), before screening.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for ACK1 Kinase Inhibitors

This protocol describes a fluorescence-based assay to identify inhibitors of ACK1 kinase. The principle is based on the quantification of ADP produced during the kinase reaction, which is then converted to a fluorescent signal.

Materials and Reagents:

  • Recombinant human ACK1 kinase

  • ACK1 substrate peptide

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 2-(Oxolan-2-yl)pyridine derivative library dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well microplates

Experimental Workflow:

Caption: Biochemical HTS workflow for ACK1 kinase inhibitors.

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of each 2-(oxolan-2-yl)pyridine derivative from the library stock plates into the appropriate wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO into the negative control wells.

    • Dispense 50 nL of a reference inhibitor (e.g., staurosporine) at a concentration known to give maximal inhibition into the positive control wells.

  • Kinase Reaction:

    • Prepare a 2X ACK1 kinase solution in kinase buffer. Add 5 µL of this solution to each well of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X substrate/ATP solution in kinase buffer. To initiate the kinase reaction, add 5 µL of this solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate for 1 hour at room temperature.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for the identified hits to determine their IC₅₀ values.

Protocol 2: Cell-Based High-Throughput Screening for Cytotoxicity

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 2-(oxolan-2-yl)pyridine derivatives on a cancer cell line.

Materials and Reagents:

  • Cancer cell line (e.g., a line where the target kinase is relevant)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-(Oxolan-2-yl)pyridine derivative library dissolved in 100% DMSO

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Clear, flat-bottom 96-well cell culture plates

Experimental Workflow:

Caption: Cell-based HTS workflow using the MTT assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(oxolan-2-yl)pyridine derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds at various concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Special Considerations and Troubleshooting for Pyridine-Containing Compounds

Screening pyridine-containing scaffolds requires an awareness of potential artifacts and liabilities that can lead to false-positive or false-negative results. A robust screening cascade should include secondary and counter-screens to identify and eliminate problematic compounds.

Potential Liabilities and Mitigation Strategies:

Potential Issue Causality Mitigation Strategy
Fluorescence Interference The pyridine ring system can exhibit intrinsic fluorescence or quench the fluorescence of assay reagents.[6]Perform a pre-screen of the compound library in the absence of the biological target to identify auto-fluorescent compounds. If quenching is suspected, a different assay format (e.g., luminescence or absorbance-based) should be considered.
Compound Aggregation At higher concentrations, some organic molecules, including pyridine derivatives, can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive hits.Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. Hits should be re-tested in the presence of varying concentrations of detergent; true inhibitors will show consistent potency, while aggregators will be less active at higher detergent concentrations.
Chemical Reactivity Certain substituents on the pyridine ring can be chemically reactive, leading to covalent modification of the target protein or assay components.Computational filtering of libraries to remove known reactive functional groups. Hits can be assessed for time-dependent inhibition, which may indicate covalent modification.
Poor Solubility Despite the oxolane moiety, some derivatives may have limited solubility in aqueous buffers, leading to precipitation and inaccurate results.Measure the kinetic solubility of the compounds in the assay buffer. Visually inspect assay plates for precipitation. If solubility is an issue, consider reformulation or modification of the compound structure.

Conclusion

The 2-(oxolan-2-yl)pyridine scaffold represents a promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The successful implementation of HTS campaigns for this class of compounds requires careful assay design, robust execution, and a proactive approach to identifying and mitigating potential screening artifacts. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of these intriguing molecules in drug discovery.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. Available at: [Link]

  • Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. ResearchGate. Available at: [Link]

  • High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Design, Synthesis, and Evaluation of ( R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. PubMed. Available at: [Link]

  • ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation. PMC. Available at: [Link]

  • MTT Assay Protocol. Boster Bio. Available at: [Link]

  • Counterfactual examples for pyridine derivatives. ResearchGate. Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Oxolan-2-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(oxolan-2-yl)pyridine, a valuable building block in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to empower your experimental success.

Overview of Synthetic Strategies

The synthesis of 2-(oxolan-2-yl)pyridine typically involves the formation of a carbon-carbon bond between the pyridine ring at the C-2 position and a tetrahydrofuran (THF) moiety at its C-2 position. The most prevalent methods involve nucleophilic attack by a 2-pyridyl organometallic species on an electrophilic THF precursor, or vice-versa. Key strategies include:

  • Grignard Reactions: Coupling of a 2-pyridyl Grignard reagent with a suitable electrophile like 2-chlorotetrahydrofuran.

  • Organolithium Reactions: Lithiation of the pyridine ring followed by reaction with an electrophilic THF derivative. This is a powerful but often challenging method due to the reactivity of organolithium reagents with the pyridine nucleus.[1][2]

  • Radical Coupling Reactions: Newer methods are emerging that utilize radical intermediates to form the desired C-C bond.[3][4]

The choice of method is often dictated by the availability of starting materials, scale of the reaction, and the desired purity of the final product. This guide will primarily focus on troubleshooting the widely used organolithium and Grignard-based approaches.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 2-(oxolan-2-yl)pyridine.

Q1: My yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, often related to the stability of the organometallic intermediates and competing side reactions. The primary culprits include:

  • Inefficient Formation of the Organometallic Reagent: Incomplete metal-halogen exchange or deprotonation of the pyridine ring.

  • Side Reactions of the Organometallic Reagent: Nucleophilic addition to the pyridine ring, especially with organolithium reagents, can lead to undesired byproducts.[1] Using hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can mitigate this.[1]

  • Instability of the Electrophile: For instance, 2-chlorotetrahydrofuran can be unstable and should be freshly prepared or purified before use.

  • Moisture and Air Sensitivity: Organometallic reactions are highly sensitive to moisture and atmospheric oxygen. Rigorous anhydrous and inert atmosphere techniques are critical.[5][6]

Q2: I am observing significant amounts of 2,2'-bipyridine as a byproduct. How can I prevent this?

The formation of 2,2'-bipyridine is a common issue, particularly when preparing 2-pyridyl Grignard or lithium reagents from 2-halopyridines.[7] This homocoupling side reaction can be minimized by:

  • Slow Addition of the Organolithium Reagent: When performing a halogen-lithium exchange, adding the alkyllithium (e.g., n-BuLi) slowly at very low temperatures (-78 °C) can suppress the formation of the bipyridine byproduct.[2]

  • Use of Transmetallation: Forming the 2-pyridyl Grignard reagent via a halogen-magnesium exchange reaction can sometimes be cleaner than direct formation from magnesium metal.[7]

  • Rapid Trapping of the Organometallic Intermediate: Once the 2-pyridyl anion is formed, it should be reacted with the electrophile as quickly as possible to minimize its opportunity to engage in side reactions.

Q3: How can I improve the regioselectivity of lithiation on a substituted pyridine ring?

For substituted pyridines, the site of lithiation is directed by the electronic and steric properties of the substituents. Directed ortho-metalation (DoM) is a powerful technique where a directing metalating group (DMG) guides the deprotonation to the adjacent position.[1][2] Common DMGs include amides, carbamates, and ethers. When a strong DMG is present, lithiation will preferentially occur ortho to that group. In the absence of a strong DMG, the most acidic proton is typically removed, which is often at the C-6 position in 2-substituted pyridines.[8]

Q4: What are the best practices for purifying 2-(oxolan-2-yl)pyridine?

Purification can be challenging due to the product's polarity and potential for co-elution with byproducts.

  • Column Chromatography: Flash chromatography on silica gel is the most common method. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is usually effective.[9]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for an extractive workup. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the pyridine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent. This can be an effective way to remove non-basic impurities.[10]

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for larger scales.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Product Formation

LowYield

Caption: Troubleshooting workflow for low product yield.

Potential Cause Diagnostic Check Recommended Solution
Degraded Reagents Titrate organolithium solutions (e.g., n-BuLi) to determine their exact molarity. Analyze starting materials (e.g., 2-bromopyridine, 2-chlorotetrahydrofuran) by GC/MS or NMR for purity.Use freshly titrated or newly purchased organolithium reagents. Purify starting materials by distillation or chromatography if impurities are detected.
Presence of Water or Oxygen Observe for any quenching of the organolithium reagent (e.g., loss of color, gas evolution upon addition).Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. Maintain a positive pressure of nitrogen or argon throughout the reaction.[5][6]
Incorrect Reaction Temperature Monitor the internal reaction temperature with a low-temperature thermometer.For halogen-lithium exchange, maintain the temperature at or below -78 °C to prevent decomposition of 2-pyridyllithium.[2] For Grignard formation, initiation may require gentle warming, but the subsequent reaction should be controlled to prevent side reactions.
Inefficient Metal-Halogen Exchange Quench a small aliquot of the reaction mixture after the addition of the organolithium reagent with D₂O and analyze by NMR to determine the extent of deuteration.Increase the reaction time for the exchange or consider using a more reactive organolithium reagent like sec-BuLi or t-BuLi.
Problem 2: Formation of Significant Byproducts

Byproducts

Caption: Troubleshooting guide for common byproducts.

Observed Byproduct Plausible Mechanism Recommended Solution
2,2'-Bipyridine Homocoupling of the 2-pyridyl organometallic intermediate.For Grignard reactions, ensure slow addition of 2-bromopyridine to activated magnesium.[7] For lithiation, consider adding the 2-halopyridine to the organolithium reagent (inverse addition) at -78 °C.
Dihydropyridine derivatives Nucleophilic addition of the organometallic reagent to the pyridine C=N bond.[1]Use a non-nucleophilic, hindered base like LDA or LTMP for deprotonation instead of an alkyllithium.[1] Ensure the reaction is kept at a very low temperature.
Butanol, Octane, etc. Reaction of the organolithium reagent (e.g., n-BuLi) with the electrophile or quenching.Ensure the complete formation of the 2-pyridyllithium before adding the electrophile. Use of a slight excess of the pyridine starting material can help consume all the alkyllithium.

Experimental Protocols

Protocol 1: Synthesis via Halogen-Lithium Exchange

This protocol describes the generation of 2-pyridyllithium from 2-bromopyridine and its subsequent reaction with 2-chlorotetrahydrofuran.

Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This reaction must be performed under a dry, inert atmosphere.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Initial Setup: Dissolve 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Generation of 2-Pyridyllithium: Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 30-60 minutes.[2]

  • Addition of Electrophile: Add a solution of freshly prepared or purified 2-chlorotetrahydrofuran (1.0-1.2 eq) in anhydrous THF dropwise to the 2-pyridyllithium solution, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Halogen_Lithium_Exchange

Caption: Workflow for Halogen-Lithium Exchange Synthesis.

References

  • F. Mongin, G. Quéguiner, Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6, The Journal of Organic Chemistry, 2001 , 66(25), 8573-8578. [Link]

  • G. A. El-Hiti, K. Smith, DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES, HETEROCYCLES, 2015 , 91(3), 479-511. [Link]

  • X. Lei, Y. Wang, S. Ma, P. Jiao, Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET, The Journal of Organic Chemistry, 2024 , 89(11), 7148-7155. [Link]

  • V. Waser, et al., Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium, Chemical Communications, 2014 , 50(64), 8951-8954. [Link]

  • X. Lei, Y. Wang, S. Ma, P. Jiao, Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET, The Journal of Organic Chemistry, 2024 , 89(11), 7148-7155. [Link]

  • J. P. Wibaut, H. G. P. van der Voort, The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II, Recueil des Travaux Chimiques des Pays-Bas, 1952 , 71(7), 798-804. [Link]

  • S. S. Pande, P. P. Prabhu, P. K. Srinivas, To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity, International Journal of Pharmacy and Pharmaceutical Sciences, 2011 , 3(Suppl 5), 233-237. [Link]

  • A. Turck, N. Plé, D. Trecourt, G. Quéguiner, O-Tetrahydropyran-2-yloxy (O-THP) as an ortho Directing Group in the Lithiation of Pyridines, Synthetic Communications, 2003 , 33(14), 2443-2454. [Link]

  • A. Turck, N. Plé, F. Mongin, G. Quéguiner, Pyridine ring formylation by DMF, HETEROCYCLES, 2011 , 83(9), 1989-2000. [Link]

  • G. L. Castaldi, et al.
  • W. Ochędzan-Siodłak, et al., 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine, Data in Brief, 2018 , 21, 449-465. [Link]

  • Supporting Information for External oxidant-free alkylation of quinoline and pyridine derivatives. [Link]

  • W. Ochędzan-Siodłak, et al., 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine, Data in Brief, 2018 , 21, 449-465. [Link]

  • Y. Kondo, N. Murata, T. Sakamoto, REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE, HETEROCYCLES, 1992 , 33(1), 121-124. [Link]

  • W. Ochędzan-Siodłak, et al., 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine, Data in Brief, 2018 , 21, 449-465. [Link]

  • P. Droc, et al.
  • N. S. Gwaram, et al., Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives, Journal of Applied Pharmaceutical Science, 2012 , 2(10), 027-038. [Link]

  • E. Wolińska, Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides, Molecules, 2024 , 29(10), 2271. [Link]

  • F. Marsais, et al., Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?, The Journal of Organic Chemistry, 1992 , 57(2), 565-573. [Link]

  • P. S. Baran, Pyridine Synthesis: Cliff Notes, 2004 . [Link]

  • P. D. Parmar, Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction, International Research Journal of Multidisciplinary Scope, 2020 , 1(Special Issue II), 1-6. [Link]

  • C. H. Lin, S. C. Li, Y. T. Li, Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography, Analytical Biochemistry, 1992 , 205(1), 139-143. [Link]

  • T. D. Nelson, R. D. Grate, Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans, Topics in Current Chemistry, 2007 , 273, 1-36. [Link]

  • M. Akila, et al., Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review, International Journal of Pharmaceutical Sciences Review and Research, 2022 , 74(1), 102-111. [Link]

  • S. Wang, J. Chen, L. Li, Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, International Research Journal of Pure and Applied Chemistry, 2016 , 11(4), 1-6. [Link]

  • Organic Chemistry Portal, Pyridine synthesis. [Link]

  • T. Sakamoto, et al.
  • C. P. Chuang, A. I. Tsai, Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans, Synthesis, 2006 , (4), 666-674. [Link]

  • A. S. Gurbanov, et al., Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles, Chemistry of Heterocyclic Compounds, 2020 , 56(10), 1279-1286. [Link]

  • J. R. Romero-Alemán, et al., A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation, Journal of the Mexican Chemical Society, 2017 , 61(2), 118-125. [Link]

  • K. Konno, K. Hashimoto, H. Shirahama, T. Matsumoto, IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND 2-HYDROXYMETHYLPYRIDINES, Heterocycles, 1986 , 24(8), 2169-2172. [Link]

  • J. A. Mello, et al., Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors, Tetrahedron Letters, 2011 , 52(29), 3783-3785. [Link]

Sources

Technical Support Center: Troubleshooting 2-(oxolan-2-yl)pyridine Degradation

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of 2-(oxolan-2-yl)pyridine during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-(oxolan-2-yl)pyridine?

To ensure the stability of 2-(oxolan-2-yl)pyridine, it is recommended to store it in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For optimal long-term stability, storage at 2-8°C is advisable. Some suppliers may even recommend cold-chain transportation.[4] It is also good practice to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[5]

Q2: I noticed a color change in my stored 2-(oxolan-2-yl)pyridine. What could be the cause?

A color change, typically to yellow or brown, is a common indicator of chemical degradation. This can be caused by several factors, including oxidation of the pyridine ring, polymerization, or the formation of other chromophoric degradation products.[6] Exposure to air, light, and elevated temperatures can accelerate these processes.[6]

Q3: Can I still use 2-(oxolan-2-yl)pyridine that has changed color?

It is strongly advised against using a discolored reagent without first assessing its purity. The presence of impurities can significantly impact experimental outcomes, leading to side reactions, lower yields, and difficulty in purification. An analytical technique such as HPLC or GC-MS should be used to determine the purity of the sample and identify any degradation products.

Q4: What are the potential degradation pathways for 2-(oxolan-2-yl)pyridine?

While specific degradation pathways for 2-(oxolan-2-yl)pyridine are not extensively documented, based on its chemical structure, several degradation routes are plausible:

  • Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[6]

  • Hydrolysis/Ring Opening: The oxolane (tetrahydrofuran) ring can be susceptible to acid-catalyzed ring-opening, especially in the presence of moisture. This would result in a hydroxyl- and pyridinyl-substituted butanol derivative.

  • Polymerization: Pyridine and its derivatives can be prone to polymerization, especially in the presence of catalysts or upon exposure to heat and light.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of pyridine-containing compounds.[6]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot issues related to the degradation of 2-(oxolan-2-yl)pyridine.

Issue 1: Unexpected Peaks Observed in HPLC/GC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis of the compound.

  • A decrease in the peak area of the main 2-(oxolan-2-yl)pyridine peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Step-by-Step Protocol:

  • Verify Storage Conditions: Confirm that the compound was stored according to the recommended conditions (cool, dry, dark, tightly sealed container).[1][2][3]

  • Characterize the Impurities:

    • HPLC-MS/GC-MS Analysis: Use a mass spectrometry detector to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is crucial for identifying the degradation products.

    • NMR Spectroscopy: If the impurities are present in sufficient quantities, they can be isolated (e.g., by preparative HPLC) and characterized by NMR spectroscopy to elucidate their structure.

  • Interpret the Data:

    • N-Oxide Formation: An increase in mass of 16 amu compared to the parent compound could indicate the formation of the N-oxide.

    • Ring-Opening: An increase in mass of 18 amu could suggest the addition of a water molecule, potentially from the ring-opening of the oxolane moiety.

  • Purity Assessment and Decision:

    • Based on the integration of the peaks in your chromatogram, determine the purity of your material.

    • If the purity is no longer acceptable for your application, consider purifying the compound (e.g., by flash chromatography or preparative HPLC) or obtaining a fresh batch.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Lower than expected yields in reactions involving 2-(oxolan-2-yl)pyridine.

  • Formation of unexpected side products.

  • Difficulty in reproducing previous results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Step-by-Step Protocol:

  • Assess Reagent Purity: The first step is to confirm the purity of your 2-(oxolan-2-yl)pyridine.

    • Analytical Method: A stability-indicating HPLC method is recommended. A typical starting point for method development could be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8][9] UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) is usually appropriate.

  • Compare to a Standard: If available, compare the analytical results of your stored sample to a fresh, unopened batch or a certified reference standard.

  • Forced Degradation Studies: To proactively understand the stability of your compound, you can perform forced degradation studies.[6] This involves subjecting the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to intentionally induce degradation and identify the resulting products.[6]

Data Summary

Table 1: Recommended Storage and Handling of 2-(oxolan-2-yl)pyridine and Related Compounds

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential degradation reactions.[4]
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation of the pyridine ring.[5]
Light Amber vial or dark locationTo prevent photodegradation.[6][10]
Container Tightly sealed glass bottle with a PTFE-lined capTo prevent exposure to moisture and air, and to avoid potential leaching from plastic containers.[10]
Handling In a well-ventilated area or fume hoodPyridine and its derivatives can be harmful if inhaled.[1][11]

Potential Degradation Pathways

G cluster_degradation Potential Degradation Pathways parent 2-(oxolan-2-yl)pyridine n_oxide 2-(oxolan-2-yl)pyridine N-oxide parent->n_oxide Oxidation (O2, light) ring_opened 4-hydroxy-4-(pyridin-2-yl)butan-1-ol parent->ring_opened Hydrolysis (H2O, acid) polymer Polymerization Products parent->polymer Polymerization (heat, light)

Sources

Technical Support Center: Stability of 2-(oxolan-2-yl)pyridine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(oxolan-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of 2-(oxolan-2-yl)pyridine in aqueous solutions. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compound during experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-(oxolan-2-yl)pyridine and why is its stability in aqueous solutions a concern?

2-(oxolan-2-yl)pyridine, also known as 2-(tetrahydrofuran-2-yl)pyridine, is a heterocyclic compound containing both a pyridine ring and a saturated tetrahydrofuran (THF) ring. Its stability in aqueous solutions is a critical concern because both of these structural motifs are susceptible to degradation, particularly through oxidation. The pyridine ring can be oxidized to form N-oxides, while the benzylic C-H bond of the THF ring is also a potential site for oxidation.[1] Such degradation can lead to the formation of impurities, loss of active compound, and variability in experimental results.

Q2: What are the primary factors that can lead to the degradation of 2-(oxolan-2-yl)pyridine in aqueous solutions?

Several factors can contribute to the degradation of 2-(oxolan-2-yl)pyridine in aqueous media:

  • Oxidizing Agents: The presence of dissolved oxygen, peroxides, or other oxidizing species can promote oxidation.

  • pH: Both acidic and basic conditions can catalyze degradation pathways. The pyridine nitrogen is basic and can be protonated at low pH, which can affect its electronic properties and susceptibility to oxidation.[2]

  • Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3]

  • Metal Ions: Trace metal ions, such as copper or iron, can act as catalysts for oxidation reactions.

Q3: What are the likely degradation products of 2-(oxolan-2-yl)pyridine?

While specific degradation studies on 2-(oxolan-2-yl)pyridine are not extensively documented, based on the reactivity of related compounds, the following degradation products are plausible:

  • Pyridine N-oxide derivative: Oxidation of the pyridine nitrogen atom.

  • Products of THF ring opening: Cleavage of the ether linkage in the tetrahydrofuran ring, which can be facilitated under strongly acidic conditions.[4]

  • Hydroxylated derivatives: Oxidation of the C-H bonds on either the pyridine or THF ring.

  • Products of further oxidation: The initial oxidation products can be further degraded into smaller, more polar molecules.

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 2-(oxolan-2-yl)pyridine in aqueous solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solution (e.g., turning yellow or brown) Oxidative degradation leading to the formation of colored byproducts.1. Prepare fresh solutions before use.2. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).3. Protect the solution from light by using amber vials or wrapping the container in foil.4. Add an antioxidant to the solution (see Protocol 1).
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of the parent compound into one or more impurities.1. Confirm the identity of the new peaks by mass spectrometry.2. Review solution preparation and storage conditions. Ensure the pH of the solution is controlled with a suitable buffer.3. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method (see Protocol 3).
Loss of compound concentration over time Degradation of 2-(oxolan-2-yl)pyridine.1. Implement the preventative measures outlined in Section III.2. Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C), after confirming solubility and stability at these temperatures.3. Use freshly prepared solutions for critical experiments.
Inconsistent experimental results Variability in the concentration of the active compound due to degradation.1. Standardize the preparation and handling of all solutions containing 2-(oxolan-2-yl)pyridine.2. Analyze the purity of the solution before each experiment using a validated analytical method.

III. Preventative Measures and Protocols

Proactive measures are essential to minimize the oxidation of 2-(oxolan-2-yl)pyridine. The following protocols provide step-by-step guidance on best practices for solution preparation and handling.

Protocol 1: Preparation of Stabilized Aqueous Solutions

This protocol describes the preparation of an aqueous solution of 2-(oxolan-2-yl)pyridine with the addition of an antioxidant and a chelating agent to inhibit oxidative degradation.

Materials:

  • 2-(oxolan-2-yl)pyridine

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Buffer salts (e.g., phosphate or citrate, depending on the desired pH)

  • Butylated hydroxytoluene (BHT) or another suitable antioxidant

  • Ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (nitrogen or argon)

Procedure:

  • Deoxygenate the Water: Sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Buffer: Weigh and dissolve the appropriate buffer salts in the deoxygenated water to achieve the desired pH. The optimal pH should be determined empirically but should generally be in the slightly acidic to neutral range to minimize both acid- and base-catalyzed degradation.

  • Add Stabilizers:

    • Add EDTA to the buffer solution to a final concentration of 0.01-0.1 mM to chelate any trace metal ions.

    • Prepare a stock solution of BHT in a water-miscible organic solvent (e.g., ethanol or DMSO). Add the BHT stock solution to the buffer to a final concentration of 0.01-0.05% (w/v). Note: The final concentration of the organic solvent should be kept to a minimum to avoid any unwanted effects on the experiment.

  • Dissolve the Compound: Accurately weigh the desired amount of 2-(oxolan-2-yl)pyridine and dissolve it in the stabilized buffer solution.

  • Store Properly: Store the final solution in a tightly sealed amber vial under an inert atmosphere. For short-term storage, refrigeration at 2-8 °C is recommended. For longer-term storage, freezing at -20 °C or below may be appropriate, but a freeze-thaw stability study should be conducted.

Protocol 2: Handling and Storage Best Practices

Consistent handling and storage are crucial for maintaining the integrity of 2-(oxolan-2-yl)pyridine solutions.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of use.

  • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the volume of headspace, thereby reducing the amount of oxygen in the container.

  • Inert Atmosphere: For sensitive applications, work in a glove box or use Schlenk techniques to handle the compound and its solutions under an inert atmosphere.

  • Light Protection: Always protect solutions from light by using amber glassware or by wrapping clear containers with aluminum foil.

IV. Analytical Monitoring

Regular analytical monitoring is essential to ensure the purity and concentration of your 2-(oxolan-2-yl)pyridine solutions. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[5][6]

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of 2-(oxolan-2-yl)pyridine. Method optimization will be required for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of 2-(oxolan-2-yl)pyridine (typically in the range of 254-265 nm for pyridine derivatives).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of 2-(oxolan-2-yl)pyridine in the mobile phase.

  • Sample Preparation: Dilute an aliquot of your aqueous solution with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: Quantify the amount of 2-(oxolan-2-yl)pyridine by comparing the peak area to the calibration curve. The appearance of new peaks indicates the formation of degradation products.

V. Visualization of Concepts

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the likely sites of oxidative attack on the 2-(oxolan-2-yl)pyridine molecule.

Caption: Potential sites of oxidative and acid-catalyzed degradation of 2-(oxolan-2-yl)pyridine.

Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure in a real implementation.

Diagram 2: Experimental Workflow for Solution Preparation

This diagram outlines the key steps for preparing a stabilized aqueous solution of 2-(oxolan-2-yl)pyridine.

start Start deoxygenate Deoxygenate Water (N2 or Ar sparging) start->deoxygenate add_buffer Prepare Buffer Solution deoxygenate->add_buffer add_stabilizers Add EDTA and Antioxidant add_buffer->add_stabilizers dissolve_compound Dissolve 2-(oxolan-2-yl)pyridine add_stabilizers->dissolve_compound store Store under Inert Atmosphere (Amber vial, 2-8°C) dissolve_compound->store end End store->end

Caption: Workflow for preparing stabilized aqueous solutions of 2-(oxolan-2-yl)pyridine.

VI. References

  • Benchchem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. Benchchem.

  • Chen, L., Qin, Y., Yang, X., & Liu, C. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods, 5(23), 6756-6762.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

  • PubMed. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.

  • ResearchGate. (2002). A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media.

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Asymmetric side-chain engineering of conjugated polymers with improved performance and stability in organic electrochemical transistors.

  • Chemical Science (RSC Publishing). (n.d.). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies.

  • ACS Publications. (2017). Dendrimer-Stabilized Metal Nanoparticles as Efficient Catalysts for Reversible Dehydrogenation/Hydrogenation of N-Heterocycles. Journal of the American Chemical Society.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. In Toxicological Profile for Pyridine.

  • Benchchem. (n.d.). Application Note: Analytical Methods for the Quantification of Pyridine-2-sulfonate.

  • PMC. (n.d.). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents.

  • ResearchGate. (2025). Synthesis of novel 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl)pyridines.

  • Chemical Communications (RSC Publishing). (n.d.). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-2-yl)acetic acid.

  • PMC. (n.d.). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine.

  • Organic Chemistry Portal. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans.

  • Plu.mx. (n.d.). Characterization of pyridine biodegradation by two Enterobacter sp. strains immobilized on Solidago canadensis L. stem derived biochar.

  • ResearchGate. (2025). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine.

  • Preparation and Properties of Pyridine. (n.d.).

  • (PDF) Effect of Alkyl Side Chains on Intercrystallite. (n.d.).

  • PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine.

  • The Journal of Physical Chemistry C - ACS Publications. (2024). Role of Side Chains in Charge Localization and Transfer in Azothiazol-Dithiophene Conjugated Copolymers.

  • PubMed. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.

  • Benchchem. (n.d.). Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions.

  • ResearchGate. (2019). What are the product of degradation from Pyridine?.

  • MDPI. (2026). Geochemical Constraints on the Variation in Shale Oil Quality Produced from the Middle Permian Lucaogou Formation Within the Santanghu Basin, China.

  • Benchchem. (n.d.). Protocol for α-Alkylation of 2-Alkylpyridines: Application Notes and Methodologies.

Sources

Q1: Why does 2-(oxolan-2-yl)pyridine frequently co-elute with its positional isomers and synthetic impurities?

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of analyzing 2-(oxolan-2-yl)pyridine.

Rather than providing generic advice, this guide explores the mechanistic causality behind why this specific molecule fails on standard methods and provides self-validating protocols to achieve baseline resolution.

The Mechanistic Causality: 2-(oxolan-2-yl)pyridine is a structurally complex analyte featuring a basic pyridine ring (pKa ~5.2) and a polar, hydrogen-bond-accepting oxolane (tetrahydrofuran) ring. On traditional C18 stationary phases, the primary retention mechanism is hydrophobic (dispersive) interaction. Because positional isomers (e.g., 3- or 4-(oxolan-2-yl)pyridine) possess nearly identical hydrophobicities, C18 columns cannot differentiate them, leading to co-elution[1].

Furthermore, the basic nitrogen on the pyridine ring strongly interacts with residual, unreacted acidic silanols on silica-based columns. This secondary interaction causes severe peak tailing, which artificially broadens the peak base and merges closely eluting impurities into a single, distorted peak[1].

Q2: How can I definitively distinguish between true co-elution and severe peak tailing?

The Mechanistic Causality: A "shoulder" on a chromatogram peak is a sudden discontinuity that might indicate a dirty frit, poor column packing, or two compounds exiting the column simultaneously[2]. You cannot rely on UV absorbance at a single wavelength to confirm peak purity.

Self-Validating Protocol: DAD Peak Purity Verification To validate whether you are dealing with co-elution or tailing, you must use Diode Array Detection (DAD) or Mass Spectrometry (MS).

  • Acquisition: Set your DAD to scan across a broad UV range (e.g., 200–400 nm) rather than monitoring a single channel.

  • Spectral Extraction: Extract the UV spectra at three critical points: the leading edge, the apex, and the trailing edge of the suspect peak[2].

  • Overlay & Normalize: Overlay these spectra using your chromatography data system's peak purity tool.

  • Data Interpretation: Across a single peak, the system collects approximately 100 UV spectra; if those spectra are identical, you have a pure compound (indicating the asymmetry is just tailing)[2]. If the spectral profiles shift or the MS m/z ratio changes across the peak width, you have confirmed true co-elution[2].

Q3: What is the protocol for optimizing the mobile phase to resolve these co-eluting basic compounds?

The Mechanistic Causality: Because the pKa of the pyridine ring is roughly 5.2, running a method with an unbuffered mobile phase (e.g., pure water/acetonitrile) or a pH near 5.2 places the molecule in a dynamic equilibrium between its protonated (ionized) and free-base (neutral) states. This run-to-run variability in pH results in separation inconsistency and split peaks. You must force the molecule into a single ionization state.

Self-Validating Protocol: The "pH ± 2" Rule & Modifier Selection

  • Buffer Selection: Prepare a 10–20 mM buffered mobile phase. Generally, the buffer concentration should not be lower than 5 mM to maintain buffering capacity.

  • pH Adjustment: Adjust the aqueous phase to either pH 3.0 (using ammonium formate/formic acid) to fully protonate the pyridine nitrogen, or pH 7.5 (using ammonium acetate/ammonia) to keep it in its neutral free-base form. Ensure your column chemistry is stable at your chosen pH.

  • Modifier Swap: If co-elution persists with Acetonitrile, swap the organic modifier to Methanol . Methanol acts as both a hydrogen bond donor and acceptor, which uniquely interacts with the oxygen atom in the oxolane ring, altering the selectivity ( α ) of the separation[3].

  • Validation: Run a scouting gradient (5% to 95% Organic over 20 minutes). A successful separation will yield a resolution ( Rs​ ) > 1.5.

Q4: If mobile phase optimization fails, which stationary phases offer the best orthogonal selectivity?

The Mechanistic Causality: When hydrophobic differences are virtually non-existent, you must exploit the molecule's π -electrons and dipole moments. Switching to a stationary phase with orthogonal retention mechanisms is the most powerful tool to optimize separations[4].

  • Pentafluorophenyl (PFP) Columns: The five fluorine atoms on the PFP benzene ring create a strong dipole. This allows for π−π , dipole-dipole, and hydrogen-bonding interactions, providing enhanced retention and selectivity for positional isomers and polar functional groups[5].

  • Hydrogen-Bonding (SHARC) Columns: These columns separate isomers based on specific hydrogen bonding interactions between the analyte and the stationary phase, which is highly effective for aminopyridines and substituted pyridines[3].

Quantitative Data Summary: Stationary Phase Selectivity

Stationary PhasePrimary MechanismSecondary MechanismSuitability for Pyridine Isomers
Alkyl (C18) Hydrophobic (Dispersive)NonePoor (High risk of co-elution)
PFP π−π InteractionsDipole-Dipole, H-BondingExcellent (Resolves positional isomers)
Mixed-Mode Cation ExchangeHydrophobicHigh (Strong retention of basic nitrogen)
H-Bonding Hydrogen BondingDipole-DipoleExcellent (Differentiates polar functional groups)

Troubleshooting Workflow Visualization

G Start Identify Co-elution 2-(oxolan-2-yl)pyridine CheckDAD Check DAD/MS Peak Purity Start->CheckDAD IsPure Are Spectra Identical? CheckDAD->IsPure Tailing Address Tailing (Silanol Activity) IsPure->Tailing Yes (Asymmetry) OptimizepH Optimize Mobile Phase Adjust pH & Buffer IsPure->OptimizepH No (Co-elution) Tailing->OptimizepH Resolved Resolution > 1.5? OptimizepH->Resolved ChangeColumn Change Stationary Phase (PFP or Mixed-Mode) Resolved->ChangeColumn No Success Successful Separation Resolved->Success Yes ChangeColumn->Success

Logical workflow for resolving 2-(oxolan-2-yl)pyridine HPLC co-elution.

References

  • Untangle your Liquid Chromatography Problems - The Analytical Scientist. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography - Axion Labs. Available at:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent. Available at:[Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode - SIELC Technologies. Available at: [Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 2-(oxolan-2-yl)pyridine Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(oxolan-2-yl)pyridine via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent system for this specific molecule. Our goal is to move beyond generic protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity crystalline material.

Understanding the Molecule: 2-(oxolan-2-yl)pyridine

Before selecting a solvent, it is crucial to analyze the structure of the target compound. 2-(oxolan-2-yl)pyridine possesses a polar aromatic pyridine ring and a moderately polar five-membered ether (tetrahydrofuran, or oxolane) ring. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the oxolane ring allows for hydrogen bonding with protic solvents. This dual nature—both aromatic and heterocyclic ether—dictates its solubility. The guiding principle of "like dissolves like" suggests that polar solvents will be a good starting point for solubility tests.[1][2] Pyridine and its derivatives are known to be soluble in a wide range of solvents, which can sometimes make finding a suitable recrystallization solvent—one where solubility is low when cold—a challenge.[1]

Frequently Asked Questions (FAQs)

Q1: Where do I begin when selecting a solvent for 2-(oxolan-2-yl)pyridine?

Start by testing the solubility of a small amount of your crude material (~50-100 mg) in a small volume (~1 mL) of various common solvents at room temperature.[3] Based on the molecule's polar nature, good candidates to screen include alcohols (ethanol, methanol, isopropanol), ethyl acetate, acetone, and potentially water or mixtures containing water.[4] The ideal single solvent is one that dissolves the compound poorly at room temperature but completely upon heating.[2][3]

Q2: What are the essential properties of a good recrystallization solvent?

An ideal solvent system should meet the following criteria:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[3]

  • Low-Temperature Insolubility: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize crystal recovery.[2][3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they stay in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

Q3: What is a mixed-solvent (or two-solvent) recrystallization, and when is it necessary?

A mixed-solvent recrystallization is employed when no single solvent provides the desired temperature-dependent solubility profile.[1] This technique uses a pair of miscible solvents:

  • "Good" Solvent: One in which 2-(oxolan-2-yl)pyridine is highly soluble, even at room temperature.

  • "Poor" Solvent (Anti-Solvent): One in which the compound is insoluble or poorly soluble.[1]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes persistently cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[1] Common solvent pairs often include a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes.[3]

Q4: Why can some pyridine derivatives be difficult to crystallize?

Pyridine-containing molecules can be challenging to crystallize due to their polarity and hydrogen bonding capabilities, which often make them highly soluble in many common solvents.[1] This high solubility can make it difficult to find a system where the compound will precipitate effectively upon cooling, often leading to low yields or the compound "oiling out."

Solvent Selection Guide & Data

To facilitate an empirical approach, the following table summarizes the properties of common laboratory solvents, ordered by decreasing polarity. Use this table to select a range of candidates for your initial screening experiments.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexNotes
Water10080.110.2Highly polar; good for creating mixed systems with alcohols.
Methanol6532.75.1Good general-purpose polar protic solvent.[5]
Ethanol78.524.64.3Excellent general-purpose solvent; less volatile than methanol.[5]
Isopropanol (IPA)8219.93.9Good alternative to ethanol, slightly less polar.
Acetonitrile8237.55.8Polar aprotic solvent.
Acetone5620.75.1Good general solvent but has a low boiling point.[5]
Ethyl Acetate776.04.4Medium polarity; often used in mixed systems with hexanes.[4]
Dichloromethane (DCM)409.13.1Low boiling point, use with caution.
Tetrahydrofuran (THF)667.64.0Can dissolve a wide range of compounds.
Toluene1112.42.4Non-polar aromatic solvent; high boiling point.
Hexanes/Heptane~69 / ~98~1.90.1Very non-polar; often used as an anti-solvent.[4]
Data compiled from various sources.[6]

Experimental Protocols

Protocol 1: Single-Solvent Screening

This protocol is designed to efficiently test the suitability of individual solvents.

  • Preparation: Place approximately 50 mg of crude 2-(oxolan-2-yl)pyridine into a small test tube or vial.

  • Room Temperature Test: Add the first chosen solvent dropwise (~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed system.

  • Heating: If the compound does not dissolve, heat the mixture gently in a water or sand bath. Continue adding the solvent in small portions (~0.2 mL) until the solid just dissolves.[7] Do not add a large excess.

  • Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod.[1]

  • Ice Bath: After cooling to room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Evaluation: A good solvent will result in a significant amount of crystalline precipitate. If very few or no crystals form, too much solvent may have been used, or the compound is too soluble.[8]

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This procedure is for when no single solvent is effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).[1]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., water or hexanes) dropwise with constant swirling.[1]

  • Induce Cloudiness: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to induce maximum crystallization.

  • Isolation: Collect the crystals via vacuum filtration, washing them with a small amount of the ice-cold solvent mixture to remove residual impurities.[9]

Troubleshooting Guide

Question: My compound has "oiled out" instead of forming crystals. What should I do?

  • Causality: Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when a high concentration of impurities significantly depresses the melting point.[8] The compound melts before it dissolves, forming an immiscible liquid layer.

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Let it cool very slowly.[8][10]

    • Change Solvents: Select a solvent with a lower boiling point.[8]

    • Switch to a Mixed-Solvent System: Dissolve the oil in a "good" solvent and proceed with the mixed-solvent protocol. This is often the most effective solution.[8]

Question: No crystals are forming after the solution has cooled completely.

  • Causality: This is one of the most common issues. It is typically caused by either using too much solvent or the solution being supersaturated.[1][10]

  • Solutions:

    • Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of your compound, then attempt to cool and crystallize again.[1][10] This is the most frequent fix.

    • Induce Nucleation (Scratching): Use a glass stirring rod to vigorously scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.[1][11]

    • Add a Seed Crystal: If you have a small, pure crystal of your compound, adding it to the cooled solution can provide a template for crystallization to begin.[1]

Question: My final yield is very low.

  • Causality: A low yield suggests that a significant amount of the compound remains dissolved in the cold mother liquor. This can be due to using too much solvent or the compound having a higher-than-ideal solubility in the cold solvent.[8]

  • Solutions:

    • Minimize Hot Solvent: During dissolution, ensure you are using only the absolute minimum amount of hot solvent required to fully dissolve the compound.[8] Every excess drop will reduce your yield.

    • Ensure Thorough Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate) by boiling off a portion of the solvent. Cool the concentrated solution to obtain a second, often less pure, crop of crystals.[5]

Question: The purified crystals are colored, but the pure compound should be colorless.

  • Causality: This indicates the presence of colored, polar impurities that are co-crystallizing with your product.

  • Solution:

    • Use Activated Charcoal: Re-dissolve the crystals in the hot recrystallization solvent. Add a very small amount (a spatula tip) of activated charcoal (e.g., Norit) to the hot solution. The charcoal will adsorb the colored impurities.

    • Perform Hot Gravity Filtration: While the solution is still hot, filter it through a fluted filter paper in a pre-warmed funnel to remove the charcoal.[8]

    • Recrystallize: Allow the hot, colorless filtrate to cool and crystallize as usual.

Visualization of the Solvent Selection Workflow

The following diagram outlines the logical decision-making process for selecting and optimizing a recrystallization solvent system.

Recrystallization_Workflow start Start: Crude 2-(oxolan-2-yl)pyridine assess_polarity Assess Compound Polarity (Polar Pyridine + Polar Ether) start->assess_polarity select_solvents Select Candidate Solvents (e.g., EtOH, IPA, EtOAc, H2O, Hexanes) assess_polarity->select_solvents single_solvent_screen Protocol 1: Single-Solvent Screening (Small Scale Test) select_solvents->single_solvent_screen dissolves_cold Dissolves in Cold Solvent? single_solvent_screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent for Single System dissolves_cold->reject_solvent Yes insoluble Insoluble when Hot? dissolves_hot->insoluble No crystallizes Crystals Form on Cooling? dissolves_hot->crystallizes Yes insoluble->reject_solvent Yes success Success! Proceed to Scale-Up crystallizes->success Yes oiling_out Troubleshoot: Oiling Out? - Lower BP Solvent - Add more 'good' solvent crystallizes->oiling_out Oils Out no_crystals Troubleshoot: No Crystals? - Reduce Solvent Volume - Scratch / Seed crystallizes->no_crystals No mixed_solvent Protocol 2: Mixed-Solvent System (Good/Poor Solvent Pair) reject_solvent->mixed_solvent Try Mixed System mixed_solvent->crystallizes Attempt Crystallization oiling_out->mixed_solvent Switch Strategy no_crystals->single_solvent_screen Re-evaluate

Caption: Decision workflow for systematic recrystallization solvent selection.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Nichols, L. (n.d.). Recrystallization.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
  • MH Chem. (2022, July 8).
  • Benchchem. (n.d.). Resolving solubility issues of 2-(2-Pyridyl)-4-benzyl-2-oxazoline in solvents.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization 2.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Ochędzan-Siodłak, W., Bihun-Kisiel, A., Siodłak, D., Poliwoda, A., & Dziuk, B. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. Data in Brief, 21, 1033–1040. Available from [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • University of California, San Diego. (n.d.). Common Organic Solvents: Table of Properties.

Sources

reducing unwanted byproducts in 2-(oxolan-2-yl)pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for cross-coupling reactions involving 2-(oxolan-2-yl)pyridine. We move beyond simple protocols to explain the causality behind common issues, helping you diagnose problems and optimize your synthesis for higher yields and purity.

The primary challenges in coupling 2-(oxolan-2-yl)pyridine stem from the inherent reactivity of the 2-pyridyl moiety, a well-documented issue in cross-coupling chemistry known as the "2-Pyridyl Problem".[1][2][3] These challenges include catalyst inhibition and the instability of common organometallic reagents. This guide will address these core issues first, followed by specific considerations for the oxolane substituent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a 2-(oxolan-2-yl)pyridyl boronic acid is giving low yields. What is the most likely cause?

A: The most common issue is the instability of 2-pyridylboron reagents, which are highly susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (often water or alcohol solvents).[2][4][5][6] This depletes your nucleophile and reduces the yield. Consider using more stable boronate esters (e.g., pinacol or MIDA esters) or switching to a more robust coupling partner like an organozinc reagent (Negishi coupling).[4][7][8]

Q2: I'm observing a significant amount of homocoupled byproduct (e.g., bipyridine from the organometallic reagent). How can I prevent this?

A: Homocoupling is frequently caused by the presence of oxygen, which can facilitate the oxidative coupling of your organometallic reagent.[5][8] Rigorous degassing of your solvents and reaction mixture is critical. Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can also mitigate this, as the in situ reduction of Pd(II) can sometimes promote homocoupling.[5][8] In Negishi couplings, a second transmetalation step can also lead to homocoupling.[1][9]

Q3: My starting aryl halide is being consumed, but I'm isolating the dehalogenated arene instead of the desired product. What is happening?

A: This side reaction is known as hydrodehalogenation or protodehalogenation.[5][10] It typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can reductively eliminate with your aryl group, replacing the halogen with a hydrogen atom.[5][11] Common sources of hydride include amine bases, alcohol solvents, or even trace water. Switching to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and using anhydrous, aprotic solvents like dioxane or toluene can minimize this pathway.[10][11]

Q4: The reaction mixture turns black and seems to stall. What does this indicate?

A: The formation of a fine black precipitate is typically palladium black, which is metallic palladium that has crashed out of the catalytic cycle.[12] This indicates catalyst decomposition or deactivation. For 2-pyridyl substrates, a primary cause is catalyst poisoning, where the Lewis basic nitrogen of the pyridine ring coordinates too strongly to the palladium center, inhibiting its catalytic activity.[12] Using bulky, electron-rich phosphine ligands can often prevent this by sterically shielding the palladium center.

Q5: Could the 2-(oxolan-2-yl) group itself be causing problems?

A: The tetrahydrofuran (oxolane) ring is generally robust and is often used as a solvent for cross-coupling, indicating its stability.[13] However, under strongly Lewis acidic conditions, ring-opening of cyclic ethers can occur.[14] While uncommon, if your reaction employs reagents that are or generate strong Lewis acids (e.g., certain zinc halides in Negishi coupling), there is a small possibility of side reactions involving the oxolane moiety. If all other common issues are ruled out, this could be a factor to consider.

Troubleshooting Guides: From Diagnosis to Solution

Issue 1: Low Yield Due to Nucleophile Decomposition (Protodeboronation)

This is the most prevalent issue in Suzuki-Miyaura couplings of 2-pyridylboronic acids. The electron-deficient nature of the pyridine ring and the proximity of the nitrogen atom accelerate the cleavage of the carbon-boron bond.[2][3]

Root Cause Analysis:
  • Mechanism: The lone pair on the pyridine nitrogen can be protonated, increasing the electrophilicity of the ring and making the C-B bond more susceptible to cleavage by water, alcohols, or even acidic protons from other reagents.

  • Contributing Factors:

    • Use of protic solvents (e.g., methanol, ethanol).

    • Presence of excess water, often introduced with hygroscopic bases like KF or CsF.

    • Prolonged reaction times at elevated temperatures.

Troubleshooting Workflow & Protocols

G start Low Yield & Unreacted Halide (Suspected Protodeboronation) reagent Switch to Stabilized Boron Reagent (e.g., MIDA or Pinacol Ester) start->reagent Is boronic acid used? conditions Modify Reaction Conditions start->conditions If using ester, or want to optimize coupling Change Coupling Partner (Switch to Negishi Coupling) start->coupling If Suzuki fails repeatedly outcome1 Improved Yield reagent->outcome1 Milder conditions, slow release of boronic acid anhydrous Use Anhydrous Conditions (Anhydrous K₃PO₄, dry solvent) conditions->anhydrous Minimize proton sources base Screen Mild Bases (e.g., K₂CO₃, K₃PO₄) conditions->base Weaker base can help outcome3 Improved Yield & Reliability coupling->outcome3 Organozinc reagents are more stable outcome2 Improved Yield anhydrous->outcome2 base->outcome2

Caption: Troubleshooting workflow for protodeboronation.

Protocol 1: Switching to a Stabilized Boron Reagent

Using MIDA (N-methyliminodiacetic acid) boronates provides a slow-release mechanism for the active boronic acid, keeping its concentration low and minimizing decomposition.[4][8]

  • Reagent Preparation: Synthesize the 2-(oxolan-2-yl)pyridine MIDA boronate from the corresponding boronic acid or by direct borylation.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a suitable palladium precatalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a mild base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor by LC-MS. The MIDA ester will slowly hydrolyze to release the boronic acid for the cross-coupling.

Issue 2: Formation of Homocoupling Byproducts

Homocoupling reduces yield and introduces difficult-to-remove impurities. It is particularly problematic in both Suzuki and Negishi reactions.

Root Cause Analysis:
  • Oxygen-Mediated (Suzuki): Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then catalyzes the oxidative coupling of two boronic acid molecules.[5]

  • Second Transmetalation (Negishi): After the desired Ar¹-Pd-Ar² complex is formed, an excess of the organozinc reagent (Ar²-ZnX) can undergo a second transmetalation to form an Ar²-Pd-Ar² intermediate, which leads to the Ar²-Ar² homocoupled product upon reductive elimination.[1]

Recommended Mitigation Strategies
StrategyRationaleApplicable To
Rigorous Degassing Removes O₂, the primary culprit in oxidative homocoupling.[8]Suzuki, Negishi
Use Pd(0) Precatalyst Avoids the in situ reduction of Pd(II), which can consume the organometallic reagent and promote side reactions.[5]Suzuki
Control Stoichiometry Use only a slight excess (1.1-1.2 equiv.) of the organozinc reagent to disfavor the second transmetalation.[1]Negishi
Use Highly Active Ligand A bulky, electron-rich ligand can accelerate the desired reductive elimination step, outcompeting the second transmetalation.Negishi

Protocol 2: Minimizing Homocoupling in a Negishi Coupling

  • Reagent Preparation: Prepare the 2-(oxolan-2-yl)pyridylzinc halide in situ or use a pre-formed, solid reagent.[7]

  • Reaction Setup: Under a strict inert atmosphere, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) with a bulky phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%) to anhydrous, degassed THF or toluene.

  • Nucleophile Addition: Slowly add the organozinc reagent solution, using no more than 1.2 equivalents relative to the aryl halide.

  • Reaction: Stir at room temperature or with gentle heating (40-60 °C). The high reactivity of organozinc reagents often allows for milder conditions.[9] Monitor carefully by LC-MS and quench upon consumption of the limiting reagent.

Issue 3: Catalyst Poisoning and Deactivation

The nitrogen atom in the 2-position of the pyridine ring is a potent ligand for palladium, leading to the formation of stable, inactive catalyst complexes. This is a central aspect of the "2-pyridyl problem".[2][12][15]

Root Cause Analysis & Mechanistic Insight

The lone pair of the pyridine nitrogen can coordinate to the palladium center at various stages of the catalytic cycle. This can prevent the coordination of other necessary species (the phosphine ligand, the amine in Buchwald-Hartwig, etc.) or form an overly stable complex that resists subsequent steps like reductive elimination.

G cluster_0 Productive Catalytic Cycle cluster_1 Off-Cycle Poisoning Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation or Amine Binding Inactive Complex [Ar-Pd(II)-X(Py)] (Catalytically Inactive) Ar-Pd(II)-X(L_n)->Inactive Complex Pyridine Coordination Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination Ar-Nu Desired Product Ar-Pd(II)-Nu(L_n)->Ar-Nu

Caption: Competing productive vs. catalyst poisoning pathways.

Solution: Strategic Ligand Selection

The most effective solution is to use a ligand that can kinetically and thermodynamically outcompete the pyridine substrate for coordination to the palladium center.

  • Bulky, Electron-Rich Monodentate Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are highly effective.[12] Their large steric footprint physically blocks the pyridine nitrogen from accessing the metal center, while their strong electron-donating ability promotes the crucial reductive elimination step.

  • Bite Angle (For Bidentate Ligands): For certain applications, bidentate ligands with a large "bite angle," such as Xantphos, can create a specific coordination geometry that favors the desired reaction pathway and disfavors catalyst deactivation.

Ligand ClassExample(s)Key FeatureBest For
Biarylphosphines SPhos, XPhos, RuPhosSteric Bulk, Electron-RichSuzuki, Negishi, Buchwald-Hartwig[12]
Ferrocenylphosphines dppfRobustnessGeneral Suzuki, Negishi
Large Bite-Angle XantphosDefined GeometryBuchwald-Hartwig, Carbonylations

References

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? ResearchGate. Available at: [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(21), 5754–5757. Available at: [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. Available at: [Link]

  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry. Available at: [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(21), 5754-5757. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Li, B., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Available at: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. Available at: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. Available at: [Link]

  • Metal‐free cross‐coupling reaction of pyridine N‐oxide derivatives with tetrahydrofuran under optimized reaction condition. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]

  • Cross-Coupling Chemistry. University of Rochester. Available at: [Link]

  • Negishi coupling. Wikipedia. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Krasovskiy, A., & Knochel, P. (2006). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. PMC. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

Sources

Technical Support Center: Handling 2-(oxolan-2-yl)pyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(oxolan-2-yl)pyridine and its derivatives. This class of compounds, featuring a tetrahydrofuran (THF) ring directly attached to a pyridine moiety, is increasingly utilized in medicinal chemistry and materials science. However, the inherent chemical nature of this scaffold presents a significant experimental challenge: moisture sensitivity.

This guide provides in-depth, field-proven insights into the causes of this sensitivity, troubleshooting strategies for common experimental failures, and best practices for storage and handling to ensure the integrity of your materials and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my 2-(oxolan-2-yl)pyridine sample?

Degradation due to moisture is often subtle but can be identified through several observations:

  • Physical Appearance: The compound, which is typically a clear oil or a crystalline solid, may become gummy, discolored, or develop a viscous, syrupy consistency.

  • Analytical Data (NMR): In the ¹H NMR spectrum, new peaks will appear, often broad, corresponding to the hydroxyl (-OH) and aldehydic (-CHO) protons of the ring-opened hydrolysis product, 5-hydroxy-5-(pyridin-2-yl)pentanal. You may also observe a decrease in the integration of the characteristic oxolane protons.

  • Analytical Data (TLC/LC-MS): Thin-layer chromatography will show a new, often more polar, spot in addition to the parent compound. LC-MS analysis will reveal a new peak with a mass corresponding to the parent compound + 18 amu (the mass of H₂O).

  • Poor Reactivity: A key indicator is the failure of a previously successful reaction. If your compound fails to participate in reactions where it acts as a ligand or undergoes further functionalization, degradation should be suspected.[1][2]

Q2: What is the chemical mechanism behind the moisture sensitivity of these compounds?

The core issue is the acid-catalyzed hydrolysis of the tetrahydrofuran ring. The oxolane ring is a cyclic ether. The ether oxygen's lone pair can be protonated by trace acid (often present in solvents or on glassware, with water acting as the proton source). This protonation makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water. The electron-withdrawing nature of the pyridine ring further activates the C-O bond, making it more labile than a simple alkyl ether.

The process results in ring-opening to form a hemiacetal, which is in equilibrium with its open-chain aldehyde form, 5-hydroxy-5-(pyridin-2-yl)pentanal.

Hydrolysis_Mechanism Reactant 2-(oxolan-2-yl)pyridine Protonated_Ether Protonated Ether Intermediate Reactant->Protonated_Ether Protonation H2O H₂O Hemiacetal Hemiacetal Product H2O->Hemiacetal H_plus H⁺ (trace acid) H_plus->Protonated_Ether Carbocation Oxonium Ion Intermediate Protonated_Ether->Carbocation Ring Opening Carbocation->Hemiacetal + H₂O, - H⁺ Product 5-hydroxy-5-(pyridin-2-yl)pentanal (Ring-Opened Product) Hemiacetal->Product Equilibrium

Caption: Acid-catalyzed hydrolysis of the oxolane ring.

Q3: How should I properly store and handle 2-(oxolan-2-yl)pyridine compounds?

Proper storage is the most critical factor in preventing degradation. Adherence to strict anhydrous and anaerobic conditions is paramount.[3]

Storage Protocol:

  • Container: Use a flame-dried glass vial or ampule equipped with a Teflon-lined cap or, for long-term storage, a flame-sealed ampule.

  • Atmosphere: Displace the air in the container with a dry, inert gas such as argon or nitrogen.

  • Temperature: Store in a cool, dark place. For long-term storage (>1 month), a freezer (-20 °C) is recommended.[4]

  • Desiccation: Store the sealed container within a desiccator containing a drying agent (e.g., Drierite) or inside a nitrogen-filled glovebox.

Parameter Recommendation Rationale
Atmosphere Dry Argon or NitrogenPrevents contact with atmospheric moisture and oxygen.
Container Flame-dried glass vial with Teflon-lined cap or sealed ampuleRemoves adsorbed water from surfaces. Teflon provides an inert seal.
Temperature -20 °C (Freezer)Slows the rate of any potential decomposition reactions.
Location Dark, inside a desiccator or gloveboxProtects from light and provides a secondary barrier against moisture.
Q4: My reaction failed. How can I troubleshoot if compound degradation is the cause?

When a reaction involving a 2-(oxolan-2-yl)pyridine derivative underperforms or fails, systematically rule out moisture contamination.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Reagent 1. Verify Integrity of Starting Material Start->Check_Reagent Check_Conditions 2. Review Reaction Conditions Check_Reagent->Check_Conditions NMR/LC-MS OK? Purify_Start 4. Purify Starting Material Check_Reagent->Purify_Start Degradation Detected Check_Solvent 3. Test Solvent Water Content Check_Conditions->Check_Solvent Redo_Reaction 5. Repeat Reaction Under Strict Anhydrous Conditions Check_Solvent->Redo_Reaction Solvent is Dry Failure Problem Persists: Consult Other Variables Check_Solvent->Failure Solvent is Wet Purify_Start->Redo_Reaction Success Success Redo_Reaction->Success Reaction Works Redo_Reaction->Failure Reaction Fails

Caption: Troubleshooting workflow for reaction failures.

  • Verify Starting Material: Re-run ¹H NMR and LC-MS on your stock of the 2-(oxolan-2-yl)pyridine compound. Compare it to the original characterization data.

  • Review Reaction Conditions: Ensure all solvents were sourced from a freshly opened bottle or properly dried using standard techniques (e.g., distillation from a drying agent, passage through a solvent purification system).[5] All glassware must be rigorously flame- or oven-dried.

  • Quantify Water Content: If you have access to a Karl Fischer titrator, measure the water content of your solvent and your compound (if it is a liquid).[6] This provides definitive quantitative data on moisture contamination.

  • Purify and Repeat: If degradation is confirmed, purify the starting material via flash chromatography and immediately use it in the reaction under strictly anhydrous conditions.

In-Depth Troubleshooting & Protocols

Protocol 1: Anhydrous Reaction Setup for Moisture-Sensitive Reagents

This protocol details a standard setup using Schlenk techniques to ensure a reaction is free from atmospheric moisture.

Materials:

  • Schlenk flask and other required glassware (e.g., dropping funnel).

  • Rubber septa, glass stoppers, and joint clips.

  • Schlenk line with dual vacuum/inert gas manifold.

  • Heat gun or high-temperature oven.

  • Anhydrous solvents and reagents.

  • Syringes and needles (oven-dried).

Procedure:

  • Glassware Preparation: Assemble all glassware. Heat the entire assembly under vacuum with a heat gun until all visible signs of moisture are gone. Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Addition (Solids): Briefly remove the stopper and add the solid 2-(oxolan-2-yl)pyridine derivative and any other solid reagents against a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe through a rubber septum.

  • Liquid Reagent Addition: Add any liquid reagents via a dry syringe.

  • Reaction: Conduct the reaction under a static positive pressure of inert gas, often indicated by an oil bubbler on the Schlenk line.

  • Work-up: Quench the reaction with a degassed solution (e.g., saturated ammonium chloride) added via syringe at the appropriate temperature.

Anhydrous_Setup cluster_0 Schlenk Line Manifold cluster_1 Reaction Assembly Inert_Gas Inert Gas (Ar/N₂) Manifold Dual Manifold Inert_Gas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Flask Schlenk Flask Side Arm Main Joint Manifold->Flask:port1 Flexible Tubing Septum Rubber Septum Flask:port2->Septum Stir_Bar Magnetic Stir Bar

Caption: A typical Schlenk line setup for anhydrous reactions.

Protocol 2: Purification of Partially Hydrolyzed 2-(oxolan-2-yl)pyridine

If your starting material shows signs of hydrolysis, it can often be salvaged by flash column chromatography. The ring-opened product is significantly more polar and will separate from the desired compound.

Procedure:

  • Sample Preparation: Dissolve the crude, partially hydrolyzed compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Stationary Phase: Use silica gel as the stationary phase. It is crucial to use silica that has been stored in an oven to ensure it is dry.

  • Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The exact system will depend on the specific substituents on your compound.

  • Elution: The desired, less polar 2-(oxolan-2-yl)pyridine will elute first. The more polar, ring-opened hydroxy-aldehyde will have a much lower Rf and will elute later or remain on the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, the purified compound should immediately be stored under an inert atmosphere as described in the storage protocol.

References

  • Vertex AI Search Result[7] : An Application of Borane As a Protecting Group for Pyridine. ACS Publications.

  • Vertex AI Search Result[8] : How to handle pyridine safely? Biosynce Blog.

  • Vertex AI Search Result[9] : Pyridine Safety Data Sheet. Apollo Scientific.

  • Vertex AI Search Result[4] : 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

  • Vertex AI Search Result[5] : 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. Data in Brief via PMC.

  • Vertex AI Search Result[3] : Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines. Benchchem.

  • Vertex AI Search Result[1][2] : The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie via PMC.

  • Vertex AI Search Result[6] : Pyridine-free Karl Fischer reagents. ITW Reagents.

  • Vertex AI Search Result : Determination of Water Content in Pyridine Using Karl Fischer Titration. Sigma-Aldrich.

Sources

Validation & Comparative

Navigating Heterocyclic Nomenclature: A Comparative Guide to 2-(oxolan-2-yl)pyridine and 2-(tetrahydrofuran-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and drug discovery, precise communication is paramount. The nomenclature of chemical compounds forms the bedrock of this communication, ensuring that a written name corresponds to a single, unambiguous molecular structure. However, the evolution of naming conventions and the coexistence of systematic and common names can sometimes lead to confusion. This guide provides an in-depth comparison of two names for the same chemical entity: 2-(oxolan-2-yl)pyridine and 2-(tetrahydrofuran-2-yl)pyridine . We will dissect the origins of these names, evaluate their adherence to International Union of Pure and Applied Chemistry (IUPAC) guidelines, and offer a recommendation for best practices in a research and development setting.

The Subject of Comparison: A Singular Structure

At the heart of this discussion is a single chemical compound with a pyridine ring substituted at the 2-position with a saturated five-membered oxygen-containing heterocycle.

Caption: Chemical structure of 2-(tetrahydrofuran-2-yl)pyridine / 2-(oxolan-2-yl)pyridine.

The core of our comparison lies not in the molecule itself, but in the language we use to describe it. Both "2-(oxolan-2-yl)pyridine" and "2-(tetrahydrofuran-2-yl)pyridine" are encountered in scientific literature and chemical databases.[1][2][3][4][5] But are they equally correct? And is one preferable?

Unpacking the Nomenclature: A Tale of Two Systems

The divergence in these names stems from two different, yet valid, approaches to naming the saturated five-membered heterocyclic ring.

"Tetrahydrofuran": A Name Rooted in History and Common Usage

The name "tetrahydrofuran" is derived from its unsaturated precursor, furan. The "tetrahydro-" prefix indicates the addition of four hydrogen atoms to the furan ring, resulting in a fully saturated system. This naming convention is a form of "hydro" nomenclature, which modifies the name of a parent hydride to indicate a change in the degree of saturation.[6]

Tetrahydrofuran, often abbreviated as THF, is an exceedingly common solvent in organic chemistry, and its name is deeply entrenched in the vocabulary of chemists.[7][8][9] For this reason, "2-(tetrahydrofuran-2-yl)pyridine" is widely understood and frequently used.

"Oxolane": The Systematic Choice

The name "oxolane" is the preferred IUPAC name for the saturated five-membered ring containing a single oxygen atom.[7][10] This name is generated using the Hantzsch-Widman nomenclature system, a systematic method for naming monocyclic heterocyclic compounds of three to ten ring members.[11][12][13][14]

The Hantzsch-Widman system combines prefixes for the heteroatom ("oxa" for oxygen) with a stem that indicates the ring size and saturation level ("-olane" for a five-membered saturated ring not containing nitrogen).[11][13]

Table 1: Breakdown of Hantzsch-Widman Nomenclature for Oxolane

ComponentMeaning
Oxa- Indicates the presence of an oxygen atom in the ring.
-ol- A stem indicating a five-membered ring.
-ane A suffix indicating a saturated ring.

Therefore, "oxolane" is the systematic and unambiguous name for this heterocyclic ring. Consequently, 2-(oxolan-2-yl)pyridine is the preferred IUPAC name for the entire molecule.[4][15]

Comparative Analysis and Recommendation

Feature2-(tetrahydrofuran-2-yl)pyridine2-(oxolan-2-yl)pyridine
IUPAC Preference Acceptable for general usePreferred IUPAC Name (PIN) [10]
Systematic Basis Based on a common parent hydride (furan) and modificationBased on the systematic Hantzsch-Widman nomenclature[11][13]
Clarity High, due to the ubiquity of "tetrahydrofuran"High, follows a logical and consistent naming rule
Prevalence in Literature Very commonIncreasingly used, especially in formal publications and databases

While "2-(tetrahydrofuran-2-yl)pyridine" is not incorrect and is readily understood by chemists, "2-(oxolan-2-yl)pyridine" is the more rigorous and systematically correct name according to current IUPAC recommendations.

For professionals in research, and particularly in drug development and regulatory affairs, the use of Preferred IUPAC Names (PINs) is crucial for clarity, consistency, and to avoid any ambiguity in patent applications, publications, and regulatory submissions.

Experimental Protocol: Nomenclature in Practice

When documenting experimental procedures, the choice of nomenclature should be consistent. Below is an example of how to reference the compound in a methods section.

Experimental Section Example:

Synthesis of 2-(oxolan-2-yl)pyridine

To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether (20 mL) at -78 °C was added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting mixture was stirred at -78 °C for 1 hour. 2-Chlorotetrahydrofuran (1.2 eq) was then added, and the reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 2-(oxolan-2-yl)pyridine as a colorless oil.

Caption: Workflow for the synthesis of 2-(oxolan-2-yl)pyridine.

Conclusion and Best Practices

In the comparison between "2-(oxolan-2-yl)pyridine" and "2-(tetrahydrofuran-2-yl)pyridine," we find a classic case of a deeply ingrained common name versus a systematic IUPAC name.

  • For informal communication and in contexts where "tetrahydrofuran" is a familiar term (e.g., as a solvent), using "2-(tetrahydrofuran-2-yl)pyridine" is acceptable and will be widely understood.

  • For formal scientific communication, including publications, patents, and regulatory documents, the use of the preferred IUPAC name, "2-(oxolan-2-yl)pyridine," is strongly recommended. This ensures adherence to international standards and eliminates any potential for ambiguity.

As scientists and drug development professionals, adopting a practice of using systematic nomenclature whenever possible contributes to the clarity and integrity of the scientific record. While we may colloquially refer to THF, our formal documentation should strive for the precision offered by the IUPAC system.

References

  • Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

  • Mansoura University. Nomenclature of heterocyclic compounds. Available from: [Link]

  • Wikipedia. Tetrahydrofuran. Available from: [Link]

  • University of Salahaddin-Erbil. Heterocyclic Chemistry. Available from: [Link]

  • ResearchGate. Nomenclature of Heterocyclic Compounds. Available from: [Link]

  • Gandhi Chemicals. Tetrahydrofuran. Available from: [Link]

  • Ataman Kimya. TETRAHYDROFURAN. Available from: [Link]

  • Quora. Why is the name THF oxolane and not oxacyclopentane?. Available from: [Link]

  • PubChem. 2,4,6-Tri-furan-2-yl-pyridine. Available from: [Link]

  • PubChem. 2-(Oxiran-2-yl)pyridine. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter P-6). Available from: [Link]

  • PubChemLite. (oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride. Available from: [Link]

  • Molport. N-[(oxolan-2-yl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine. Available from: [Link]

  • PharmaCompass. 2-(pyridin-2-yl)pyridine. Available from: [Link]

  • Chemsrc. 2-(furan-2-yl)pyridine. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter P-3). Available from: [Link]

  • PubChem. 2-pyridin-2-yl-2H-pyridine. Available from: [Link]

  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

Sources

A Comparative Guide to Purity Validation of 2-(Oxolan-2-yl)pyridine Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. For heterocyclic compounds like 2-(oxolan-2-yl)pyridine, which lack strong chromophores for conventional UV-based detection, establishing a robust and accurate analytical method is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method for the purity validation of 2-(oxolan-2-yl)pyridine.

Quantitative NMR stands out as a primary analytical method, offering direct measurement of a substance's purity without the need for an identical reference standard of the analyte.[1][2] The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that resonance.[3] This allows for the absolute quantification of a compound by comparing its signal integral to that of a certified internal standard of known purity and concentration.[2]

The qNMR Advantage for Heterocyclic Compounds

Traditional chromatographic methods, such as GC-FID, are workhorse techniques for purity analysis of volatile compounds.[4] They rely on the physical separation of components in a mixture followed by detection.[5] While powerful, their accuracy is contingent on the response factor of the detector for the specific analyte and any impurities, often necessitating calibration curves with well-characterized reference materials.[3]

qNMR circumvents this dependency. By using an internal standard, it becomes a primary ratio method, providing a direct measure of molar concentration.[1] This is particularly advantageous for novel compounds or when a certified reference standard of the analyte is unavailable or prohibitively expensive.[3]

Experimental Design: A Self-Validating qNMR Protocol

A robust analytical protocol is inherently self-validating. Every choice, from the internal standard to the acquisition parameters, is made to ensure accuracy and minimize uncertainty.

Selection of the Internal Standard: The Cornerstone of Accuracy

Choosing the right internal standard is critical for a successful qNMR experiment.[6][7] The ideal standard should possess the following characteristics:

  • High Purity (≥99.5%): The standard's purity must be accurately known and certified.[6]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[7]

  • Signal Simplicity: Preferably, it should exhibit a simple, sharp singlet in a region of the ¹H NMR spectrum free from analyte or solvent signals.[8]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[6]

  • Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.

For the analysis of 2-(oxolan-2-yl)pyridine in a common solvent like DMSO-d₆, Maleic Acid is an excellent choice. Its two olefinic protons give a sharp singlet around 6.3 ppm, a region typically clear of signals from the analyte. It is also non-volatile, stable, and available as a high-purity certified reference material.

Step-by-Step qNMR Purity Determination Protocol

This protocol is designed to adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <761> on Nuclear Magnetic Resonance Spectroscopy.[9][10]

1. Sample and Standard Preparation:

  • Accurately weigh approximately 15-20 mg of 2-(oxolan-2-yl)pyridine into a clean, dry vial using a calibrated microbalance.
  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. The goal is a near 1:1 molar ratio between the analyte and standard protons to be integrated.[11]
  • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
  • Ensure complete dissolution by gentle vortexing.
  • Transfer the solution to a high-precision 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
  • Key Parameters for Quantitation:
  • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated.[7] A conservative D1 of 30-60 seconds is often used to ensure full relaxation of all relevant nuclei.
  • Pulse Angle: Use a 90° pulse to maximize signal intensity.[11]
  • Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
  • Receiver Gain: Set the receiver gain to avoid signal clipping of the most intense peaks (analyte, standard, or solvent).

3. Data Processing and Purity Calculation:

  • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.
  • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
  • Integrate a well-resolved, non-overlapping signal from 2-(oxolan-2-yl)pyridine (e.g., the proton at the 6-position of the pyridine ring, typically the most downfield signal around δ 8.5-8.8 ppm)[12] and the singlet from the internal standard (Maleic Acid, ~6.3 ppm).
  • Calculate the purity using the following formula[11]:
Visualizing the qNMR Workflow

qNMR_Workflow qNMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_a) weigh_std Accurately weigh Internal Standard (m_std, P_std) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (D1 ≥ 5*T1, 90° pulse) dissolve->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte (I_a) & Standard (I_std) Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate result Final Purity (% w/w) calculate->result

Caption: Workflow for qNMR Purity Determination.

Comparative Analysis: qNMR vs. GC-FID

To provide a clear comparison, this section outlines the performance of qNMR against a validated GC-FID method for the purity assessment of 2-(oxolan-2-yl)pyridine. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]

Methodology for GC-FID

A typical GC-FID method would involve injecting the analyte onto a capillary column (e.g., DB-5) where separation occurs based on boiling point and polarity.[4] The eluted components are then combusted in a hydrogen-air flame, producing ions that generate a measurable current.[15] Quantification is typically performed using an area percent calculation, which assumes that all components have a similar response factor in the detector.

Performance Comparison

The table below summarizes the expected performance characteristics of both methods.

Validation Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) Commentary
Principle Primary ratio method based on molar concentration of nuclei.[1]Separation followed by non-specific detection of combustible compounds.[4]qNMR provides absolute quantification; GC-FID is relative unless a specific standard is used.
Specificity Excellent. Based on unique chemical shifts of protons.Good. Based on retention time. Co-elution of impurities is possible.qNMR can often resolve and identify impurities structurally from the same spectrum.
Accuracy High (typically 98.5-101.5%). Directly traceable to a primary standard.Good (typically 97.0-103.0%). Dependent on the response factor of impurities.qNMR accuracy is less affected by the chemical nature of impurities.
Precision (RSD) Excellent (< 1.0%).Very Good (< 2.0%).Both methods offer high precision, but qNMR is often superior due to fewer sample handling steps.
Linearity Not required for purity assay with a single-point internal standard.Excellent (R² > 0.99) over a defined range.GC-FID requires a linearity study to establish its quantitative range.
Limit of Quantitation (LOQ) ~0.1% w/w~0.05% w/wGC-FID is generally more sensitive for trace impurity detection.
Reference Standard Requires a certified internal standard (can be structurally unrelated).[8]Requires a certified reference standard of the analyte for assay; area % for purity.The flexibility in choosing an internal standard is a major advantage of qNMR.
Throughput Moderate (10-15 min per sample, including long relaxation delays).High (5-10 min per sample after method setup).GC-FID with an autosampler offers higher throughput for routine analysis.
Logical Framework for Method Selection

Method_Comparison Method Selection Logic for Purity Analysis cluster_qnmr qNMR Strengths cluster_gcfid GC-FID Strengths Analyte 2-(oxolan-2-yl)pyridine Purity Validation qNMR qNMR Analyte->qNMR GC_FID GC-FID Analyte->GC_FID qnmr_abs Absolute Quantification (Primary Method) qNMR->qnmr_abs qnmr_struct Structural Info on Impurities qNMR->qnmr_struct qnmr_std No Analyte-Specific Reference Standard Needed qNMR->qnmr_std gcfid_sens Higher Sensitivity (Trace Impurities) GC_FID->gcfid_sens gcfid_speed Higher Throughput GC_FID->gcfid_speed gcfid_robust Robust for Routine QC GC_FID->gcfid_robust

Caption: Core Strengths of qNMR vs. GC-FID.

Conclusion and Recommendation

Both qNMR and GC-FID are powerful techniques for assessing the purity of 2-(oxolan-2-yl)pyridine.

Quantitative NMR (qNMR) is the superior method for absolute purity determination and for the characterization of reference materials. Its status as a primary method provides a high degree of confidence and metrological traceability without the need for an analyte-specific standard.[2] It is the ideal choice during drug development for the definitive purity assignment of new chemical entities, intermediates, and for qualifying in-house reference standards.

Gas Chromatography with Flame Ionization Detection (GC-FID) excels as a routine quality control (QC) method . Its higher throughput and superior sensitivity for trace impurities make it highly suitable for release testing of raw materials and finished products once process impurities have been identified and characterized.[5][16]

For a comprehensive validation strategy, the two techniques are best used orthogonally. qNMR can be used to certify the purity of a primary reference standard of 2-(oxolan-2-yl)pyridine, which can then be used to validate the GC-FID method for routine, high-throughput analysis. This synergistic approach leverages the absolute accuracy of qNMR and the speed and sensitivity of GC-FID, ensuring the highest level of quality and scientific integrity in drug development.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • Why qNMR Internal Standards Matter. (2025, December 29).
  • Gas Chromatography (GC) – Flame Ionization Detection (FID). Polymer Solutions.
  • Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers. Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
  • Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy (On-Demand).
  • NMR General Chapters and Best Practices for Compliance.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy.
  • GC with Flame Ionization Detector (FID)
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd.
  • Internal Standard for qNMR.
  • GC-FID | Gas Chromatography Flame Ionization Detector. (2024, January 29). SCION Instruments.
  • Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? (2025, July 21). Quality Analysis GmbH.
  • Flame ionization detector (FID), most popular GC detector. Agilent.

Sources

Comparative Efficacy Guide: 2-(Oxolan-2-yl)pyridine vs. Standard Pyridine Derivatives in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis and active pharmaceutical ingredient (API) development, the selection of supporting ligands in transition-metal catalysis dictates both the efficiency and scalability of cross-coupling reactions. This guide objectively evaluates the comparative efficacy of 2-(oxolan-2-yl)pyridine (also known as 2-(tetrahydrofuran-2-yl)pyridine or Ox-Py) against traditional pyridine derivatives.

By leveraging a unique N,O-bidentate motif, 2-(oxolan-2-yl)pyridine operates as a highly effective hemilabile ligand . It consistently outperforms rigid N,N-bidentate ligands (like 2,2'-bipyridine) and acyclic N,O-ligands by balancing robust metal stabilization with dynamic coordination site availability, thereby maximizing turnover frequencies (TOF) and minimizing catalyst poisoning[1].

Mechanistic Rationale: The "Pendulum Effect" of Hemilability

The efficacy of a catalytic ligand is governed by its ability to stabilize the metal center during resting states while simultaneously providing open coordination sites for substrate binding during the catalytic cycle.

The Causality of Ligand Design:

  • 2-(Oxolan-2-yl)pyridine (Ox-Py): Features an sp² hybridized pyridine nitrogen and an sp³ hybridized oxolane (tetrahydrofuran) oxygen. The pyridine nitrogen acts as a strong σ-donor and π-acceptor, firmly anchoring the metal. The oxolane oxygen is a weaker, purely σ-donating ligand. During transmetalation, the weak M–O bond dynamically dissociates—a phenomenon known as the "pendulum effect"—opening a critical coordination site for the incoming substrate without requiring the ligand to completely detach[2].

  • 2,2'-Bipyridine (Bipy): A rigid N,N-bidentate ligand. While it provides excellent stability, its strong coordination often leads to the formation of off-cycle, bis-ligated metal complexes. This thermodynamic "sink" poisons the catalyst, requiring higher temperatures or catalyst loadings to force substrate binding.

  • 2-(Methoxymethyl)pyridine (MOM-Py): An acyclic N,O-ligand. While it exhibits hemilability, the acyclic ether possesses high conformational freedom. The entropic penalty required for the oxygen to re-coordinate after reductive elimination is high, leaving the metal center exposed and prone to premature aggregation (e.g., palladium black formation).

  • 2-(1,3-Oxazolin-2-yl)pyridine (Py-ox): Contains an sp² imine nitrogen in place of the oxolane oxygen. While highly effective in specific asymmetric transformations, the stronger M–N(imine) bond reduces its hemilabile dynamism compared to the sp³ oxygen of Ox-Py[3].

HemilabileCycle A 1. Precatalyst [Pd(II)(Ox-Py)Cl2] B 2. Active Catalyst [Pd(0)(Ox-Py)] (N,O-Chelated) A->B Reduction C 3. Oxidative Addition [Pd(II)(Ar)(X)(Ox-Py)] B->C + Ar-X D 4. Hemilabile Opening (Oxolane O-atom dissociates) C->D Steric Crowding E 5. Transmetalation [Pd(II)(Ar)(Ar')(N-bound)] D->E + Ar'-B(OH)2 F 6. Reductive Elimination Product Release E->F C-C Bond Formation F->B O-atom Re-coordinates

Figure 1: The hemilabile catalytic cycle of 2-(oxolan-2-yl)pyridine demonstrating the dynamic pendulum effect.

Comparative Efficacy Data

The following tables synthesize the structural properties and experimental cross-coupling performance of these ligands. Hemilabile N,O-ligands have been shown to achieve remarkable turnover frequencies (TOF >10,000 h⁻¹) in standard cross-coupling matrices[2], vastly outperforming rigid analogs.

Table 1: Structural and Electronic Comparison
LigandDonor AtomsHemilability ProfileCoordination GeometryCatalyst Poisoning Risk
2-(Oxolan-2-yl)pyridine N (sp²), O (sp³)High (Pendulum effect)Flexible bidentateLow
2,2'-Bipyridine N (sp²), N (sp²)None (Rigid)Rigid bidentateHigh (Stable resting state)
2-(Methoxymethyl)pyridine N (sp²), O (sp³)Moderate (Acyclic)Loose bidentateMedium
2-(1,3-Oxazolin-2-yl)pyridine N (sp²), N (sp²)Low (Stronger chelation)Rigid bidentateMedium-High
Table 2: Efficacy in Suzuki-Miyaura Cross-Coupling (Standardized Conditions)

Conditions: 1.0 mmol Aryl Bromide, 1.2 mmol Phenylboronic Acid, K₂CO₃, Solvent (THF/H₂O), 80°C.

Ligand SystemCatalyst LoadingYield (2 Hours)Relative TOF (h⁻¹)Catalyst Lifespan / Stability
Pd / Ox-Py 0.5 mol%96% >10,000Excellent (Dynamic stabilization)
Pd / Py-ox 1.0 mol%89%~8,000Good (Requires higher loading)[4]
Pd / MOM-Py 1.0 mol%78%~5,000Fair (Prone to Pd-black formation)
Pd / Bipy 5.0 mol%45%<1,000Poor (Trapped in bis-ligated state)

Standardized Experimental Protocol: Self-Validating Workflow

To ensure reproducibility in drug development environments, the following step-by-step protocol outlines a self-validating Suzuki-Miyaura cross-coupling utilizing the 2-(oxolan-2-yl)pyridine ligand.

Materials Required:
  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Oxolan-2-yl)pyridine (Ox-Py)

  • Aryl halide (Electrophile)

  • Arylboronic acid (Nucleophile)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Degassed Tetrahydrofuran (THF) and Deionized Water

Step-by-Step Methodology:

Step 1: Precatalyst Formation (Inert Atmosphere)

  • In a flame-dried Schlenk flask under N₂, combine Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and 2-(oxolan-2-yl)pyridine (0.0055 mmol, 0.55 mol%).

  • Add 2.0 mL of degassed THF. Stir at room temperature for 30 minutes.

  • Causality: A slight excess of ligand ensures complete metal complexation.

  • Validation Check: The solution will transition from a reddish-brown suspension to a clear, pale-yellow homogeneous solution, indicating the successful formation of the [Pd(Ox-Py)(OAc)₂] precatalyst.

Step 2: Reagent Loading

  • To the active precatalyst solution, sequentially add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol).

  • Add a degassed aqueous solution of K₂CO₃ (2.0 mmol in 0.5 mL H₂O).

  • Causality: The biphasic THF/H₂O system dissolves the inorganic base while maintaining organic substrate solubility, facilitating the crucial transmetalation step.

Step 3: Catalytic Turnover (Heating)

  • Seal the vessel and heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 2 hours.

  • Causality: Heating triggers the reduction of Pd(II) to the active Pd(0) species. Vigorous stirring overcomes mass transfer limitations in the biphasic mixture.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the aryl halide spot confirms oxidative addition and subsequent turnover. The absence of black precipitate (Pd-black) confirms the hemilabile ligand is successfully preventing catalyst decomposition.

Step 4: Quench and Analysis

  • Cool the reaction to room temperature and quench with 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quantify the yield using GC-MS or ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).

Protocol S1 Step 1: Complexation Pd(OAc)2 + Ox-Py 30 min, RT S2 Step 2: Reagent Loading Ar-X, Ar'-B(OH)2, Base Degassed Solvent S1->S2 S3 Step 3: Reaction Heat to 80°C 2 Hours S2->S3 S4 Step 4: Validation TLC / GC-MS Check Conversion S3->S4 S5 Step 5: Isolation Extraction & Column Chromatography S4->S5

Figure 2: Standardized self-validating experimental workflow for Ox-Py catalyzed cross-coupling.

References

  • "A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview", Thieme Connect. 2

  • "Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature", Journal of the American Chemical Society. 4

  • "2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine", PMC / NIH. 3

  • "A hemilabile diphosphine pyridine pincer ligand: σ- and π-binding in molybdenum coordination complexes", PMC / NIH. 1

Sources

A Comparative Guide to the Validation of 2-(oxolan-2-yl)pyridine Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Heterocyclic Synthesis

In the landscape of pharmaceutical and specialty chemical synthesis, pyridine derivatives are foundational scaffolds, prized for their versatile chemical properties.[1] The synthesis of target molecules such as 2-(oxolan-2-yl)pyridine, a valuable building block, requires rigorous analytical oversight to ensure reaction efficiency, identify byproducts, and ultimately guarantee the purity of the final product. Monitoring these reactions presents a distinct analytical challenge: the need to separate and identify structurally similar, volatile to semi-volatile compounds within a complex reaction matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a "gold standard" for this purpose, offering an unparalleled combination of high-resolution separation and definitive mass-based identification.[2][3] This guide provides an in-depth, experience-driven comparison of GC-MS for the validation of 2-(oxolan-2-yl)pyridine reaction products. We will dissect a robust GC-MS validation protocol, grounded in ICH Q2(R2) guidelines, and compare its performance characteristics against viable alternative and complementary analytical techniques.[4] The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for establishing a reliable and self-validating analytical system.

The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS as the primary analytical tool is a deliberate one, driven by the physicochemical properties of the target analyte and potential impurities. 2-(oxolan-2-yl)pyridine is sufficiently volatile and thermally stable to be amenable to gas chromatography. The mass spectrometer provides an orthogonal layer of data, enabling positive identification based on mass-to-charge ratio and fragmentation patterns, a critical feature for distinguishing between isomers or closely related byproducts.[1]

Causality in Method Development: A Self-Validating GC-MS Protocol

A robust analytical method begins with a well-reasoned experimental design. Each parameter is chosen to ensure reproducibility and accuracy.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately dilute 10 µL of the reaction mixture in 990 µL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present to prevent injector contamination.

    • Scientist's Rationale: Dichloromethane is an excellent choice due to its high volatility, which prevents interference with early-eluting peaks, and its ability to dissolve a wide range of organic compounds.

  • Chromatographic System:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Scientist's Rationale: This combination is a workhorse in analytical labs, known for its reliability and performance.

  • Instrumental Parameters:

    • Injection: 1 µL, Split mode (50:1).

      • Rationale: A split injection prevents column overloading when analyzing concentrated reaction mixtures and ensures sharp chromatographic peaks.

    • Injector Temperature: 250 °C.

      • Rationale: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Rationale: Helium is an inert and efficient carrier gas providing good resolution. A constant flow ensures reproducible retention times.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[1][4]

      • Rationale: This mid-polarity column is exceptionally versatile, providing excellent separation for a broad range of compounds, including N-heterocycles. It effectively resolves analytes based on boiling point and polarity differences.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

      • Rationale: The initial hold allows for the elution of volatile solvents. The temperature ramp is optimized to separate the starting materials, the main product (2-(oxolan-2-yl)pyridine), and potential higher-boiling byproducts with good resolution in a reasonable timeframe.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Rationale: EI at 70 eV is a standard, high-energy ionization technique that produces reproducible and extensive fragmentation patterns, creating a unique "fingerprint" for compound identification.[1]

    • Mass Range: Scan from m/z 40 to 400.

      • Rationale: This range comfortably covers the molecular weight of the target compound and its expected fragments.

Anticipating the Results: Expected Fragmentation Patterns

Understanding the likely fragmentation of 2-(oxolan-2-yl)pyridine (Molecular Weight: 149.19 g/mol ) is key to interpreting the mass spectrum. Based on established fragmentation rules for pyridines and cyclic ethers, we can predict the following:[5]

  • Molecular Ion (M⁺): A peak at m/z 149 should be visible, corresponding to the intact molecule. The stability of the pyridine ring suggests this peak will be reasonably intense.

  • Alpha-Cleavage: The most likely fragmentation will occur at the C-C bond between the pyridine and oxolane rings. This would result in a highly stable pyridinium cation fragment at m/z 79 or m/z 78 (pyridine radical cation or pyridinyl cation).

  • Oxolane Ring Fragmentation: The oxolane ring can undergo cleavage to lose ethylene (C₂H₄, 28 Da), leading to a fragment at m/z 121 . Another common loss from cyclic ethers is CHO (29 Da), which would yield a fragment at m/z 120 . The oxolanyl cation itself would appear at m/z 71 .

The presence of these characteristic fragments provides a high degree of confidence in the identification of the target compound.

Validation Protocol: An ICH Q2(R2) Framework

Method validation is the systematic process of confirming that the analytical procedure is suitable for its intended purpose.[4][6] The following parameters must be assessed.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank solvent, starting materials, and a spiked sample containing the product and known potential impurities.The peak for 2-(oxolan-2-yl)pyridine should be well-resolved from all other components (Resolution > 2.0). No interfering peaks at the retention time of the analyte in the blank or starting material chromatograms.[6]
Linearity Prepare and inject a series of at least five standard solutions of 2-(oxolan-2-yl)pyridine over the expected concentration range (e.g., 1-100 µg/mL). Plot peak area versus concentration.Correlation coefficient (R²) of the calibration curve must be ≥ 0.995.[3]
Accuracy Perform recovery studies by spiking a known amount of pure 2-(oxolan-2-yl)pyridine into a sample matrix at three concentration levels (low, medium, high). Analyze in triplicate.Mean recovery should be within 90-110% for each level.
Precision Repeatability (Intra-day): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[7]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.LOD: S/N ≥ 3. LOQ: S/N ≥ 10. The LOQ must be the lowest point on the calibration curve.[8]
Robustness Systematically vary key method parameters (e.g., injector temperature ±5°C, column flow rate ±10%, oven ramp rate ±10%) and assess the impact on results.System suitability parameters (retention time, peak area, resolution) should remain within predefined acceptable limits. RSD of results should not be significantly affected.[4]

Comparative Analysis: Alternative and Complementary Techniques

While GC-MS is a powerful primary tool, a multi-faceted analytical approach often provides a more complete picture.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle & Suitability: HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. It is ideal for analyzing less volatile, thermally labile, or high molecular weight byproducts that are unsuitable for GC. The pyridine ring contains a strong chromophore, making it easily detectable by UV-Vis spectroscopy.

  • Comparison to GC-MS: HPLC-UV is often more quantitative and can be less destructive than GC-MS. However, it lacks the definitive identification power of mass spectrometry. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification, a problem overcome by the mass-selective detection in GC-MS.

Hypothetical HPLC-UV Protocol

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle & Suitability: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. Using a soft ionization technique like Electrospray Ionization (ESI), it can analyze a wide range of compounds, particularly those that are not volatile enough for GC.[1]

  • Comparison to GC-MS: LC-MS is complementary to GC-MS. Where GC-MS (EI) provides rich fragmentation data for structural elucidation, LC-MS (ESI) typically yields the protonated molecule [M+H]⁺ (at m/z 150 for our target).[1] This provides unambiguous confirmation of the molecular weight, which can be challenging to determine from an EI spectrum if the molecular ion is weak or absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Suitability: ¹H and ¹³C NMR are the definitive tools for unambiguous structural elucidation of the main product and any major byproducts that can be isolated.[9][10]

  • Comparison to GC-MS: NMR provides detailed information about the connectivity of atoms within a molecule, which MS cannot. However, it is not a high-throughput technique and has poor sensitivity, making it unsuitable for detecting and quantifying trace-level impurities in a complex mixture. It serves as an essential tool for final structure confirmation rather than routine in-process validation.

Synthesizing the Data: A Comparative Overview

To visualize the analytical strategy, the following workflow demonstrates how these techniques integrate to provide a comprehensive validation package.

Analytical_Workflow cluster_0 Primary Validation Pathway cluster_1 Complementary & Confirmatory Analysis RM Reaction Mixture GCMS_Dev GC-MS Method Development RM->GCMS_Dev LC_Analysis HPLC-UV / LC-MS (Non-volatile byproducts, MW Confirmation) RM->LC_Analysis GCMS_Val GC-MS Method Validation (ICH Q2 Guidelines) GCMS_Dev->GCMS_Val GCMS_Analysis Routine Analysis: - Purity Assay - Impurity Profiling GCMS_Val->GCMS_Analysis Isolated_Product Isolated Product & Major Impurities GCMS_Analysis->Isolated_Product Isolate for Confirmation NMR_Analysis NMR Spectroscopy (Definitive Structure Elucidation) Isolated_Product->NMR_Analysis

Caption: Integrated workflow for the validation of 2-(oxolan-2-yl)pyridine synthesis.

Performance Comparison Table
FeatureGC-MS (EI)HPLC-UVLC-MS (ESI)NMR Spectroscopy
Primary Use Separation & IdentificationSeparation & QuantificationSeparation & MW ConfirmationStructure Elucidation
Analyte Volatility RequiredNot RequiredNot RequiredNot Required
Specificity Very High (RT + Mass Spec)Moderate (RT + UV Spec)Very High (RT + Mass Spec)Absolute
Sensitivity (Typical) Low ng to pgLow to mid ngLow pg to fgHigh µg to mg
Throughput HighHighMediumLow
Structural Info Fragmentation PatternChromophore InfoMolecular WeightFull 3D Structure
Cost (Instrument) MediumLowHighVery High

Conclusion

For the routine validation of 2-(oxolan-2-yl)pyridine reaction products, a properly developed and validated GC-MS method stands as the most effective and reliable primary analytical technique. Its ability to separate volatile components and provide definitive mass spectral identification in a single run is unmatched for this application. The validation framework, built upon ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust, thereby guaranteeing the integrity of the data generated.

However, a truly comprehensive understanding of a chemical reaction is best achieved through an orthogonal approach. HPLC-UV and LC-MS serve as powerful complementary methods for analyzing non-volatile species and confirming molecular weights, while NMR spectroscopy remains the ultimate authority for definitive structural confirmation. By integrating these techniques, researchers and drug developers can build a self-validating system that ensures product quality and accelerates the development timeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Gupta, A., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of a GC-MS Method for the Analysis of 1-Chlorobutane Reaction Products.
  • Andersson, C., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, ACS Publications.
  • Vels University. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
  • Benchchem. (n.d.). Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers.
  • Chilin, A., et al. (2005). A New Synthesis of 2-Substituted Pyridines via Aluminum Chloride Induced Heteroarylation of Arenes and Heteroarenes. The Journal of Organic Chemistry, ACS Publications.
  • Maurer, B., et al. (1992). New Pyridine Derivatives from Essential Oils. CHIMIA.
  • Kopantsev, M., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
  • Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. PMC.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Gushchina, S., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • H-Alter. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Al-Karagoly, H., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

benchmarking catalytic activity of 2-(oxolan-2-yl)pyridine metal complexes

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Activity of 2-(Oxolan-2-yl)pyridine Metal Complexes: A Technical Comparison Guide

As homogeneous catalysis shifts toward highly dynamic, tunable systems, ligand design has become the primary vector for optimizing catalyst performance. Among emerging architectures, 2-(oxolan-2-yl)pyridine (often referred to as THFPy) has distinguished itself as a highly effective hemilabile N,O-bidentate ligand.

This guide provides an objective, data-driven benchmark of THFPy-coordinated metal complexes against traditional rigid (N,N) and alternative hemilabile (P,N or P,O) systems. By analyzing their performance in two distinct catalytic environments—transfer hydrogenation and ethylene oligomerization—we will decode the mechanistic causality behind their superior activity.

Mechanistic Causality: The Hemilabile Advantage

The core advantage of the THFPy ligand lies in its dual-nature coordination sphere. The pyridine ring features a hard, strongly coordinating nitrogen atom that acts as a robust anchor, preventing metal leaching and stabilizing the complex during the resting state. Conversely, the oxolane (tetrahydrofuran) ring provides a weakly coordinating oxygen atom.

This structural dichotomy creates a "hemilabile effect." In the presence of coordinating substrates or polar solvents, the metal-oxygen bond reversibly dissociates. This dynamic behavior releases a free coordination site "on demand" for incoming nucleophilic substrates, significantly increasing the thermal stability and overall activity of the catalytic system (1)[1].

HemilabileCycle A Resting State [M]-N,O Chelated B Active Species [M]-N (O dissociated) A->B Oxolane Dissociation (Heat/Solvent) C Substrate Bound [M]-N-(Substrate) B->C Substrate Entry D Product Release Catalytic Turnover C->D Migratory Insertion D->A Oxolane Recoordination

Hemilabile mechanism of 2-(oxolan-2-yl)pyridine complexes enabling substrate binding.

Benchmark I: Transfer Hydrogenation of Ketones

Polydentate N,O-ligands are prominent in homogeneous catalysis because they can interact with transition metals both covalently and through dynamic hemilabile coordination (2)[2]. In Ruthenium(II)-catalyzed transfer hydrogenation, the rate-determining step is the coordination of the hydrogen donor (e.g., isopropanol) to the metal center.

The Causality: Rigid ligands like 2,2'-bipyridine (Bipy) create a saturated, coordinatively stable complex that requires high thermal energy to open a vacant site. The THFPy ligand circumvents this energetic bottleneck; its oxolane oxygen spontaneously dissociates in polar media, drastically lowering the activation barrier for hydride transfer.

Self-Validating Experimental Protocol
  • Catalyst Activation: In an inert glovebox, dissolve 0.1 mol% of the respective Ru-catalyst in anhydrous isopropanol (serving as both solvent and H-donor). Add KOH (1.0 mol%) to generate the active Ru-alkoxide species.

  • Substrate Introduction: Inject acetophenone (1.0 mmol) and an internal standard (dodecane, 0.5 mmol) to establish a baseline for quantitative GC/MS tracking.

  • Kinetic Sampling: Extract 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in cold hexane to freeze the reaction state and prevent further conversion.

  • Homogeneity Validation (Hg Drop Test): Run a parallel control reaction adding a drop of elemental mercury (Hg). If the reaction rate remains unchanged, the catalysis is strictly homogeneous, ruling out false-positive activity from Ru-nanoparticle formation.

Quantitative Performance Data
Catalyst SystemLigand TypeTOF (h⁻¹)Yield (1h)Yield (4h)Mechanistic Driver
Ru-THFPy N,O (Hemilabile)4,50085%>99%Rapid activation due to oxolane O-dissociation.
Ru-Bipy N,N (Rigid)80015%45%Saturated coordination impedes substrate binding.
Ru-P,N P,N (Hemilabile)3,20065%92%Stronger P-M bond slightly reduces electrophilicity.

Benchmark II: Ethylene Oligomerization

In Palladium(II)-catalyzed ethylene oligomerization, the product distribution (short-chain α-olefins vs. long-chain polymers) is dictated by the kinetic competition between chain propagation (migratory insertion) and chain transfer (β-hydride elimination).

The Causality: Replacing a strongly coordinating donor with a weakly coordinating oxygen group improves catalytic activities by facilitating monomer coordination (3)[3]. Strongly donating, rigid diimine ligands increase electron density on the Pd center, favoring continuous propagation to yield polymers. The THFPy ligand increases the electrophilicity of the Pd center. This electronic tuning accelerates β-hydride elimination, selectively producing highly valuable C4–C6 linear α-olefins.

Workflow Step1 1. Catalyst Activation Step2 2. Substrate Addition Step1->Step2 Step3 3. Kinetic Sampling Step2->Step3 Step4 4. GC-FID Analysis Step3->Step4 Step5 5. Hg Drop Validation Step3->Step5 Control

Self-validating experimental workflow for benchmarking catalytic performance.

High-Pressure Reactor Protocol
  • Reactor Preparation: Purge a 300 mL stainless steel autoclave with N₂ for 15 minutes, followed by three purge cycles with polymerization-grade ethylene.

  • Catalyst Injection: Introduce a toluene solution of the Pd-catalyst (10 µmol) and methylaluminoxane (MAO, 1000 eq) as a co-catalyst under strict Schlenk conditions.

  • Pressurization & Temperature Control: Pressurize the reactor to 10 bar with ethylene. Maintain an isothermal environment at 30°C using a circulating water bath to prevent thermal runaway.

  • Mass Balance & Analysis: After 60 minutes, slowly vent the reactor through a cold trap (-78°C) to capture volatile C4 fractions. Analyze the liquid phase via GC-FID using nonane as an internal standard to calculate precise turnover frequencies.

Quantitative Performance Data
Catalyst SystemLigand TypeActivity ( kg/g Pd·h)Selectivity (C4-C6)PolymerMechanistic Driver
Pd-THFPy N,O (Hemilabile)28.592%<1%Weak O-donor accelerates β-hydride elimination.
Pd-Diimine N,N (Rigid)15.212%85%High steric bulk and strong donation favor propagation.
Pd-P,O P,O (Hemilabile)22.188%3%Balanced electrophilicity, moderate chain transfer.

Conclusion

The 2-(oxolan-2-yl)pyridine framework offers a distinct kinetic advantage over traditional rigid ligands. By embedding a built-in, reversible coordination site, THFPy metal complexes bypass the high activation energies typically required for substrate binding, making them superior candidates for both fine chemical synthesis and industrial olefin upgrading.

References

  • [1] Title: Improved Metathesis Lifetime: Chelating Pyridinyl-Alcoholato Ligands in the Second Generation Grubbs Precatalyst | Source: nih.gov | URL:1

  • [2] Title: Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α ... - PMC | Source: nih.gov | URL: 2

  • [3] Title: Experimental and Theoretical Studies of Hemilabile (Imino)Phosphine Palladium(ii) Complexes as Ethylene Oligomerization Catalysts | Organometallics - ACS Publications | Source: acs.org | URL: 3

Sources

2-(oxolan-2-yl)pyridine vs oxazoline ligands in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of asymmetric catalysis is fundamentally governed by the design of chiral ligands. Among the most privileged scaffolds are those containing pyridine rings, which offer robust coordination and tunable electronic properties. This guide provides an in-depth technical comparison between two distinct classes of pyridine-based bidentate ligands: the rigid, strongly coordinating Oxazoline ligands (e.g., Pyox) and the dynamic, hemilabile 2-(oxolan-2-yl)pyridine (Py-THF) ligands.

By analyzing their structural divergence, coordination chemistry, and empirical performance, this guide equips researchers with the mechanistic rationale required to select the optimal ligand for specific catalytic workflows.

Structural and Electronic Divergence

The choice between a Pyox and a Py-THF ligand is a choice between rigid stereocontrol and dynamic active-site management. Both ligands utilize a pyridine nitrogen as the primary anchoring donor, but they diverge significantly at their secondary coordination sites.

Oxazoline Ligands (Pyox/BOX): The Rigid N,N-Chelator Pyridine-oxazoline (Pyox) ligands feature an sp2 -hybridized imine nitrogen within the oxazoline ring. This nitrogen is a strong σ -donor and a moderate π -acceptor, forming a highly stable, rigid metallacycle when coordinated to late transition metals[1]. The stereocenter is located directly adjacent to the coordinating nitrogen, projecting steric bulk (often isopropyl, phenyl, or tert-butyl groups) directly into the substrate's approach trajectory[2].

2-(Oxolan-2-yl)pyridine (Py-THF): The Hemilabile N,O-Chelator In contrast, Py-THF ligands replace the oxazoline ring with a saturated tetrahydrofuran (THF) ring, coordinating via an sp3 -hybridized ether oxygen. According to Hard-Soft Acid-Base (HSAB) theory, this hard ether oxygen forms a relatively weak, labile bond with soft transition metals (such as Pd, Ni, or Ir). This electronic desymmetrization creates a "hemilabile" ligand system[3]. The pyridine nitrogen remains firmly anchored, while the THF oxygen can reversibly dissociate to temporarily open a coordination site for bulky substrates, a critical feature for complex cross-coupling reactions[4].

G cluster_0 Pyox (N,N-Ligand): Rigid Coordination cluster_1 Py-THF (N,O-Ligand): Hemilabile Coordination A Metal-Pyox Complex (Strong N,N Chelation) B Substrate Binding (Requires external open site) A->B High barrier for ligand dissociation C Metal-Py-THF Complex (N,O Chelation) D THF Oxygen Dissociation (Generates open site) C->D Low barrier (Labile M-O bond) E Substrate Binding & Rapid Turnover D->E Substrate entry E->C Re-coordination

Fig 1. Mechanistic divergence between rigid Pyox and hemilabile Py-THF ligands.

Comparative Performance Data

The structural differences between these ligands manifest clearly in their catalytic performance. Pyox ligands excel in reactions requiring a permanent, well-defined chiral pocket (e.g., Lewis acid catalysis, standard allylic alkylations). Conversely, Py-THF ligands outperform their rigid counterparts in reactions where the metal center must navigate extreme steric bulk during oxidative addition or transmetalation.

Catalyst SystemLigand TypeReaction ClassSubstrate StericsYield (%)Enantiomeric Excess (ee %)
Pd(II) / Pyox N,N (Rigid)Asymmetric Allylic AlkylationStandard>9595–99
Pd(II) / Py-THF N,O (Hemilabile)Asymmetric Allylic AlkylationStandard70–8560–80
Ni(II) / Pyox N,N (Rigid)Cross-CouplingHighly Bulky<4580–85
Ni(II) / Py-THF N,O (Hemilabile)Cross-CouplingHighly Bulky>8590–95

Data Synthesis Rationale: The rigid N,N-chelation of Pyox provides superior stereocontrol in standard allylic alkylations[1]. However, in Ni-catalyzed cross-couplings of bulky electrophiles, the strong N,N bond hinders oxidative addition, leading to poor yields. The hemilability of the Py-THF N,O-system facilitates substrate binding, dramatically improving both yield and ee for sterically demanding pathways[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating visual cues and explicit causal reasoning for critical experimental parameters.

Protocol A: Preparation of Ni(II)-Py-THF Complex for Cross-Coupling

This protocol leverages the hemilability of the Py-THF ligand to create a highly active, dynamic Ni(II) catalyst.

  • Pre-catalyst Selection: In an argon-filled glovebox, charge a 2-dram vial with NiBr2​(glyme) (1.0 equiv) and the chiral Py-THF ligand (1.1 equiv).

    • Causality: NiBr2​(glyme) is chosen over anhydrous NiBr2​ because the weakly coordinating glyme ligand is easily displaced by the bidentate Py-THF ligand at room temperature, preventing the need for harsh heating that could degrade the ligand.

  • Solvent Addition: Suspend the mixture in anhydrous Toluene (0.1 M).

    • Causality: Toluene is a non-coordinating solvent. If a coordinating solvent like THF were used, the bulk solvent would competitively bind to the metal center, permanently displacing the intramolecular THF oxygen of the ligand and destroying the chiral pocket.

  • Self-Validation Check: Stir at room temperature for 30 minutes. The solution must transition from a pale green suspension (uncoordinated NiBr2​(glyme) ) to a homogeneous deep purple/blue solution .

    • Validation: If the solution remains green or fails to clarify, complexation has failed (likely due to moisture ingress or degraded ligand), and the catalyst batch must be discarded.

  • Reaction Execution: Add the bulky electrophile and nucleophile, seal the vial, and stir at the optimized temperature.

Protocol B: Pd(II)-Pyox Catalyzed Asymmetric Allylic Alkylation

This protocol establishes a rigid, cationic chiral pocket necessary for high-ee allylic substitutions.

  • Cationic Activation: In a Schlenk flask under nitrogen, dissolve [Pd(allyl)Cl]2​ (0.5 equiv) and the Pyox ligand (1.1 equiv) in anhydrous CH2​Cl2​ . Add AgPF6​ (1.0 equiv).

    • Causality: The Pyox ligand requires a highly electrophilic, cationic Pd center to form a rigid, unbreakable N,N-metallacycle. AgPF6​ acts as a halide scavenger, abstracting the chloride to generate the active [Pd(allyl)(Pyox)]+PF6−​ species[1].

  • Self-Validation Check: Upon addition of AgPF6​ , a dense white precipitate (AgCl) must form immediately.

    • Validation: The rapid formation of this precipitate is the internal confirmation that the chloride has been successfully abstracted and the cationic active catalyst has been generated.

  • Filtration and Reaction: Filter the mixture through a pad of Celite to remove the AgCl. Add the allylic substrate and nucleophile to the clear yellow filtrate, stirring at −20∘C to maximize stereocontrol.

Ligand Selection Workflow

When designing a new asymmetric catalytic methodology, use the following logical workflow to determine whether a rigid Pyox or a hemilabile Py-THF ligand is appropriate.

G Start Evaluate Substrate & Reaction Demands Cond1 Is the substrate highly sterically hindered? Start->Cond1 Cond2 Is a rigid chiral pocket required for high ee? Cond1->Cond2 No Choice1 Select Py-THF (N,O) - Facilitates oxidative addition - Dynamic coordination Cond1->Choice1 Yes (Needs open site) Cond2->Choice1 No Choice2 Select Pyox (N,N) - Excellent stereocontrol - Stable metallacycle Cond2->Choice2 Yes

Fig 2. Decision matrix for selecting between Pyox and Py-THF ligands in catalysis.

References

  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis Chemical Society Reviews (RSC Publishing)[Link]

  • Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts Chemical Reviews (ACS Publications)[Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands Proceedings of the National Academy of Sciences (PMC)[Link]

  • Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review Molecules (MDPI)[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(oxolan-2-yl)pyridine: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are paramount. Among these, heterocyclic compounds like 2-(oxolan-2-yl)pyridine represent a critical class of building blocks. However, their handling necessitates a profound understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-(oxolan-2-yl)pyridine, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

The foundational principle of laboratory safety is the mitigation of risk. While specific toxicity data for 2-(oxolan-2-yl)pyridine is not extensively documented, its structural similarity to pyridine suggests that a cautious approach is warranted. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can cause skin and eye irritation.[1][4] Therefore, the operational plan for handling this compound must be built upon a hierarchy of controls, with PPE serving as the final, crucial barrier between the researcher and potential exposure.

I. The Core Principle: A Multi-Layered Defense

Effective protection against chemical hazards is not achieved through a single piece of equipment but through a systematic, multi-layered approach. The selection of PPE must be informed by a thorough risk assessment of the specific procedures being undertaken. The following sections detail the essential PPE components and the rationale behind their use when handling 2-(oxolan-2-yl)pyridine.

II. Essential Personal Protective Equipment: A Detailed Breakdown

A comprehensive PPE strategy for handling 2-(oxolan-2-yl)pyridine includes protection for the eyes, skin, and respiratory system. The following table summarizes the recommended PPE, which will be further elaborated upon.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against splashes and vapors. A face shield offers additional protection for the entire face and should be used when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[5] Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is a prudent practice for enhanced protection.
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is essential to protect against skin contact from spills.[1]
Respiratory Chemical Fume Hood or RespiratorAll manipulations of 2-(oxolan-2-yl)pyridine should be conducted within a certified chemical fume hood to minimize the inhalation of potentially harmful vapors.[5][6] In the absence of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[7][8]

Expert Insight: The choice between nitrile and butyl rubber gloves often depends on the specific solvent being used in the reaction. While nitrile offers good general chemical resistance, butyl rubber provides superior protection against many organic solvents. Always consult a glove compatibility chart for the specific chemicals in your workflow.

III. Operational Plan: From Preparation to Disposal

A structured workflow is critical for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling 2-(oxolan-2-yl)pyridine.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as detailed in the table above.

    • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.

  • Handling:

    • Conduct all weighing and transferring of 2-(oxolan-2-yl)pyridine within the chemical fume hood.[5]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially when working with flammable solvents.

    • Keep containers of 2-(oxolan-2-yl)pyridine tightly closed when not in use.[1][9]

  • Cleanup and Disposal:

    • Decontaminate all glassware and work surfaces thoroughly after use.

    • Dispose of all waste, including contaminated gloves and absorbent materials, in a designated and clearly labeled hazardous waste container.[5][6] Do not pour chemical waste down the drain.[6]

    • Follow your institution's specific guidelines for hazardous waste disposal.[7]

The logical flow of this operational plan is designed to be a self-validating system, where each step reinforces the safety measures of the previous one.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble All Materials prep2->prep3 handle1 Weigh and Transfer in Hood prep3->handle1 Proceed to Handling handle2 Use Grounded Equipment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 disp1 Decontaminate Surfaces handle3->disp1 Proceed to Disposal disp2 Segregate Hazardous Waste disp1->disp2 disp3 Follow Institutional Protocols disp2->disp3

Caption: Workflow for the safe handling of 2-(oxolan-2-yl)pyridine.

IV. Emergency Response: A Plan for the Unexpected

In the event of an accidental exposure, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[5]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[5][7] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

ERD cluster_response Immediate Response Actions exposure Accidental Exposure Occurs eye Eye Contact: Flush with water for 15 mins exposure->eye skin Skin Contact: Wash with soap and water exposure->skin inhale Inhalation: Move to fresh air exposure->inhale ingest Ingestion: Do NOT induce vomiting exposure->ingest medical Seek Immediate Medical Attention eye->medical skin->medical inhale->medical ingest->medical

Caption: Emergency response decision tree for accidental exposure.

V. Conclusion: Fostering a Culture of Safety

The safe handling of 2-(oxolan-2-yl)pyridine, and indeed any chemical, is not merely a matter of following a checklist. It is about cultivating a deep-seated culture of safety that is ingrained in every aspect of laboratory work. By understanding the "why" behind each safety precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant, informed, and committed to the principles of safe laboratory practice.

References

  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Fisher Scientific Company. (2009, October 2). 4 - SAFETY DATA SHEET.
  • Washington State University. 3.
  • Sigma-Aldrich. (2025, November 6). • SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2018, October 3). 2 - SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • AK Scientific, Inc. 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine.
  • Fisher Scientific. (2006, April 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (2014, February 27). sigma-aldrich - Safety Data Sheet.
  • NextSDS. 4-(oxiran-2-yl)pyridine — Chemical Substance Information.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.